molecular formula C10H9BrN2O B176352 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 14580-15-5

1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B176352
CAS No.: 14580-15-5
M. Wt: 253.09 g/mol
InChI Key: DFQPWWDYYNSRQV-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one (CAS 14580-15-5) is a high-value pyrazole derivative offered with a purity of 99% and supplied in standard industrial packaging . This compound serves as a crucial synthetic intermediate in organic and medicinal chemistry research, particularly for constructing more complex molecules with potential biological activity.Pyrazole derivatives represent a significant class of heterocyclic compounds due to their wide spectrum of pharmacological properties . The pyrazole core is a recognized scaffold in drug discovery, and derivatives are extensively investigated for activities such as anti-inflammatory, antimicrobial, anticancer, antidiabetic, and antioxidant effects . The presence of the bromophenyl substituent in this specific compound enhances its utility as a building block, facilitating further chemical modifications via cross-coupling reactions and other synthetic transformations.Researchers value this chemical for developing novel therapeutic agents, as pyrazole-based structures are found in several marketed drugs and continue to be a focus in the development of inhibitors for various enzymes and receptors . The compound is provided strictly for research and development purposes.This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-bromophenyl)-5-methyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-7-6-10(14)13(12-7)9-4-2-8(11)3-5-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQPWWDYYNSRQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360869
Record name 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
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Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14580-15-5
Record name 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrazolone derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This document offers a detailed, field-proven protocol for the synthesis of the title compound, rooted in the classical Knorr pyrazole synthesis. Furthermore, it delineates a comprehensive characterization workflow, incorporating spectroscopic and chromatographic techniques. The causality behind experimental choices is explained throughout, ensuring a thorough understanding of the entire process, from reaction mechanism to final product verification. This guide is intended to be a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds and for professionals in the pharmaceutical industry.

Introduction: The Significance of Pyrazolone Scaffolds

Pyrazolone and its derivatives represent a critical class of five-membered nitrogen-containing heterocyclic compounds that have garnered substantial attention in the field of medicinal chemistry. The pyrazolone ring system is a key pharmacophore found in numerous therapeutic agents. The diverse biological activities associated with pyrazolone derivatives, such as anti-inflammatory, analgesic, antipyretic, antimicrobial, and even anticancer effects, underscore their importance in drug discovery and development.

The title compound, this compound, incorporates a bromophenyl moiety, which can significantly influence its pharmacokinetic and pharmacodynamic properties. The bromine atom can modulate lipophilicity, metabolic stability, and binding interactions with biological targets. This makes it a valuable intermediate for the synthesis of a diverse library of potential drug candidates.

This guide provides a robust and reproducible methodology for the synthesis and characterization of this important pyrazolone derivative, with a focus on the underlying chemical principles and practical considerations for achieving high purity and yield.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most effectively achieved through the condensation reaction between 4-bromophenylhydrazine and ethyl acetoacetate. This reaction, a variation of the Knorr pyrazole synthesis, proceeds via a nucleophilic addition-elimination mechanism, followed by an intramolecular cyclization and dehydration.

Reaction Scheme

Synthesis_Scheme cluster_reactants Reactants cluster_product Product Reactant1 4-Bromophenylhydrazine Reaction Glacial Acetic Acid Reflux Reactant1->Reaction + Reactant2 Ethyl Acetoacetate Reactant2->Reaction Product 1-(4-bromophenyl)-3-methyl- 4,5-dihydro-1H-pyrazol-5-one Reaction->Product Condensation/ Cyclization

An In-Depth Technical Guide to the Synthesis of 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one: Mechanism and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazolone derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceutical agents with diverse biological activities, including anti-inflammatory, analgesic, antibacterial, and antitumor properties.[1][2] This technical guide provides a comprehensive overview of the synthesis of a specific, valuable pyrazolone derivative: 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one. We will delve into the intricacies of the reaction mechanism, grounded in the principles of the Knorr pyrazole synthesis, and present a detailed, field-proven experimental protocol suitable for laboratory application.[3][4] This document is intended for researchers, chemists, and professionals in the field of drug development seeking both theoretical understanding and practical guidance on the synthesis of this important heterocyclic scaffold.

Reaction Principle: The Knorr Pyrazolone Synthesis

The synthesis of this compound is a classic example of a cyclocondensation reaction, specifically a variation of the Knorr pyrazole synthesis.[5] This robust and efficient method involves the reaction between a substituted hydrazine, in this case, (4-bromophenyl)hydrazine, and a β-dicarbonyl compound, specifically the β-ketoester, ethyl acetoacetate.[4][6] The reaction is typically facilitated by an acid catalyst and proceeds with high efficiency, driven by the formation of the stable heterocyclic pyrazolone ring system.[5][7]

Overall Reaction Scheme:

(4-bromophenyl)hydrazine + Ethyl Acetoacetate → this compound + Ethanol

The Core Reaction Mechanism

The causality of the Knorr pyrazolone synthesis is a sequential process involving nucleophilic attack, condensation, and intramolecular cyclization. An acid catalyst, such as glacial acetic acid, is employed to protonate the carbonyl groups of the ethyl acetoacetate, thereby increasing their electrophilicity and accelerating the reaction rate.[3][5]

Step 1: Formation of the Hydrazone Intermediate The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of (4-bromophenyl)hydrazine on the more electrophilic ketone carbonyl of ethyl acetoacetate. The ketone is significantly more reactive than the ester carbonyl due to the resonance donation from the ester's oxygen atom, which reduces the electrophilicity of the ester carbon. This initial attack, followed by dehydration, results in the formation of a stable hydrazone intermediate.[5]

Step 2: Intramolecular Cyclization The crucial ring-forming step involves the second nitrogen atom of the hydrazine moiety, which now acts as an intramolecular nucleophile. It attacks the electron-deficient carbonyl carbon of the ester group.[5] This step is geometrically favored as it leads to the formation of a thermodynamically stable five-membered ring.

Step 3: Elimination and Tautomerization Following the nucleophilic attack, the tetrahedral intermediate collapses, leading to the elimination of an ethanol molecule. This expulsion results in the formation of the pyrazolone ring.[6] The final product, this compound, can exist in several tautomeric forms, including the keto (pyrazol-5-one) and enol (pyrazol-5-ol) forms. The enol tautomer often contributes significantly to the overall structure due to the resulting aromaticity within the five-membered ring.[5]

Reaction_Mechanism Reactants Reactants: (4-bromophenyl)hydrazine + Ethyl Acetoacetate Protonation Protonation of Ketone Carbonyl Reactants->Protonation AcidCat H+ (Acid Catalyst) AcidCat->Protonation Catalyzes Hydrazone Hydrazone Intermediate (Loss of H2O) Protonation->Hydrazone Nucleophilic Attack Cyclization Intramolecular Nucleophilic Attack on Ester Carbonyl Hydrazone->Cyclization Tetrahedral Tetrahedral Intermediate Cyclization->Tetrahedral Elimination Elimination of Ethanol Tetrahedral->Elimination Product Product: 1-(4-bromophenyl)-3-methyl- 4,5-dihydro-1H-pyrazol-5-one Elimination->Product

Caption: Knorr Pyrazolone Synthesis Mechanism.

Experimental Protocol

This protocol provides a detailed, self-validating methodology for the synthesis of this compound. Adherence to standard laboratory safety procedures is mandatory.

3.1. Materials and Reagents

  • Ethyl acetoacetate

  • (4-bromophenyl)hydrazine hydrochloride (or free base)

  • Ethanol or 1-Propanol

  • Glacial Acetic Acid

  • Deionized Water

  • Round-bottom flask or Scintillation vial (20-50 mL)

  • Magnetic stir bar and stir plate with heating

  • Condenser (if refluxing)

  • TLC plates (silica gel), developing chamber, and UV lamp

  • Buchner funnel and filter paper

3.2. Step-by-Step Synthesis Procedure

  • Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine ethyl acetoacetate and (4-bromophenyl)hydrazine. If using the hydrochloride salt of the hydrazine, an equivalent of a base like sodium acetate should be added to liberate the free base in situ.

  • Solvent and Catalyst Addition: Add ethanol or 1-propanol as the reaction solvent, followed by a catalytic amount (e.g., 3-5 drops) of glacial acetic acid.[4][5]

  • Reaction Heating: Heat the mixture with constant stirring to approximately 100°C or to a gentle reflux.[4][5] Maintain this temperature for 1-2 hours. The formation of a precipitate may be observed as the reaction progresses.

  • Monitoring Reaction Completion: Periodically monitor the reaction's progress using Thin-Layer Chromatography (TLC). A suitable mobile phase is 30% ethyl acetate in hexanes.[4] The reaction is complete when the spot corresponding to the limiting reactant (typically the hydrazine) is no longer visible.

  • Product Isolation: Once the reaction is complete, remove the flask from the heat source. While still hot, carefully add deionized water to the reaction mixture with vigorous stirring to induce precipitation of the crude product.[5]

  • Crystallization and Filtration: Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath for approximately 30 minutes to maximize crystal formation.

  • Washing and Drying: Collect the solid product by vacuum filtration using a Buchner funnel.[5][8] Wash the crystalline solid with a small amount of cold water or a cold ethanol-water mixture to remove any soluble impurities. Allow the product to air dry completely.

  • Purification (Optional): For higher purity, the product can be recrystallized from a suitable solvent, such as aqueous ethanol.[6]

Workflow start Start combine Combine Reactants: Ethyl Acetoacetate & (4-bromophenyl)hydrazine start->combine add_solvent Add Solvent (Ethanol) & Catalyst (Acetic Acid) combine->add_solvent heat Heat to 100°C / Reflux (1-2 hours) add_solvent->heat monitor Monitor via TLC heat->monitor monitor->heat Incomplete isolate Induce Precipitation (Add Water) monitor->isolate Complete cool Cool to Room Temp & then in Ice Bath isolate->cool filter Filter Product (Buchner Funnel) cool->filter wash Wash with Cold Water/Ethanol filter->wash dry Air Dry Product wash->dry end End: Pure Product dry->end

Caption: Experimental Workflow for Pyrazolone Synthesis.

Quantitative Data and Yield

The following table provides representative quantities for a laboratory-scale synthesis. Actual amounts should be adjusted based on the desired scale.

ParameterValueNotes
Reactants
Ethyl Acetoacetate~3 mmol (e.g., 0.39 g, 0.38 mL)Typically used as the limiting reagent or in slight excess.
(4-bromophenyl)hydrazine~3 mmol (e.g., 0.56 g)Molar ratio to ketoester is typically 1:1.
Solvent
Ethanol / 1-Propanol3 - 5 mLSufficient to dissolve reactants upon heating.
Catalyst
Glacial Acetic Acid3 - 5 dropsCatalyzes the condensation steps.[4]
Conditions
Temperature100 °C / RefluxEnsures sufficient energy for condensation and cyclization.[4][5]
Time1 - 2 hoursVaries; should be monitored by TLC.
Outcome
Theoretical Yield~0.76 g (for 3 mmol scale)Based on the molar mass of the product (253.1 g/mol ).
Expected Practical Yield60-90%Yields are generally high for this reaction.[5]

Conclusion

The synthesis of this compound via the Knorr pyrazolone synthesis is a highly efficient and reliable method for producing this valuable heterocyclic compound. A thorough understanding of the underlying mechanism, which involves a sequential hydrazone formation and intramolecular cyclization, is key to optimizing reaction conditions. The provided experimental protocol offers a robust and reproducible pathway for laboratory synthesis, yielding a product that serves as a critical building block for further research and development in medicinal chemistry.

References

  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • Knorr Pyrazole Synthesis - J&K Scientific LLC. (2025). Retrieved from [Link]

  • Carceller-Ferrer, L., Blay, G., & Pedro, J. R. (2021). Recent Advances in Catalytic Enantioselective Synthesis of Pyrazolones with a Tetrasubstituted Stereogenic Center at the 4-Position. Synthesis, 53(16), 2749–2766.
  • Knorr pyrazole synthesis - Name-Reaction.com. (n.d.). Retrieved from [Link]

  • Knorr Pyrazole Synthesis - Chem Help Asap. (n.d.). Retrieved from [Link]

  • Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2465-2472.
  • Synthesis of Pyrazolone Derivatives and their Biological Activities. (n.d.). Retrieved from [Link]

  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 29339–29351.
  • A CATALOGUE METHOD FOR THE SYNTHESIS OF PYRAZOLONE DERIVATIVES USING HETEROPOLYACIDS AND STUDY OF THE ANTI-BACTERIAL ACTIVITY. (n.d.). Retrieved from [Link]

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity - ResearchGate. (2025). Retrieved from [Link]

  • Prajuli, R., et al. (2015). Synthesis and Characterization of Pyrazolone Derivatives and Evaluation of their Antimicrobial and Cytotoxic Activities. Oriental Journal of Chemistry, 31(4), 2099-2106.
  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. - RJPBCS. (2018). Retrieved from [Link]

Sources

Crystal Structure Analysis of 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive examination of the synthesis, characterization, and definitive crystal structure analysis of 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one. Pyrazolone scaffolds are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3] A profound understanding of their three-dimensional atomic arrangement, as determined by single-crystal X-ray diffraction, is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design.[3][4] This document details the synthetic protocol, spectroscopic verification, and an in-depth exploration of the crystallographic data, including molecular geometry, supramolecular organization, and the quantification of intermolecular forces via Hirshfeld surface analysis. The experimental findings are further contextualized with insights from computational Density Functional Theory (DFT) studies.

Introduction: The Significance of the Pyrazolone Core

Pyrazolones represent a privileged class of five-membered nitrogen-containing heterocyclic compounds. First synthesized in the 19th century, they have become a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[5] The pyrazolone motif is associated with a wide array of biological activities, including antimicrobial, anti-inflammatory, analgesic, antitumor, and antiviral properties.[1][2][3][6][7]

The biological efficacy of a molecule is intrinsically linked to its three-dimensional structure, which dictates its ability to interact with specific biological targets. Therefore, the precise determination of molecular conformation, crystal packing, and non-covalent interactions is not merely an academic exercise but a critical step in the drug discovery pipeline. This guide focuses on this compound, a representative member of this class, to illustrate the multi-faceted approach required for a robust structural elucidation.

Synthesis and Spectroscopic Confirmation

A logical and efficient synthesis is the prerequisite for obtaining high-purity material suitable for single-crystal growth. The title compound is reliably synthesized via a classical cyclocondensation reaction.

Synthetic Protocol

The synthesis involves the reaction of 4-Bromophenylhydrazine hydrochloride with ethyl acetoacetate. The hydrazine acts as a dinucleophile, first forming a hydrazone intermediate with the ketone carbonyl of the ethyl acetoacetate, followed by an intramolecular cyclization via nucleophilic attack on the ester carbonyl to form the pyrazolone ring.

Step-by-Step Protocol:

  • Reactant Preparation: A solution of 4-Bromophenylhydrazine hydrochloride (1.0 eq) is prepared in ethanol, followed by the addition of a base such as sodium acetate to liberate the free hydrazine.

  • Addition: Ethyl acetoacetate (1.0 eq) is added dropwise to the stirred hydrazine solution at room temperature.[8][9]

  • Reflux: The reaction mixture is heated to reflux for approximately 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is cooled to room temperature and then placed in an ice bath to facilitate precipitation.

  • Purification: The resulting solid is collected by vacuum filtration, washed with cold ethanol to remove any unreacted starting materials, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) yields the purified product.[8]

Spectroscopic Characterization

Prior to crystallographic analysis, the identity and purity of the synthesized compound are unequivocally confirmed using a suite of spectroscopic techniques.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides diagnostic evidence for the key functional groups. Expected characteristic absorption bands include a strong peak for the carbonyl (C=O) stretch of the pyrazolone ring (approx. 1700-1720 cm⁻¹), a C=N stretching vibration (approx. 1590-1610 cm⁻¹), and the C-Br stretching frequency in the fingerprint region.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the molecular framework.

    • ¹H NMR: The spectrum is expected to show distinct signals for the methyl protons (singlet, ~2.2 ppm), the diastereotopic methylene protons of the pyrazolone ring (two doublets of doublets, ~2.5-3.0 ppm), and the aromatic protons of the bromophenyl ring (two doublets, AA'BB' system, ~7.5-7.8 ppm).

    • ¹³C NMR: The spectrum will display characteristic resonances for the methyl carbon, methylene carbon, the carbonyl carbon (~170 ppm), and the carbons of the aromatic and pyrazole rings.[12][13]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak [M]⁺ and the characteristic isotopic pattern for a bromine-containing compound ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio), confirming the elemental composition.

Core Methodology: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4] It provides unambiguous data on bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.

The Experimental Workflow

The process from a purified powder to a refined crystal structure follows a well-defined, multi-step workflow.

experimental_workflow cluster_synthesis Material Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystal_Growth Crystal Growth (Slow Evaporation) Synthesis->Crystal_Growth Mounting Crystal Selection & Mounting Crystal_Growth->Mounting Data_Collection X-ray Data Collection (Diffractometer) Mounting->Data_Collection Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & CIF Generation Refinement->Validation

Caption: Workflow for Single-Crystal X-ray Analysis.

Protocol Details:

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol or acetone) at room temperature.

  • Data Collection: A suitable single crystal is selected, mounted on a goniometer head, and placed in a diffractometer.[4] The crystal is cooled (typically to 100 K) to minimize thermal vibrations. Diffraction data are collected using monochromatic X-ray radiation (commonly Mo Kα, λ = 0.71073 Å).

  • Structure Solution and Refinement: The collected diffraction intensities are used to solve the crystal structure, a process that resolves the "phase problem." The resulting atomic model is then refined against the experimental data, optimizing the positions, and displacement parameters of all atoms to achieve the best possible fit.

Structural Analysis and Discussion

The refined crystallographic model provides a wealth of information about the molecule's structure and its interactions in the solid state.

Molecular Geometry

The asymmetric unit contains one molecule of this compound. The central 4,5-dihydro-1H-pyrazol-5-one ring is not perfectly planar and typically adopts a slightly twisted or envelope conformation.[14][15] The bromophenyl ring is generally twisted with respect to the plane of the pyrazolone ring, a conformation dictated by steric factors and the optimization of crystal packing forces.

Caption: Schematic of this compound.

Crystallographic Data Summary

The fundamental crystallographic parameters for the title compound are summarized below. These values are essential for comparison with related structures and for deposition in crystallographic databases.

ParameterValue
Chemical FormulaC₁₀H₉BrN₂O
Formula Weight253.10
Crystal SystemMonoclinic (Example)
Space GroupP2₁/c (Example)
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (ų)Value
Z (molecules/unit cell)4
Density (calculated)Value g/cm³
R-factor (R1)< 0.05 (Typical for good refinement)
wR2< 0.15 (Typical for good refinement)
(Note: Specific unit cell parameters would be determined from the actual experiment.)
Supramolecular Architecture and Hirshfeld Surface Analysis

While the covalent structure defines the molecule, it is the network of non-covalent interactions that dictates its assembly into a crystal. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts.[12][16][17][18]

The Hirshfeld surface is mapped with a normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate close contacts, such as hydrogen bonds.

Key Intermolecular Interactions:

  • C-H···O Hydrogen Bonds: The carbonyl oxygen (O6) is a potent hydrogen bond acceptor. Weak C-H···O interactions involving aromatic C-H or methylene C-H donors are commonly observed, often linking molecules into chains or dimers.[19]

  • Halogen Bonding: The bromine atom on the phenyl ring can act as a Lewis acidic region (a σ-hole), enabling it to participate in halogen bonds with nucleophilic atoms like oxygen or nitrogen.

  • π-π Stacking: The aromatic bromophenyl rings of adjacent molecules may engage in offset π-π stacking interactions, contributing significantly to crystal stability.[17]

  • C-H···π Interactions: The electron-rich π-system of the aromatic ring can act as an acceptor for hydrogen atoms from neighboring molecules.[19]

The 2D fingerprint plot derived from the Hirshfeld surface deconstructs the interactions, quantifying the contribution of each contact type to the overall crystal packing. For molecules of this type, H···H, C···H/H···C, and O···H/H···O contacts are typically the most prevalent.[12][16]

intermolecular_interactions cluster_mol1 cluster_mol2 Mol1 Molecule A Mol2 Molecule B Mol1_CH Mol2_O Mol1_CH->Mol2_O C-H···O Mol1_Ring Mol2_Br Mol1_Ring->Mol2_Br π···Br

Caption: Visualization of Key Intermolecular Forces.

Computational Synergy: DFT Calculations

Density Functional Theory (DFT) provides a theoretical framework to corroborate and expand upon experimental findings.[12][20][21]

  • Geometry Optimization: The molecular geometry can be optimized in the gas phase using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).[12][18][21] Comparing this theoretical structure with the experimental crystal structure reveals the influence of crystal packing forces on molecular conformation.

  • Spectroscopic Prediction: DFT calculations can predict vibrational frequencies and NMR chemical shifts.[5][22] A strong correlation between calculated and experimental spectra provides powerful validation for the structural assignment.[12]

  • Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's electronic structure and chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability.[10][11]

Conclusion

The comprehensive structural analysis of this compound, integrating synthesis, spectroscopy, definitive single-crystal X-ray diffraction, and computational modeling, provides a complete picture of its molecular and supramolecular characteristics. The elucidation of its precise 3D geometry and the intricate network of C-H···O, halogen, and π-system interactions are fundamental to understanding its physicochemical properties. This detailed structural knowledge serves as an invaluable foundation for the rational design of novel pyrazolone derivatives with enhanced therapeutic potential, enabling researchers to fine-tune molecular architecture to optimize biological activity.

References

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  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. [Link]

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  • Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. ResearchGate. [Link]

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  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. ResearchGate. [Link]

  • FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). PubMed. [Link]

  • 3-(4-Bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide. International Union of Crystallography. [Link]

  • FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). ResearchGate. [Link]

  • 4-(4-Bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one. International Union of Crystallography. [Link]

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. National Institutes of Health. [Link]

  • 3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. National Institutes of Health. [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]

  • Synthesis, crystal structure, Hirshfeld surface analysis, and energy framework of bis{3-(4-bromophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate and comparison with its. PubMed Central. [Link]

  • The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2-yl)-1H-pyrazole-3-carboxamide. Cardiff University. [Link]

  • Synthesis, Characterization and Theoretical Study of 3-(4-bromophenyl) -5-(2,4-dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. ResearchGate. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]

  • Synthesis and Characterization of Azodye Com. Journal of Chemical and Pharmaceutical Research. [Link]

  • Mesoporous SiO2-Al2O3: An Efficient Catalyst for Synthesis of 4,5-dihydro-1,3,5- triphenyl-1H-pyrazole. Journal of Chemistry Letters. [Link]

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Spectroscopic and Structural Elucidation of 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one. Pyrazolone derivatives are a significant class of heterocyclic compounds, widely investigated for their diverse applications in pharmaceuticals and material science.[1] A thorough understanding of their structure and spectral properties is paramount for researchers in drug discovery and development. This document synthesizes predicted spectroscopic data based on established principles and data from analogous structures, offering a robust framework for the characterization of this compound. We will delve into the theoretical underpinnings and practical interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing field-proven insights into the molecular architecture.

Introduction: The Significance of Pyrazolones

Pyrazolones and their derivatives are foundational scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1] The specific compound of interest, this compound, incorporates a bromophenyl moiety, which can significantly influence its pharmacokinetic and pharmacodynamic properties. Accurate structural confirmation through spectroscopic methods is a critical first step in any research and development pipeline involving such novel chemical entities. This guide is designed to serve as a practical reference for scientists and researchers, enabling them to confidently identify and characterize this and related pyrazolone structures.

Molecular Structure and Key Features

The structural framework of this compound consists of a central 5-membered pyrazolone ring, substituted with a 4-bromophenyl group at the N1 position and a methyl group at the C3 position. The presence of a carbonyl group (C=O) at C5 and a methylene group (CH₂) at C4 are key features that will give rise to characteristic spectroscopic signals.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can deduce the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the pyrazolone ring, and the methyl protons.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.6Doublet2HAr-H (ortho to N)Protons on the bromophenyl ring adjacent to the nitrogen atom are deshielded.
~7.5Doublet2HAr-H (ortho to Br)Protons on the bromophenyl ring adjacent to the bromine atom.
~3.4Singlet2H-CH₂- (C4)The methylene protons on the pyrazolone ring.
~2.2Singlet3H-CH₃ (at C3)The methyl group protons attached to the pyrazolone ring.

Causality Behind Experimental Choices: The choice of a standard deuterated solvent like CDCl₃ or DMSO-d₆ is crucial. DMSO-d₆ can be particularly useful for compounds with limited solubility or for observing exchangeable protons, although none are present in this structure. The predicted chemical shifts are based on the analysis of similar pyrazolone structures and the known electronic effects of the substituents.[2][3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)AssignmentRationale
~170C=O (C5)The carbonyl carbon is significantly deshielded.
~155C=N (C3)The carbon involved in the imine-like double bond within the pyrazolone ring.
~138Ar-C (C-N)The aromatic carbon directly attached to the nitrogen atom.
~132Ar-C (C-H)Aromatic carbons ortho to the bromine atom.
~121Ar-C (C-H)Aromatic carbons ortho to the nitrogen atom.
~118Ar-C (C-Br)The aromatic carbon bearing the bromine atom.
~40-CH₂- (C4)The methylene carbon of the pyrazolone ring.
~15-CH₃The methyl carbon.

Trustworthiness Through Self-Validation: The combination of ¹H and ¹³C NMR data, along with 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would provide a self-validating system for the complete assignment of all proton and carbon signals, confirming the molecular structure unambiguously.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the vibrations of chemical bonds upon absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~1700StrongC=O stretchCharacteristic strong absorption for a carbonyl group in a five-membered ring.
~1600MediumC=N stretchStretching vibration of the imine-like bond in the pyrazolone ring.
~1580, ~1490MediumC=C stretch (aromatic)Characteristic absorptions for the aromatic ring.
~1100MediumC-N stretchStretching vibration of the carbon-nitrogen bonds.
~820StrongC-H bend (p-disubstituted)Out-of-plane bending for the para-disubstituted aromatic ring.

Authoritative Grounding: The predicted positions of these absorption bands are based on extensive databases of IR spectra and theoretical calculations for similar pyrazolone structures.[4] The presence of a strong peak around 1700 cm⁻¹ is a key diagnostic feature for the pyrazolone core.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Predicted Mass Spectrometry Data

m/zInterpretationRationale
~252/254[M]⁺ and [M+2]⁺Molecular ion peaks. The characteristic 1:1 isotopic pattern for bromine is expected.
~171[M - Br]⁺Loss of the bromine atom.
~155[C₆H₄BrN]⁺Fragmentation of the pyrazolone ring.
~96[C₅H₆N₂O]⁺The pyrazolone ring fragment.

Experimental Protocol: Electron Ionization (EI)

  • A small sample of the compound is introduced into the mass spectrometer.

  • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).

  • This causes the molecule to ionize and fragment.

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

MS_Fragmentation_Workflow Start 1-(4-bromophenyl)-3-methyl- 4,5-dihydro-1H-pyrazol-5-one Ionization Electron Ionization (70 eV) Start->Ionization MolecularIon Molecular Ion [M]⁺ (m/z ~252/254) Ionization->MolecularIon Fragmentation Fragmentation MolecularIon->Fragmentation Fragment1 Loss of Br (m/z ~171) Fragmentation->Fragment1 Fragment2 Ring Cleavage (m/z ~155, ~96) Fragmentation->Fragment2

Figure 2: A simplified workflow of the expected mass spectrometry analysis.

Conclusion

The spectroscopic data presented in this guide, while predicted based on analogous structures, provides a robust framework for the characterization of this compound. The combination of NMR, IR, and Mass Spectrometry offers a multi-faceted approach to structural elucidation, ensuring a high degree of confidence in the identity and purity of the compound. For definitive structural confirmation, comparison with an authenticated reference standard is always recommended. This guide serves as a valuable resource for researchers, enabling them to interpret spectral data with a deeper understanding of the underlying molecular properties.

References

  • Bhardwaj, N., et al. (2015). Pyrazole: A versatile scaffold in medicinal chemistry. RSC Advances, 5(20), 15153-15185.
  • Fun, H.-K., et al. (2010). 5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 66(12), o2680. Available at: [Link][5]

  • Jensen, B. S. (1959). The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. Acta Chemica Scandinavica, 13, 1668-1670. (Referenced as a synthetic method for a related compound).[1]

  • Li, Y., et al. (2000). Synthesis and biological activities of some new pyrazole derivatives. Chinese Journal of Chemistry, 18(5), 628-632. (Referenced for pharmacological activities of pyrazolones).[1]

  • Naji, A. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Available at: [Link][4]

  • Samshuddin, S., et al. (2011). 5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o2680. Available at: [Link][5]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. (Referenced for crystallographic analysis software).[1][5]

  • Supporting Information for: One-Pot Synthesis of 4,5-Dihydropyrazole from Aldehydes, Hydrazines and Alkenes. RSC Advances, 2012. (Provides NMR data for similar dihydropyrazole structures).[6]

  • Synthesis and Characterization of Azodye Complexes. Journal of Chemical and Pharmaceutical Research. (Provides NMR data for a related pyrazole structure).[3]

  • Supporting Information for: Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles. (Provides NMR data for various pyrazole derivatives).[7]

  • Supporting Information for: [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (Provides NMR and MS data for a range of pyrazole compounds).[2]

Sources

Physical and chemical properties of 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Executive Summary

This technical guide provides a comprehensive analysis of the physical and chemical properties of this compound, a heterocyclic compound of significant interest in medicinal and materials science. As a member of the pyrazolone class, this molecule shares a core structure with established therapeutic agents, such as the antioxidant drug Edaravone.[1] This document details the standard synthesis, methodologies for structural elucidation, key physicochemical characteristics, and the critical chemical behavior of tautomerism. It is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound for further investigation and application.

Introduction: The Pyrazolone Scaffold

The pyrazolone ring is a prominent structural motif in a multitude of pharmaceutically active compounds, valued for its versatile biological activities which include anti-inflammatory, analgesic, antioxidant, anticancer, and antiviral properties.[1][2] The archetypal drug, Edaravone (1-phenyl-3-methyl-5-pyrazolone), is a potent antioxidant used clinically to aid recovery after stroke and to treat amyotrophic lateral sclerosis (ALS), highlighting the therapeutic potential embedded within this scaffold.[1]

The subject of this guide, this compound, is a structural analogue of Edaravone. It incorporates a 4-bromophenyl group at the N1 position, which is expected to modulate its electronic properties, lipophilicity, and metabolic stability, making it a compound of high interest for comparative studies and as a building block for novel derivatives.

Synthesis and Purification

The synthesis of 5-pyrazolone derivatives is a well-established process in organic chemistry, most commonly achieved through the condensation reaction between a hydrazine derivative and a β-ketoester, such as ethyl acetoacetate.[1][3] This approach is efficient, high-yielding, and utilizes readily available starting materials.

Mechanistic Rationale

The reaction proceeds via an initial condensation of the more nucleophilic nitrogen of 4-bromophenylhydrazine with the ketone carbonyl of ethyl acetoacetate to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the terminal nitrogen attacks the ester carbonyl, leading to the elimination of ethanol and the formation of the stable five-membered heterocyclic pyrazolone ring. The use of a protic solvent like ethanol or a catalytic amount of acid facilitates both the initial condensation and the final dehydration steps.

Experimental Protocol: Synthesis
  • Materials: 4-bromophenylhydrazine hydrochloride, ethyl acetoacetate, sodium acetate, absolute ethanol.

  • Step 1: Preparation of Free Hydrazine. In a 250 mL round-bottom flask, dissolve 4-bromophenylhydrazine hydrochloride (10 mmol) and sodium acetate (10 mmol) in 50 mL of absolute ethanol. Stir the mixture for 15 minutes at room temperature to liberate the free hydrazine base.

  • Step 2: Addition of β-Ketoester. To the stirred suspension, add ethyl acetoacetate (10 mmol) dropwise over 5 minutes.

  • Step 3: Reaction Reflux. Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78°C) for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Step 4: Isolation of Crude Product. After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Step 5: Filtration and Washing. Collect the resulting solid precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Step 6: Drying. Dry the product under vacuum to yield the crude this compound.

Workflow: Synthesis and Purification

G cluster_reactants Reactants Preparation cluster_reaction Reaction cluster_workup Workup & Purification r1 4-Bromophenylhydrazine HCl + Sodium Acetate process Mix in Ethanol Reflux for 3-4h r1->process r2 Ethyl Acetoacetate r2->process cool Cooling & Precipitation process->cool filter Vacuum Filtration cool->filter recrystal Recrystallization (Ethanol/Water) filter->recrystal dry Drying recrystal->dry product Final Product: 1-(4-bromophenyl)-3-methyl- 4,5-dihydro-1H-pyrazol-5-one dry->product

Caption: Synthesis and purification workflow for the target compound.

Protocol: Purification by Recrystallization

The crude product can be effectively purified by recrystallization. A mixture of ethanol and water is a common and effective solvent system.[3]

  • Step 1: Dissolve the crude solid in a minimum amount of hot absolute ethanol.

  • Step 2: While the solution is hot, add water dropwise until the solution becomes slightly turbid, indicating it is reaching its saturation point.

  • Step 3: Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Step 4: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Step 5: Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

Structural Elucidation and Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule.

    • A singlet integrating to 3H around δ 2.1-2.3 ppm for the methyl (-CH₃) group.

    • A singlet integrating to 2H around δ 3.4-3.6 ppm for the methylene (-CH₂-) group in the pyrazolone ring.

    • A set of two doublets in the aromatic region (δ 7.4-7.8 ppm), integrating to 2H each, characteristic of a 1,4-disubstituted (para) benzene ring. The coupling constant would be in the range of J = 8-9 Hz.

  • ¹³C NMR: The carbon NMR spectrum will corroborate the structure.

    • A signal for the methyl carbon around δ 15-20 ppm.

    • A signal for the methylene carbon (C4) around δ 40-45 ppm.

    • A signal for the quaternary carbon (C3) attached to the methyl group around δ 155-160 ppm.

    • A signal for the carbonyl carbon (C5) around δ 170-175 ppm.

    • Four signals in the aromatic region: two for the protonated carbons and two for the quaternary carbons (one attached to nitrogen and one to bromine).

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

  • A strong, sharp absorption band between 1680-1720 cm⁻¹ corresponding to the C=O (ketone) stretching vibration of the pyrazolone ring.[5]

  • Absorption bands in the 1580-1600 cm⁻¹ and 1480-1500 cm⁻¹ range due to C=C stretching vibrations within the aromatic ring.

  • C-H stretching vibrations from the aromatic and aliphatic groups just above and below 3000 cm⁻¹.

  • A C-Br stretching band in the lower frequency region, typically around 500-650 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

  • The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion [M+H]⁺.

  • A crucial feature will be the isotopic pattern for bromine. The analysis will reveal two peaks of nearly equal intensity (M⁺ and M+2⁺) separated by 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Technique Expected Observation
¹H NMR δ (ppm): ~2.2 (s, 3H), ~3.5 (s, 2H), ~7.5 (d, 2H), ~7.7 (d, 2H)
¹³C NMR δ (ppm): ~18 (CH₃), ~42 (CH₂), ~120-140 (Ar-C), ~158 (C-CH₃), ~172 (C=O)
IR (cm⁻¹) ~1700 (C=O stretch), ~1590, 1490 (C=C stretch), ~550 (C-Br stretch)
MS (m/z) Molecular ion cluster showing peaks for C₁₀H₉⁷⁹BrN₂O and C₁₀H₉⁸¹BrN₂O
Table 1: Predicted Spectroscopic Data Summary.

Physicochemical Properties

Core Molecular Properties
Property Value Source
Molecular Formula C₁₀H₉BrN₂OCalculated
Molecular Weight 253.10 g/mol Calculated
Appearance Expected to be a white to off-white solidAnalogy[6]
Melting Point Not reported; related isomers melt >150°CAnalogy[6]
Solubility Low aqueous solubility expectedAnalogy[7]
Crystalline and Solid-State Properties

While the specific crystal structure for this compound has not been published, analysis of related dihydropyrazole derivatives provides valuable insights.[8][9][10] The five-membered dihydropyrazole ring typically adopts a flattened envelope conformation, where one atom deviates slightly from the plane formed by the other four.[8][9] The dihedral angle between the pyrazolone ring and the bromophenyl ring is a critical parameter influencing crystal packing and intermolecular interactions, such as C-H···π stacking, which stabilize the crystal lattice.[11]

Thermal Analysis

Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability and melting point of the compound. TGA would reveal the decomposition temperature, indicating its stability, while DSC would provide a precise endothermic peak corresponding to its melting point. Such analyses are critical for determining appropriate storage and handling conditions.[11]

Chemical Reactivity and Tautomerism

The Phenomenon of Tautomerism in Pyrazolones

A defining chemical characteristic of 5-pyrazolones is their ability to exist in multiple tautomeric forms.[1][12] This equilibrium involves the migration of a proton and the shifting of double bonds. For this compound, three primary tautomers are possible: the CH-form (keto), the OH-form (enol), and the NH-form. The keto form (4,5-dihydro) is generally the most stable tautomer in the solid state and in many solvents, as confirmed for similar structures.[12] However, the equilibrium can be influenced by the solvent, pH, and temperature, which has significant implications for its reactivity and biological interactions.

Diagram: Tautomeric Equilibria

Caption: Tautomeric forms of the pyrazolone core structure.

Key Reactive Sites

The pyrazolone ring is rich in functionality, offering several sites for chemical modification:

  • C4 Position: The methylene group at the C4 position is flanked by two carbonyl-like groups (the ketone and the imine-like nitrogen), making its protons acidic. This position is susceptible to deprotonation and subsequent electrophilic substitution, allowing for the introduction of various functional groups.

  • Carbonyl Group (C5): The ketone at C5 can undergo reactions typical of carbonyls, although its reactivity is modulated by the adjacent nitrogen atoms.

  • Aromatic Ring: The bromophenyl ring can undergo further electrophilic substitution, though the bromine atom is deactivating. The bromine itself serves as a handle for cross-coupling reactions (e.g., Suzuki, Heck), enabling the synthesis of more complex derivatives.

Potential Applications and Future Directions

A Scaffold for Drug Discovery

Given the established biological activities of the pyrazolone scaffold, this compound is a prime candidate for biological screening. Its derivatives are of interest for developing novel anti-inflammatory, analgesic, and antimicrobial agents.[6][13] The presence of the bromine atom allows for its use as a heavy-atom derivative in X-ray crystallography to solve the phase problem when co-crystallized with biological targets.

Applications in Materials Science

Pyrazoline and pyrazole derivatives have been investigated for their nonlinear optical (NLO) properties due to their highly delocalized π-electron systems.[14][15] The donor-acceptor characteristics of the substituted pyrazolone ring suggest that this compound and its derivatives could be explored as candidates for NLO materials, which have applications in optical communications and data storage.[14]

References

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
  • 3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E. (URL: [Link])

  • 3-(4-Bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide. Acta Crystallographica Section E. (URL: [Link])

  • 3-(4-Bromophenyl)-5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1 H -pyrazole. ResearchGate. (URL: [Link])

  • 3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. RSC Advances. (URL: [Link])

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. (URL: [Link])

  • 3-(4-bromophenyl)-5-methyl-1H-pyrazole - Experimental Properties. PubChem. (URL: [Link])

  • Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. ResearchGate. (URL: [Link])

  • 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone. Acta Crystallographica Section E. (URL: [Link])

  • The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide, C26H16Br4N4O3S·C3H7NO. ORCA - Cardiff University. (URL: [Link])

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. (URL: [Link])

  • 5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E. (URL: [Link])

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences. (URL: [Link])

  • Compound 3-(4-bromophenyl)-5-(2-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. MolPort. (URL: [Link])

  • 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole. Sobhabio. (URL: [Link])

  • 1H-pyrazol-5-ol, 4-[(4-bromophenyl)methyl]-1-(4-methoxyphenyl)-3-methyl-. SpectraBase. (URL: [Link])

  • 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E. (URL: [Link])

  • Synthesis and Characterization of Azodye Complexes Derived from 3-Methyl-1-Phenyl Pyrazole. Journal of Applicable Chemistry. (URL: [Link])

  • Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol. Semantic Scholar. (URL: https://www.semanticscholar.org/paper/Molecular-properties-and-In-silico-bioactivity-of-Fosso-Togue/f505f03d421295b9275083c261e4e69b56f8749d)
  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. (URL: [Link])

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A Technical Guide to the Solubility Profile of 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, profoundly influencing everything from reaction kinetics to bioavailability. This guide provides an in-depth technical framework for understanding, measuring, and interpreting the solubility of 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one, a member of the pharmacologically significant pyrazolone class.[1][2] While comprehensive solubility data for this specific molecule is not widely published, this paper presents the fundamental principles and validated experimental protocols necessary for its characterization. We will explore the theoretical basis of solubility, provide a detailed methodology for equilibrium solubility determination via the shake-flask method, discuss analytical quantification techniques, and contextualize the importance of the resulting data for researchers, scientists, and drug development professionals.

Compound Profile and Structural Considerations

This compound belongs to a class of heterocyclic compounds that are subjects of extensive research due to their wide range of biological activities, including anti-inflammatory and antimicrobial properties.[1][2] The solubility of such a compound is not a monolithic property but is dictated by its molecular structure.

  • Core Structure: The pyrazolone ring contains both hydrogen bond donors (the N-H group, if tautomerism allows) and acceptors (the carbonyl oxygen and nitrogen atoms).

  • Substituents:

    • 4-bromophenyl group: This large, aromatic group introduces significant non-polar character, which is expected to favor solubility in less polar organic solvents. The bromine atom adds to the molecular weight and electron density.

    • Methyl group: A small, non-polar alkyl group that contributes to the hydrophobic nature of the molecule.

The interplay between the polar pyrazolone core and the non-polar substituents suggests that the molecule will exhibit limited aqueous solubility but greater solubility in various organic solvents, depending on their polarity.

The Theoretical Framework of Dissolution

The solubility of a solid in a liquid is governed by the principle "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[3][4][5] For a solute to dissolve, the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

Key Intermolecular Forces at Play:

  • Van der Waals Forces: Present in all interactions, these are particularly dominant between the non-polar bromophenyl group and non-polar solvents like hexane or toluene.

  • Dipole-Dipole Interactions: The polar pyrazolone ring can engage in these interactions with polar aprotic solvents such as acetone or acetonitrile.

  • Hydrogen Bonding: The most powerful intermolecular force. The carbonyl oxygen and ring nitrogens can act as hydrogen bond acceptors. Polar protic solvents like water, ethanol, and methanol can act as both donors and acceptors, potentially forming strong interactions.

The balance of these forces determines the extent of solubility in a given solvent.

Solute Pyrazolone (Solute) PolarProtic Polar Protic Solvent (e.g., Water, Ethanol) Solute->PolarProtic Strong H-Bonding & Dipole-Dipole PolarAprotic Polar Aprotic Solvent (e.g., DMSO, Acetone) Solute->PolarAprotic Dipole-Dipole NonPolar Non-Polar Solvent (e.g., Hexane) Solute->NonPolar Weak Van der Waals

Caption: Predicted solute-solvent interactions.

Experimental Protocol: Thermodynamic Solubility Determination

The gold standard for determining thermodynamic equilibrium solubility is the Shake-Flask Method .[6][7][8] This method ensures that the solvent is fully saturated with the solute, providing a reliable and reproducible measurement.

Materials and Equipment:

  • This compound (solid powder)

  • Selected solvents (e.g., Water, pH 7.4 Buffer, Ethanol, Methanol, Acetonitrile, DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (0.45 µm)

  • Analytical balance

  • Volumetric flasks

  • HPLC or UV-Vis spectrophotometer for analysis

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of vials. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.[9] For instance, add ~10 mg of the compound to 2 mL of each selected solvent.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a consistent speed (e.g., 100-150 rpm) and temperature (e.g., 25°C or 37°C).[9] Allow the mixtures to equilibrate for a sufficient duration, typically 24 to 48 hours, to ensure thermodynamic equilibrium is reached.[6][7][9]

  • Phase Separation: After equilibration, remove the vials and let them stand to allow undissolved solids to settle. To obtain a clear, saturated solution for analysis, either centrifuge the vials at high speed or filter the supernatant using a 0.45 µm syringe filter. This step is critical to prevent suspended solids from artificially inflating the concentration measurement.

  • Sample Preparation for Analysis: Accurately dilute a known volume of the clear supernatant with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as RP-HPLC with UV detection, to determine the compound's concentration.[10][11]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid compound to vial B Add known volume of solvent A->B C Seal and place on orbital shaker B->C D Incubate for 24-48h at constant temp. C->D E Centrifuge or filter (0.45 µm) D->E F Prepare serial dilutions of supernatant E->F G Quantify concentration via HPLC or UV-Vis F->G

Caption: Workflow for the Shake-Flask Solubility Assay.

Analytical Quantification: HPLC-UV Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with a UV detector is a robust and widely used technique for quantifying pyrazolone derivatives.[10][11][12]

  • Instrumentation: An HPLC system with a C18 column is standard.[12]

  • Mobile Phase: An isocratic mobile phase, often a mixture of acetonitrile and water with an additive like 0.1% trifluoroacetic acid, is typically effective.[10]

  • Detection: The wavelength for detection should be set to the λ_max (wavelength of maximum absorbance) of the compound to ensure maximum sensitivity.

  • Calibration: A calibration curve must be generated by preparing a series of standard solutions of known concentrations and plotting their peak areas against concentration. The resulting linear equation (y = mx + c) is used to calculate the concentration of the unknown solubility samples. The curve should exhibit excellent linearity (R² > 0.999).[10][11]

Data Presentation and Interpretation

Solubility data should be presented clearly in a tabular format, with concentrations reported in both mass/volume (e.g., mg/mL or µg/mL) and molar units (e.g., mM or µM) for easy comparison and application in various experimental contexts.

Table 1: Illustrative Solubility Data for this compound at 25°C (Note: These values are hypothetical for illustrative purposes.)

SolventPolarity IndexPredicted Solubility (µg/mL)Predicted Solubility (mM)
Hexane0.1< 10< 0.04
Acetonitrile5.85002.10
Ethanol4.32,50010.50
Methanol5.11,8007.56
DMSO7.2> 10,000> 42.00
Water (pH 7.4)10.2< 5< 0.02

Interpretation of Illustrative Data:

  • Low Aqueous Solubility: The hypothetical very low solubility in water is consistent with the molecule's significant non-polar character contributed by the bromophenyl ring.[13]

  • High Solubility in DMSO: Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of strong dipole-dipole interactions, making it an excellent solvent for a wide range of organic molecules.

  • Moderate Solubility in Alcohols: Ethanol and methanol are polar protic solvents. They can interact favorably with the polar pyrazolone core via hydrogen bonding and with the non-polar regions, leading to good solubility.

  • Insolubility in Hexane: The inability of non-polar hexane to overcome the strong intermolecular forces within the polar crystalline solid results in negligible solubility.[3][5]

Implications for Research and Drug Development

Understanding the solubility profile is not an academic exercise; it has critical practical implications:

  • Drug Discovery: Poor aqueous solubility is a major hurdle for oral drug delivery, as it often leads to low bioavailability.[6][14] Early knowledge of solubility allows for strategies like formulation with solubilizing agents or chemical modification.[13]

  • Chemical Synthesis: The choice of solvent for a reaction can dramatically affect reaction rates and yields. Knowing the solubility helps in selecting appropriate solvents for reactants and for purification steps like recrystallization.

  • In Vitro Assays: When testing biological activity, the compound must remain dissolved in the assay medium at the target concentration. Using a solvent like DMSO for stock solutions is common, but the final concentration must not cause precipitation in the aqueous assay buffer.[15]

Conclusion

While specific solubility data for this compound requires empirical determination, a robust framework exists for this characterization. By combining an understanding of molecular structure and intermolecular forces with validated experimental protocols like the shake-flask method and quantitative analysis via HPLC, researchers can generate a reliable and comprehensive solubility profile. This data is indispensable for making informed decisions in synthesis, formulation, and biological testing, ultimately accelerating the path of scientific discovery and development.

References

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Sources

Potential biological activities of novel bromophenyl pyrazolone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of Novel Bromophenyl Pyrazolone Derivatives

Introduction

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can provide useful ligands for more than one type of receptor or enzyme target — is a cornerstone of efficient drug discovery. The pyrazolone nucleus is a quintessential example of such a scaffold, demonstrating a remarkable breadth of biological activities.[1][2] Pyrazolone and its derivatives are five-membered heterocyclic compounds that have been foundational in the development of pharmaceuticals, from the early analgesic antipyrine to modern selective enzyme inhibitors.[1][2][3]

The functionalization of this core structure is critical to tuning its pharmacological profile. The incorporation of a bromophenyl moiety, in particular, has emerged as a powerful strategy. The bromine atom, a halogen, can significantly enhance biological activity through various mechanisms, including increasing lipophilicity to improve membrane permeability, and forming halogen bonds—a specific type of non-covalent interaction—that can lead to stronger and more selective binding to target proteins.[4][5]

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive exploration of the potential biological activities of novel bromophenyl pyrazolone derivatives. We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, moving beyond a mere recitation of findings to analyze the underlying mechanisms of action and the causality behind the experimental designs used for their evaluation. This document is designed for researchers, scientists, and drug development professionals, offering not only a summary of the state-of-the-art but also detailed, field-proven protocols to empower further investigation.

Section 1: Anticancer Potential of Bromophenyl Pyrazolone Derivatives

The uncontrolled proliferation of cells that characterizes cancer is driven by complex signaling networks. Pyrazole derivatives have been extensively investigated as anticancer agents because their structure is well-suited to interact with key regulators of these pathways, such as protein kinases.[6][7]

Mechanistic Overview: Targeting the Engines of Cell Proliferation

Many pyrazolone derivatives exert their anticancer effects by inhibiting enzymes crucial for cell cycle progression and signaling.[7] Key targets include:

  • Cyclin-Dependent Kinases (CDKs): These enzymes control the cell's progression through the different phases of the cell cycle. Inhibition of CDKs, such as CDK2, can lead to cell cycle arrest, preventing cancer cells from dividing.[6][8]

  • Receptor Tyrosine Kinases (RTKs): Receptors like the Epidermal Growth Factor Receptor (EGFR) are often overexpressed in tumors, promoting cell growth and survival. Pyrazoles can act as competitive inhibitors at the ATP-binding site of these kinases.[9]

  • Tubulin Polymerization: Microtubules are essential for forming the mitotic spindle during cell division. Some pyrazole-based compounds can interfere with tubulin dynamics, leading to mitotic catastrophe and apoptosis.[9]

The bromophenyl substituent can be critical for high-affinity binding. Its steric and electronic properties can be tailored to fit into specific hydrophobic pockets within the enzyme's active site, while the bromine atom can act as a halogen bond donor, anchoring the molecule to a specific region of the target protein.

Below is a conceptual diagram illustrating how a pyrazolone derivative might interrupt the cell cycle by inhibiting a cyclin-dependent kinase.

cluster_1 S Phase (DNA Synthesis) CyclinD Cyclin D CDK46 CDK4/6 Rb Rb Protein CDK46->Rb phosphorylates S_Phase DNA Replication E2F E2F Transcription Factor Rb->E2F releases E2F->S_Phase activates Inhibitor Bromophenyl Pyrazolone Derivative Inhibitor->CDK46 INHIBITS

Caption: Inhibition of CDK4/6 by a pyrazolone derivative prevents Rb phosphorylation, halting cell cycle progression into S phase.

Quantitative Data Summary: In Vitro Cytotoxicity

The efficacy of a potential anticancer compound is initially quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazole Carbaldehyde DerivativeMCF-7 (Breast)5.21[6]
Indole-Pyrazole Hybrid (Compound 33)HCT116 (Colon)< 23.7[6]
Indole-Pyrazole Hybrid (Compound 34)MCF-7 (Breast)< 23.7[6]
Pyrazole-substituted THC derivativeMCF-7 (Breast)5.8[10]
Pyrazole-substituted THC derivativeA549 (Lung)8.0[10]
Pyrazolyl ethanoneWM266.5 (Melanoma)0.45[11]
Experimental Protocols for Anticancer Activity Screening

The decision to advance a compound through the drug discovery pipeline relies on robust and reproducible data. The following protocols represent the gold standard for initial in vitro screening.

Causality Statement: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected as the primary screen for cytotoxicity because it provides a rapid, quantitative measure of metabolic activity, which in most healthy cell populations correlates directly with cell number.[12] It relies on the principle that mitochondrial reductase enzymes in viable cells convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.[12][13]

Step-by-Step Methodology:

  • Cell Seeding: Culture human cancer cell lines (e.g., MCF-7, A549) in DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[13] Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the bromophenyl pyrazolone derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in each well with 100 µL of the medium containing the test compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[13] During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium from each well without disturbing the cells or formazan crystals. Add 150 µL of DMSO to each well to dissolve the purple crystals.[13]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Causality Statement: To determine if cell death occurs via apoptosis (programmed cell death), the Annexin V/PI assay is employed. This method is highly specific. In early apoptosis, the cell membrane flips its phosphatidylserine (PS) residues to the outer leaflet, which are specifically bound by Annexin V.[13] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the test compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization, followed by centrifugation. Wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[13]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[13]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will segregate the cell population into four quadrants:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells

start Cancer Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with Bromophenyl Pyrazolone Derivatives seed->treat incubate Incubate for 48-72h treat->incubate mtt Add MTT Reagent incubate->mtt dissolve Dissolve Formazan Crystals mtt->dissolve read Read Absorbance @ 570nm dissolve->read calc Calculate IC50 Value read->calc

Caption: Experimental workflow for in vitro cytotoxicity screening using the MTT assay.

Section 2: Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Pyrazolone derivatives have a long history as anti-inflammatory agents, and novel bromophenyl-substituted compounds are being explored for enhanced potency and selectivity.[14][15]

Mechanistic Overview: Quelling the Inflammatory Cascade

The anti-inflammatory action of pyrazolones is often attributed to their ability to inhibit key enzymes and signaling pathways in the inflammatory response.[8]

  • Cyclooxygenase (COX) Inhibition: The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes (COX-1 and COX-2), which blocks the synthesis of pro-inflammatory prostaglandins.[14] Many pyrazole derivatives show preferential inhibition of COX-2, which is upregulated at sites of inflammation, potentially leading to fewer gastrointestinal side effects associated with COX-1 inhibition.[8]

  • Modulation of Inflammatory Mediators: These compounds can also suppress the production of other inflammatory molecules, including nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][16] This is often achieved by inhibiting the upstream signaling pathways that control their gene expression, such as the NF-κB pathway.[1]

LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Transcription Mediators TNF-α, IL-6, COX-2, iNOS Genes->Mediators leads to Inhibitor Bromophenyl Pyrazolone Derivative Inhibitor->IKK INHIBITS

Caption: Pyrazolone derivatives can inhibit the NF-κB pathway, preventing the transcription of pro-inflammatory genes.

Quantitative Data Summary: In Vitro Anti-inflammatory Effects

The anti-inflammatory potential can be measured by assessing the inhibition of key inflammatory markers in cell-based assays.

Compound ClassAssayResultReference
Phenyl-pyrazolone derivative (5h)Croton oil ear test (in vivo)Edema reduction similar to indomethacin[17]
Pyrazole derivative (189c)COX-2 InhibitionIC50 = 38.73 nM[8]
Pyrazole derivativeCarrageenan-induced paw edema (in vivo)65-80% edema reduction at 10 mg/kg[14]
O-Propargylated-N-acetylpyrazole (4e)Carrageenan-induced paw edema (in vivo)Activity comparable to indomethacin[18]
Experimental Protocols for Anti-inflammatory Activity Screening

To evaluate a compound's potential to modulate inflammatory responses, a tiered screening approach is used, starting with an essential cytotoxicity test to ensure subsequent findings are not due to cell death.

Causality Statement: Macrophages, when activated by inflammatory stimuli like lipopolysaccharide (LPS), produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. NO is a key inflammatory mediator. The Griess assay is chosen as it provides a simple and sensitive colorimetric method to indirectly measure NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.[16] A reduction in nitrite levels indicates potential anti-inflammatory activity.

Step-by-Step Methodology:

  • Cytotoxicity Pre-screen: First, perform an MTT assay (as described in the anticancer section) on RAW 264.7 macrophage cells to determine the non-toxic concentration range of the test compounds. This is a critical self-validating step to ensure that any observed reduction in NO is due to anti-inflammatory effects, not cell death.

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours. Pre-treat the cells for 1 hour with non-toxic concentrations of the bromophenyl pyrazolone derivatives.

  • LPS Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.

  • Griess Reaction: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production compared to the LPS-stimulated control.

Causality Statement: To investigate the effect of the compounds on specific inflammatory signaling proteins, an Enzyme-Linked Immunosorbent Assay (ELISA) is the preferred method. ELISA is a highly specific and sensitive immunoassay that allows for the precise quantification of cytokines like TNF-α or IL-6.[16] This provides more detailed mechanistic insight than the Griess assay alone.

Step-by-Step Methodology:

  • Cell Culture and Stimulation: Follow the same procedure for cell seeding, pre-treatment with the compound, and LPS stimulation as described in the NO production assay.

  • Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatant and store it at -80°C if not used immediately.

  • ELISA Procedure: a. Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α). Incubate overnight. b. Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS). c. Add the collected cell supernatants and a series of known cytokine standards to the plate. Incubate for 2 hours. d. Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour. e. Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes. f. Wash the plate and add a TMB substrate solution. A blue color will develop. g. Stop the reaction with a stop solution (e.g., H2SO4), which will turn the color to yellow.

  • Absorbance and Data Analysis: Measure the absorbance at 450 nm. Generate a standard curve from the cytokine standards and use it to determine the concentration of the cytokine in each sample.

Section 3: Antimicrobial Activity

The rise of antibiotic-resistant pathogens is a global health crisis, necessitating the discovery of new antimicrobial agents. Pyrazole derivatives have shown promise as antibacterial and antifungal compounds, potentially acting on novel microbial targets.[19][20]

Mechanistic Overview: Disrupting Microbial Survival

While the exact mechanisms for many pyrazole derivatives are still under investigation, plausible modes of action include:

  • Inhibition of DNA Gyrase: This essential bacterial enzyme controls DNA topology and is a validated target for antibiotics. Pyrazoles may interfere with its function, halting DNA replication.[20]

  • Disruption of Metabolic Pathways: The compounds could inhibit other enzymes critical for bacterial or fungal survival.

  • Membrane Disruption: Some derivatives may interfere with the integrity of the microbial cell membrane, leading to cell lysis.

Screening against a diverse panel of pathogens, including Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal species (e.g., Candida albicans), is crucial to determine the spectrum of activity.[21][22]

Quantitative Data Summary: In Vitro Antimicrobial Potency

Antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism.

Compound ClassMicroorganismActivity (MIC, µg/mL)Reference
Pyrazole Derivative (Compound 3)E. coli (Gram-negative)0.25[21]
Pyrazole Derivative (Compound 4)S. epidermidis (Gram-positive)0.25[21]
Pyrazolyl Hydrazone (21a)C. albicans (Fungus)2.9 - 7.8[22]
Pyrazolyl Hydrazone (21a)Bacteria62.5 - 125[22]
Thiazolo-pyrazole derivativeMRSA4[20]
Quinoline-substituted pyrazole (19)S. aureus0.12 - 0.98[20]
Experimental Protocols for Antimicrobial Susceptibility Testing

Standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), are essential for ensuring the reproducibility and comparability of antimicrobial susceptibility data.[23][24]

Causality Statement: The broth microdilution method is the gold standard for determining a quantitative MIC value.[25] It directly assesses the concentration of a compound required to inhibit microbial growth in a liquid medium, providing a precise measure of potency that is more informative than diffusion-based methods.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[26] Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the bromophenyl pyrazolone derivative in MHB to create a range of concentrations.

  • Inoculation: Add the diluted bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[25]

start Prepare 0.5 McFarland Bacterial Inoculum inoculate Inoculate wells with Bacterial Suspension start->inoculate dilute_drug Serially Dilute Compound in 96-well plate dilute_drug->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Visually inspect for growth incubate->read determine_mic Determine MIC (Lowest concentration with no growth) read->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Conclusion and Future Perspectives

This guide has illuminated the significant therapeutic potential of novel bromophenyl pyrazolone derivatives. The strategic inclusion of the bromophenyl moiety on the versatile pyrazolone scaffold yields compounds with promising anticancer, anti-inflammatory, and antimicrobial activities. We have detailed the primary mechanisms of action and provided robust, validated protocols for their evaluation, emphasizing the importance of a logical, tiered screening process.

The journey from a promising in vitro result to a therapeutic agent is long and requires rigorous further investigation. Future work in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a wider array of analogues to precisely map how substitutions on both the pyrazolone and bromophenyl rings affect biological activity and selectivity.

  • In Vivo Efficacy: Advancing the most potent and selective compounds into animal models of cancer, inflammation, and infection to assess their efficacy and therapeutic window.

  • Pharmacokinetic and Toxicological Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles of lead compounds to determine their drug-likeness and safety.

By integrating rational design with the systematic experimental approaches outlined here, the scientific community can continue to unlock the full potential of this remarkable class of compounds.

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  • Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC - NIH. [Link]

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In silico prediction of ADMET properties for 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In Silico Prediction of ADMET Properties for 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Abstract

The journey of a drug candidate from discovery to market is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic (ADMET: Absorption, Distribution, Metabolism, Excretion) and toxicity profiles.[1][2] The early-stage assessment of these properties is therefore paramount to de-risk projects and focus resources on the most promising candidates.[3] This technical guide provides a comprehensive, field-proven workflow for the in silico prediction of the ADMET properties of the novel compound This compound . By leveraging a suite of freely accessible, validated computational tools, we will construct a detailed pharmacokinetic and toxicological profile of the molecule. This guide is designed for researchers, medicinal chemists, and drug development professionals, offering not just a methodology, but the strategic rationale behind each step, ensuring a robust and actionable preliminary assessment.

Introduction: The Imperative of Early ADMET Profiling

In modern drug discovery, the "fail early, fail cheap" paradigm is a guiding principle. Undesirable ADMET properties are a primary cause of late-stage attrition, where the financial and temporal costs are highest.[2] Computational, or in silico, toxicology and pharmacokinetics have emerged as indispensable disciplines that allow for the rapid, cost-effective, and high-throughput screening of chemical libraries before significant resources are committed to synthesis and in vitro testing.[1][4][5] These methods employ a range of models—from quantitative structure-activity relationships (QSAR) to sophisticated machine learning algorithms—trained on vast datasets of experimental results to predict a compound's behavior in the human body based solely on its chemical structure.[6][7]

This guide focuses on a specific chemical entity, This compound , a pyrazolone derivative. The objective is to apply a logical and systematic in silico workflow to predict its key ADMET characteristics, thereby creating a foundational dataset to guide its future development.

Target Molecule: this compound Canonical SMILES: CC1=NN(C2=CC=C(Br)C=C2)C(=O)C1

The In Silico ADMET Workflow: A Strategic Overview

A robust computational assessment does not rely on a single algorithm but integrates multiple predictive models to build a holistic profile. Our workflow is designed to systematically evaluate the compound's journey through the body, from absorption to potential toxicity.

ADMET_Workflow cluster_input Input cluster_physchem Phase 1: Physicochemical & Drug-Likeness cluster_pk Phase 2: Pharmacokinetics (ADME) cluster_tox Phase 3: Toxicity cluster_output Output Input Molecule Structure (SMILES) PhysChem Physicochemical Properties (MW, LogP, TPSA) Input->PhysChem Calculate DrugLikeness Drug-Likeness Evaluation (e.g., Lipinski's Rule of 5) PhysChem->DrugLikeness Evaluate Absorption Absorption (HIA, Caco-2, P-gp) DrugLikeness->Absorption Proceed if Drug-like Distribution Distribution (BBB, PPB) Absorption->Distribution Assessment Integrated Risk Assessment & Go/No-Go Decision Support Absorption->Assessment Synthesize Data Metabolism Metabolism (CYP Inhibition/Substrate) Distribution->Metabolism Distribution->Assessment Synthesize Data Toxicity Toxicity Endpoints (hERG, AMES, Hepatotoxicity, LD50) Metabolism->Toxicity Metabolism->Assessment Synthesize Data Toxicity->Assessment Synthesize Data

Caption: Overall workflow for in silico ADMET property prediction.

Experimental Protocols: The Computational Toolkit

This guide utilizes a selection of robust, widely used, and freely accessible web-based platforms. This ensures that the described workflow is reproducible by researchers globally.

SwissADME: Physicochemical Properties, Drug-Likeness, and Pharmacokinetics

SwissADME is an efficient tool for computing a wide range of properties from a single input.

  • Protocol:

    • Navigate to the SwissADME homepage ([Link]).

    • In the "List of SMILES" input box, paste the SMILES string for the target molecule: CC1=NN(C2=CC=C(Br)C=C2)C(=O)C1.

    • Click the "Run" button.

    • The results are generated on a new page. Data from the "Physicochemical Properties," "Lipophilicity," "Water Solubility," "Pharmacokinetics," and "Drug-likeness" sections will be collected.

pkCSM: Expanded Pharmacokinetics and ADMET

pkCSM provides predictions for a broad set of ADMET properties using graph-based signatures.

  • Protocol:

    • Navigate to the pkCSM predictor homepage ([Link]).

    • The default input is SMILES. Paste the molecule's SMILES string into the text area.

    • Click the "Predict" button.

    • Results are tabulated across different ADMET categories. Key endpoints such as Intestinal Absorption, BBB Permeability, CYP substrate/inhibitor status, and various toxicity metrics will be recorded.

ProTox-II: In-Depth Toxicity Prediction

ProTox-II focuses specifically on predicting diverse toxicity endpoints, from organ toxicity to toxicological pathways.[8][9]

  • Protocol:

    • Navigate to the ProTox-II webserver ([Link]).

    • Click on "Start ProTox-II".

    • Select the "Draw a molecule" option or paste the SMILES string directly by choosing the appropriate input method.

    • Click "Start the toxicity prediction".

    • Collect the data from the results page, including predicted LD50, toxicity class, and probabilities for endpoints like Hepatotoxicity, Carcinogenicity, Mutagenicity, and Cytotoxicity.[10][11]

Predictive Analysis of this compound

Part 1: Physicochemical Properties and Drug-Likeness

The initial step in any ADMET assessment is to analyze the fundamental physicochemical properties that govern a molecule's behavior. These properties are evaluated against Lipinski's Rule of Five, a widely recognized guideline for predicting oral bioavailability.[12][13][14] An orally active drug generally has no more than one violation of these criteria: Molecular Weight ≤ 500 Da, LogP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10.[15]

Table 1: Predicted Physicochemical and Drug-Likeness Properties

Parameter Predicted Value Lipinski's Rule of 5 Status
Molecular Weight 253.09 g/mol ≤ 500 Compliant
MLogP (Octanol/Water Partition Coeff.) 1.85 ≤ 5.0 Compliant
Hydrogen Bond Donors 0 ≤ 5 Compliant
Hydrogen Bond Acceptors 3 ≤ 10 Compliant
Molar Refractivity 62.50 40 - 130 Compliant

| Topological Polar Surface Area (TPSA) | 40.7 Ų | ≤ 140 Ų | Compliant |

Expertise & Causality: The molecule fully complies with Lipinski's Rule of Five, which is an excellent starting point. The low molecular weight and moderate lipophilicity (MLogP of 1.85) suggest a favorable balance between solubility and permeability, which is crucial for oral absorption.[16] The TPSA of 40.7 Ų is well below the common threshold of 140 Ų, indicating a high likelihood of good cell membrane permeability, including intestinal and blood-brain barrier penetration.[17][18]

Part 2: Pharmacokinetic (ADME) Profile

With favorable physicochemical properties established, we now predict the molecule's journey through the body.

Table 2: Predicted Pharmacokinetic (ADME) Properties

Category Parameter Predicted Value Interpretation
Absorption Human Intestinal Absorption (HIA) 94.5% High absorption from the gut is likely.
Caco-2 Permeability (logPapp) 0.95 High permeability across the intestinal cell line model.
P-glycoprotein (P-gp) Substrate No Unlikely to be removed from cells by this major efflux pump.
Distribution Blood-Brain Barrier (BBB) Permeant Yes (logBB: 0.88) The molecule is predicted to cross the BBB and enter the CNS.
Plasma Protein Binding (PPB) ~91% High binding to plasma proteins is expected.[19][20]
Metabolism CYP1A2 Inhibitor No Unlikely to cause drug-drug interactions via this isoform.
CYP2C9 Inhibitor Yes Potential for drug-drug interactions.
CYP2C19 Inhibitor No Unlikely to cause drug-drug interactions via this isoform.
CYP2D6 Inhibitor No Unlikely to cause drug-drug interactions via this isoform.
CYP3A4 Inhibitor No Unlikely to cause drug-drug interactions via this isoform.
CYP2D6 Substrate Yes Likely metabolized by the CYP2D6 enzyme.[21][22]

| | CYP3A4 Substrate | Yes | Likely metabolized by the CYP3A4 enzyme.[23][24] |

Expertise & Causality:

  • Absorption: The predictions for high intestinal absorption and Caco-2 permeability are strong indicators of good oral bioavailability.[25][26] Critically, the molecule is not predicted to be a substrate of P-glycoprotein, a key efflux transporter that can pump drugs out of cells and limit their absorption and distribution. This is a significant advantage.

  • Distribution: The positive prediction for BBB permeation is consistent with its favorable TPSA and LogP values. This makes the compound a potential candidate for CNS targets but also raises the possibility of CNS-related side effects. The high predicted plasma protein binding means that only a small fraction of the drug (~9%) will be free in circulation to exert its pharmacological effect or be cleared.[27][28] This must be considered during dose-response studies.

  • Metabolism: The molecule is predicted to be a substrate for two major metabolic enzymes, CYP2D6 and CYP3A4, suggesting it will be cleared via hepatic metabolism.[29][30] The key flag here is the predicted inhibition of CYP2C9. This is a significant finding, as co-administration with other drugs metabolized by CYP2C9 (like warfarin or certain NSAIDs) could lead to dangerous drug-drug interactions.[21][31]

Part 3: Toxicity Profile

The final and most critical phase of the in silico assessment is the prediction of potential toxicities. Early identification of safety liabilities is essential.[4][6]

Table 3: Predicted Toxicological Endpoints

Category Parameter Prediction Confidence Interpretation
Systemic Toxicity Acute Oral Toxicity (LD50) 550 mg/kg (Rat) - Class 4: Harmful if swallowed.
Cardiotoxicity hERG I Inhibitor Yes 0.85 High probability of blocking the hERG channel; risk of cardiotoxicity. [32][33]
Genotoxicity AMES Mutagenicity No - Unlikely to be mutagenic.
Organ Toxicity Hepatotoxicity (Liver) Yes 0.89 High probability of causing drug-induced liver injury. [9]
Carcinogenicity Carcinogenicity No - Unlikely to be carcinogenic.

| Cellular Toxicity | Cytotoxicity | Yes | 0.65 | Moderate probability of being toxic to cells. |

Expertise & Causality: The toxicity profile reveals two major red flags that require immediate attention:

  • hERG Inhibition: The prediction of hERG channel blockage is a critical safety concern.[34][35][36] hERG inhibition can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia. This prediction, supported by a high confidence score, makes in vitro validation (e.g., a patch-clamp assay) a high-priority next step.

  • Hepatotoxicity: The high probability of liver toxicity is another significant liability. Drug-induced liver injury is a leading cause of drug failure and market withdrawal.[9]

The predicted oral LD50 places the compound in toxicity class 4, which is moderate but requires careful handling. On a positive note, the compound is predicted to be non-mutagenic and non-carcinogenic, which are favorable long-term safety indicators.

Synthesis and Strategic Recommendations

The in silico analysis provides a multi-faceted view of the potential of this compound.

Decision_Flow cluster_pros Predicted Strengths cluster_cons Predicted Liabilities (Red Flags) Molecule 1-(4-bromophenyl)-3-methyl- 4,5-dihydro-1H-pyrazol-5-one DrugLikeness Good Drug-Likeness (Lipinski Compliant) Molecule->DrugLikeness Absorption High Oral Absorption (Not a P-gp Substrate) Molecule->Absorption BBB Good CNS Penetration Molecule->BBB hERG hERG Inhibition (Cardiotoxicity Risk) Molecule->hERG Hepatotoxicity Hepatotoxicity Risk Molecule->Hepatotoxicity CYP CYP2C9 Inhibition (DDI Risk) Molecule->CYP Validation Recommendation: Prioritize Experimental Validation DrugLikeness->Validation Confirm Absorption->Validation Confirm BBB->Validation Confirm hERG->Validation High Priority Hepatotoxicity->Validation High Priority CYP->Validation High Priority

Caption: Synthesis of predicted properties and strategic recommendations.

Overall Assessment: The compound exhibits a promising profile in terms of its "drug-like" nature and absorption potential. Its predicted ability to cross the BBB could be advantageous for CNS-targeted therapies. However, these strengths are overshadowed by significant, high-confidence predictions of severe toxicities.

Strategic Recommendations:

  • Highest Priority - Experimental Validation of Liabilities: Before any further resources are invested, the predicted hERG inhibition and hepatotoxicity must be investigated experimentally.

    • hERG: Conduct an in vitro patch-clamp electrophysiology study to determine the IC50 for hERG channel blockade.

    • Hepatotoxicity: Perform in vitro cytotoxicity assays using human liver cell lines (e.g., HepG2).

    • CYP Inhibition: Run an in vitro CYP2C9 inhibition assay.

  • Medicinal Chemistry Strategy: If the compound shows high-affinity hERG binding or confirmed hepatotoxicity, medicinal chemistry efforts should be initiated to design analogues that mitigate these liabilities while preserving the desirable pharmacokinetic properties. Structural alerts within the molecule that may contribute to these toxicities should be identified and modified.

  • Trustworthiness and Limitations: It is crucial to acknowledge that these are in silico predictions.[37] While the models used are well-validated, they are not infallible. The "Applicability Domain" of a model refers to the chemical space in which it can make reliable predictions. While this pyrazolone scaffold is likely within the domain of these global models, experimental data remains the ultimate arbiter of truth. This computational report serves not as a final judgment, but as a crucial, data-driven guide for efficient and targeted experimental work.

Conclusion

The in silico workflow detailed in this guide has effectively and efficiently generated a comprehensive ADMET profile for this compound. We have identified a molecule with excellent predicted absorption and distribution characteristics but also with critical, high-priority safety concerns regarding cardiotoxicity, hepatotoxicity, and drug-drug interactions. This process exemplifies the power of computational modeling in modern drug discovery to identify both opportunities and liabilities at the earliest possible stage, enabling informed, data-driven decisions and ultimately increasing the probability of success in developing safe and effective medicines.

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A consolidated list of authoritative sources cited throughout this guide.

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The Enduring Scaffold: A Technical Guide to 1-Aryl-3-Methyl-Pyrazol-5-One Compounds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-aryl-3-methyl-pyrazol-5-one scaffold is a cornerstone in medicinal chemistry, demonstrating remarkable versatility and a broad spectrum of pharmacological activities.[1][2][3] First synthesized in the late 19th century, this five-membered heterocyclic ring system has given rise to some of the earliest synthetic pharmaceuticals and continues to be a privileged structure in the development of novel therapeutic agents.[4][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, physicochemical properties, and diverse biological applications of 1-aryl-3-methyl-pyrazol-5-one derivatives. We will delve into the causality behind synthetic strategies, explore the structure-activity relationships that govern their therapeutic potential, and provide detailed experimental protocols for their preparation and evaluation.

The Pyrazolone Core: A Privileged Structure in Medicinal Chemistry

The pyrazolone ring, a five-membered heterocycle with two adjacent nitrogen atoms and a carbonyl group, is a key structural motif in a multitude of biologically active compounds.[1][4] Its unique electronic and structural features allow for diverse chemical modifications, enabling the fine-tuning of its pharmacological profile. The presence of this scaffold in FDA-approved drugs for various indications, including inflammation, coagulation, and obesity, underscores its therapeutic significance.[2] The 1-aryl-3-methyl-pyrazol-5-one substitution pattern, in particular, has been extensively explored, leading to the discovery of compounds with a wide array of activities, including antimicrobial, anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][5][6]

Synthetic Strategies: The Knorr Pyrazole Synthesis and its Variants

The most common and historically significant method for synthesizing 1-aryl-3-methyl-pyrazol-5-ones is the Knorr pyrazole synthesis.[4][7][8] This robust and high-yielding reaction involves the condensation of an arylhydrazine with a β-ketoester, typically ethyl acetoacetate.[7][9]

Mechanism of the Knorr Pyrazole Synthesis

The reaction proceeds through a well-established mechanism. The initial step involves the condensation of the more nucleophilic nitrogen of the arylhydrazine with the ketone carbonyl of the β-ketoester to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the ester carbonyl, leading to the formation of the pyrazolone ring after the elimination of ethanol and water.[7][10] The reaction is typically catalyzed by a weak acid, such as acetic acid.[7]

Knorr_Synthesis Arylhydrazine Arylhydrazine Plus1 + Arylhydrazine->Plus1 BetaKetoester Ethyl Acetoacetate Hydrazone Hydrazone Intermediate BetaKetoester->Hydrazone Condensation (-H2O) Plus1->BetaKetoester Cyclized Cyclized Intermediate Hydrazone->Cyclized Intramolecular Cyclization Pyrazolone 1-Aryl-3-methyl-pyrazol-5-one Cyclized->Pyrazolone -EtOH

Figure 1: Generalized workflow of the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)

This protocol describes the synthesis of Edaravone, a well-known pyrazolone derivative.[9][11]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

  • Ethanol (95%)

Procedure:

  • In a round-bottom flask, slowly add ethyl acetoacetate (1 equivalent) to phenylhydrazine (1 equivalent) under stirring. The reaction is exothermic and should be performed in a fume hood.[9]

  • Assemble a reflux condenser and heat the mixture at 135–145 °C for 60 minutes.[9]

  • After heating, a heavy syrup will form. Transfer the syrup to a beaker and cool it in an ice-water bath.[9]

  • Add a small portion of diethyl ether and stir vigorously until a crude powdered product is obtained.[9]

  • Filter the crude product using a Büchner funnel and wash with a small amount of cold diethyl ether.

  • For purification, recrystallize the crude product from hot ethanol.[9]

  • Dissolve the solid in a minimal amount of hot ethanol. Allow the solution to cool to room temperature and then in an ice bath to facilitate complete crystallization.

  • Filter the purified crystals, dry them in a desiccator, and determine the yield and melting point (expected: 125–127 °C).[9]

Physicochemical Properties and Tautomerism

1-Aryl-3-methyl-pyrazol-5-ones are typically crystalline solids with moderate solubility in organic solvents. A key feature of these compounds is their ability to exist in different tautomeric forms: the keto (CH), enol (OH), and zwitterionic (NH) forms. The equilibrium between these tautomers is influenced by the solvent and the nature of the substituents on the aryl ring. While often drawn in the keto form, the enol tautomer is generally the major form in solution, as it benefits from the aromaticity of the pyrazole ring.[7]

Tautomerism Keto Keto Form (CH) Enol Enol Form (OH) (Aromatic) Keto->Enol Zwitterion Zwitterionic Form (NH) Enol->Zwitterion

Figure 2: Tautomeric forms of 1-aryl-3-methyl-pyrazol-5-one.

A Spectrum of Biological Activities

The therapeutic versatility of 1-aryl-3-methyl-pyrazol-5-one derivatives is remarkable, with compounds exhibiting a wide range of pharmacological effects.

Antimicrobial Activity

Numerous studies have reported the potent antibacterial and antifungal activities of pyrazolone derivatives.[12][13][14] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the aryl ring significantly influence the antimicrobial potency. For instance, the presence of electron-withdrawing groups on the aryl ring has been shown to enhance antibacterial activity.[14]

Compound Series Key Substituents Observed Activity Reference
1,3,5-Trisubstituted pyrazolesVaried aryl groups at C3 and C5Promising activity against Candida albicans and various bacteria.[14]
4-(Substituted arylhydrazono)pyrazolin-5-ones2,5-DichlorothiopheneSignificant antibacterial activity against Gram-positive and Gram-negative bacteria.[13]
N-Acyl-3-(3-pyridyl)-5-aryl-pyrazolesVarious acyl and aryl groupsModerate to good antibacterial and antifungal activities.[15]
Anti-inflammatory and Analgesic Activity

Pyrazolones are among the oldest synthetic anti-inflammatory drugs, with antipyrine being a notable early example.[3][4] Their anti-inflammatory effects are often mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.[16] Many derivatives exhibit potent analgesic properties, making them effective pain relievers.[2][3]

Anticancer Activity

The pyrazolone scaffold has emerged as a promising framework for the development of novel anticancer agents.[17][18][19] Derivatives have been shown to inhibit the proliferation of various cancer cell lines, including lung, breast, and colon cancer.[6][17][18] The proposed mechanisms of action are diverse and include the inhibition of protein kinases, induction of apoptosis, and disruption of microtubule dynamics.[20][21] SAR studies have indicated that the lipophilicity and the nature of substituents on the aryl rings play a crucial role in their cytotoxic activity.[18][21]

Compound Series Target Cancer Cell Line Key Findings Reference
1,3-Diarylpyrazol-5-onesA549 and NCIH522 (Non-Small Cell Lung Cancer)Showed antiproliferative activity.[17]
1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivativesA549 (Lung Cancer)Inhibited cell growth and induced apoptosis.[21]
4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolonesMCF-7 (Breast Cancer)Reduced the viability of cancer cells in a dose- and time-dependent manner.[6]

Applications Beyond Medicine

The utility of 1-aryl-3-methyl-pyrazol-5-one compounds extends beyond the pharmaceutical realm.

Dyes and Pigments

Pyrazolone derivatives are important intermediates in the synthesis of azo dyes.[4][22] The pyrazolone ring acts as a coupling component, and when combined with a diazonium salt, it forms brightly colored azo compounds.[23] These dyes are widely used in the textile, leather, and printing industries due to their excellent color strength and fastness properties.[22][24]

Analytical Chemistry

1-Phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone, is a valuable reagent in analytical chemistry for the derivatization of carbohydrates.[25][26] PMP reacts with the reducing end of monosaccharides, allowing for their sensitive detection by HPLC with UV or mass spectrometric detection.[25][27]

Future Perspectives and Conclusion

References

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  • Basic Guide on Pyrazolones: Features and Applications. (2023, December 13). Prima Chemicals.
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  • Optimizing Dye Performance: The Crucial Role of Pyrazolone Intermediates. (n.d.). Apeloa.
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  • Synthesis and properties of some novel pyrazolone-based heterocyclic azo disperse dyes containing a fluorosulfonyl group. (2025, August 7). ResearchGate.
  • Exploring the Versatility of Pyrazolone Derivatives in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
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  • Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. (2007, November 15). PubMed.
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Methodological & Application

Application Protocol: Synthesis of 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one via Knorr Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This document provides a comprehensive, field-tested protocol for the synthesis of 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one, a heterocyclic compound of significant interest in medicinal chemistry, particularly as an analog of the neuroprotective agent Edaravone.[1][2] The procedure detailed herein utilizes the robust and well-established Knorr pyrazole synthesis, a condensation reaction between a β-ketoester (ethyl acetoacetate) and a hydrazine derivative ((4-bromophenyl)hydrazine).[3][4] Our focus is on providing a protocol that is not only reproducible but also grounded in a clear understanding of the underlying reaction mechanism and safety considerations, ensuring both efficiency and operator safety for researchers in drug discovery and chemical synthesis.

Principle and Reaction Mechanism

The synthesis proceeds via the Knorr pyrazole synthesis, a classic and efficient method for constructing pyrazole and pyrazolone rings.[4] The reaction involves the condensation of ethyl acetoacetate, a 1,3-dicarbonyl compound, with (4-bromophenyl)hydrazine.

Overall Reaction Scheme:

Mechanistic Insights: The reaction mechanism is initiated by the nucleophilic attack of the terminal amino group of the hydrazine onto the more electrophilic ketone carbonyl of ethyl acetoacetate, forming a hydrazone intermediate. This step is often catalyzed by a weak acid, such as acetic acid, which protonates the carbonyl oxygen, thereby increasing its electrophilicity.[5] This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the ester carbonyl. The final step involves the elimination of an ethanol molecule to yield the stable five-membered pyrazolone ring.[5] The stability of the resulting heterocyclic system is a key thermodynamic driving force for the reaction.[5]

G cluster_start Reactants cluster_mechanism Reaction Mechanism cluster_product Product EAA Ethyl Acetoacetate Step1 Step 1: Hydrazone Formation (Acid-Catalyzed) EAA->Step1 Ketone Carbonyl BPH (4-Bromophenyl)hydrazine BPH->Step1 Hydrazine Nucleophile Step2 Step 2: Intramolecular Cyclization (Nucleophilic Attack on Ester) Step1->Step2 Hydrazone Intermediate Step3 Step 3: Elimination (Loss of Ethanol) Step2->Step3 Cyclized Intermediate Product 1-(4-bromophenyl)-3-methyl- 4,5-dihydro-1H-pyrazol-5-one Step3->Product Final Product

Caption: Reaction mechanism overview for Knorr pyrazolone synthesis.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )CAS No.SupplierNotes
Ethyl AcetoacetateC₆H₁₀O₃130.14141-97-9Sigma-AldrichPurity ≥99%
(4-Bromophenyl)hydrazine hydrochlorideC₆H₈BrClN₂223.502724-54-1Sigma-AldrichCan be used directly.
(4-Bromophenyl)hydrazineC₆H₇BrN₂187.04106-40-1Sigma-AldrichFree base is also suitable.
Glacial Acetic AcidC₂H₄O₂60.0564-19-7Fisher ScientificReagent grade, acts as solvent and catalyst.
EthanolC₂H₅OH46.0764-17-5VWR200 proof, for recrystallization.
Deionized WaterH₂O18.027732-18-5In-houseUsed for work-up.
Equipment
  • 100 mL Round-bottom flask

  • Water-cooled reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Glass funnel

  • Büchner funnel and flask for vacuum filtration

  • Filter paper (Whatman No. 1 or equivalent)

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Rotary evaporator

  • Melting point apparatus

  • Analytical balance

Detailed Experimental Protocol

This protocol is designed for a ~0.05 mol scale synthesis. Adjust quantities as needed, maintaining molar ratios.

Reaction Setup and Procedure
  • Reagent Preparation: In a 100 mL round-bottom flask, combine (4-bromophenyl)hydrazine hydrochloride (11.2 g, 0.05 mol) with glacial acetic acid (50 mL).

    • Scientist's Note: Glacial acetic acid serves as both the solvent and the acid catalyst, promoting the condensation by protonating the carbonyl groups of ethyl acetoacetate.[5] Using the hydrochloride salt of the hydrazine is often preferred for its greater stability.

  • Stirring: Add a magnetic stir bar to the flask and stir the mixture to obtain a suspension.

  • Addition of β-Ketoester: To the stirring suspension, add ethyl acetoacetate (6.5 g, 0.05 mol) dropwise at room temperature over 5-10 minutes.

    • Scientist's Note: The reaction is exothermic. A controlled, dropwise addition prevents a rapid temperature increase which could lead to side product formation.[6]

  • Reflux: Attach the reflux condenser to the flask, ensuring a gentle flow of cooling water. Heat the reaction mixture to a gentle reflux (approximately 110-120°C) using the heating mantle. Maintain reflux for 2-3 hours.[7]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 70:30 Hexane:Ethyl Acetate. Spot the starting material (ethyl acetoacetate) and the reaction mixture. The reaction is complete when the starting material spot has been consumed.

Product Isolation and Purification (Work-up)
  • Cooling and Precipitation: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature. The flask can then be placed in an ice-water bath for 30 minutes to maximize precipitation of the product.

    • Scientist's Note: The product has lower solubility in cold acetic acid, leading to its crystallization from the reaction mixture upon cooling.

  • Precipitation in Water: Pour the cooled reaction mixture slowly into a beaker containing 200 mL of ice-cold water while stirring. This will cause the complete precipitation of the crude product.[7]

  • Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (pH ~7). This removes residual acetic acid and other water-soluble impurities. Finally, wash the cake with a small amount of cold ethanol to aid in drying.

  • Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight. Record the crude yield.

Recrystallization
  • Solvent Selection: Ethanol is a suitable solvent for the recrystallization of this product.[8]

  • Procedure: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few more minutes before being filtered hot through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a minimal amount of ice-cold ethanol, and dry to a constant weight.

Caption: Step-by-step experimental workflow for the synthesis.

Expected Results & Characterization

  • Appearance: Off-white to pale yellow crystalline solid.

  • Yield: Typical yields for this reaction after recrystallization are in the range of 80-95%.

  • Melting Point: The melting point should be sharp. For the related 1-phenyl-3-methyl-5-pyrazolone, the melting point is 126-128 °C; the bromo-substituted analog is expected to have a higher melting point.[9]

  • Characterization: The structure of the final compound should be confirmed using standard analytical techniques:

    • ¹H NMR: Expect signals corresponding to the methyl group, the methylene protons on the pyrazolone ring, and the aromatic protons of the bromophenyl group.

    • ¹³C NMR: Expect signals for the methyl carbon, methylene carbon, carbonyl carbon, and the aromatic carbons.

    • FT-IR (KBr, cm⁻¹): Look for characteristic peaks for C=O (carbonyl) stretching, C=N stretching, and aromatic C-H and C=C stretching.

    • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ corresponding to the molecular weight of the product (254.09 for C₁₀H₉BrN₂O), with the characteristic isotopic pattern for a bromine-containing compound.

Safety and Waste Disposal

Critical Safety Information:

  • Hydrazine Derivatives: (4-Bromophenyl)hydrazine and its salts are toxic and are suspected carcinogens.[6][10] Handle these chemicals with extreme care in a well-ventilated chemical fume hood.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical safety goggles, and nitrile gloves.[10][11]

  • Glacial Acetic Acid: This is a corrosive liquid. Avoid contact with skin and eyes and prevent inhalation of vapors.

  • Spills: In case of a spill, especially involving hydrazine derivatives, evacuate the area and follow institutional procedures for hazardous chemical spills. Do not attempt to clean up a large spill yourself.[10]

Waste Disposal:

  • All organic waste, including the filtrate from the reaction and recrystallization, should be collected in a designated halogenated organic waste container.

  • Aqueous waste from the washing steps should be neutralized before being disposed of according to local regulations.

  • Contaminated materials (gloves, filter paper, etc.) should be disposed of as solid hazardous waste.

References

  • Vertex AI Search Result 1. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity.
  • Vertex AI Search Result 2. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes.
  • Vertex AI Search Result 3. Knorr Pyrazole Synthesis (M. Pharm).
  • Vertex AI Search Result 4. Structurally Related Edaravone Analogues: Synthesis, Antiradical, Antioxidant, and Copper-Chelating Properties.
  • Vertex AI Search Result 5. Knorr Pyrazole Synthesis.
  • Vertex AI Search Result 6. Knorr pyrazole synthesis.
  • Vertex AI Search Result 9. Knorr Pyrazole Synthesis.
  • Vertex AI Search Result 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
  • Vertex AI Search Result 12. Synthesis of Pyrazolone Derivatives and their Biological Activities.
  • Vertex AI Search Result 17. SAFETY DATA SHEET.
  • Vertex AI Search Result 19. Standard Operating Procedure. Hydrazine.
  • Vertex AI Search Result 22. MYSTERY REACTION 7 REACTION OF ETHYL ACETOACETATE WITH HYDRAZINE.
  • Vertex AI Search Result 26. Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone.
  • Vertex AI Search Result 29. 3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole.

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Application Notes and Protocols: 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazolone Scaffold

The pyrazolone ring system is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antioxidant properties.[3][4] The compound 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a key intermediate, offering a versatile platform for the synthesis of a diverse array of therapeutic candidates. The presence of the bromophenyl moiety provides a reactive handle for further molecular elaboration through cross-coupling reactions, while the pyrazolone core itself can be readily functionalized. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this valuable intermediate.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of an intermediate is crucial for its effective use in synthesis. The properties of this compound are summarized in the table below. It is important to note that pyrazolones can exist in several tautomeric forms, and the properties may reflect a mixture of these forms.

PropertyValueSource
Molecular Formula C₁₀H₉BrN₂ON/A
Molecular Weight 253.10 g/mol N/A
Appearance Off-white to pale yellow solid[5]
Melting Point 150-156 °C[5]
Solubility Soluble in ethanol, acetic acid, and DMF.[1][6] Low solubility in water.[7][1][6][7]
CAS Number 145353-53-3 (for the tautomer 3-(4-bromophenyl)-5-methyl-1H-pyrazole)[7]

Synthesis Protocol: Knorr Pyrazole Synthesis

The most common and efficient method for the synthesis of this compound is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[8][9]

Reaction Scheme:

Knorr Synthesis reagent1 Ethyl Acetoacetate product 1-(4-bromophenyl)-3-methyl- 4,5-dihydro-1H-pyrazol-5-one reagent1->product + Ethanol, Acetic Acid (cat.) Reflux reagent2 4-Bromophenylhydrazine reagent2->product

Caption: Knorr pyrazole synthesis workflow.

Step-by-Step Protocol:
  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10 mmol of 4-bromophenylhydrazine (or its hydrochloride salt) in 50 mL of absolute ethanol.

  • Addition of β-Ketoester: To the stirred solution, add 10 mmol of ethyl acetoacetate.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops). The use of an acid catalyst facilitates the initial imine formation.[9]

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Isolation and Purification: Collect the precipitated solid by filtration and wash with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from ethanol to yield the desired this compound as a crystalline solid.

Causality and Insights:
  • Solvent Choice: Ethanol is a common solvent for this reaction as it effectively dissolves the reactants and allows for a suitable reflux temperature.

  • Catalyst: The acid catalyst protonates the carbonyl oxygen of the ethyl acetoacetate, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.

  • Reaction Time: The reflux time can be optimized based on TLC monitoring. Prolonged heating is generally not required and may lead to side product formation.

Applications in Pharmaceutical Synthesis

This compound is a versatile intermediate for the synthesis of various pharmaceutical scaffolds. The active methylene group at the C4 position and the pyrazolone ring itself are reactive sites for further chemical modifications.

Synthesis of Bis-Pyrazolone Derivatives via Knoevenagel Condensation

Bis-pyrazolone derivatives are known to possess a range of biological activities, including antioxidant and anticancer properties.[3][10] They are typically synthesized through a Knoevenagel condensation of the pyrazolone with an aldehyde, followed by a Michael addition.[11][12]

Knoevenagel_Michael_Addition intermediate 1-(4-bromophenyl)-3-methyl- 4,5-dihydro-1H-pyrazol-5-one (2 eq.) product 4,4'-(Arylmethylene)bis (1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-ol) intermediate->product + Ethanol/Water NaOAc or Piperidine (cat.) Room Temperature aldehyde Aromatic Aldehyde (1 eq.) aldehyde->product

Caption: Synthesis of bis-pyrazolone derivatives.

  • Reactant Mixture: In a flask, dissolve 2 mmol of this compound and 1 mmol of a substituted aromatic aldehyde in a minimal amount of ethanol or an ethanol/water mixture.

  • Catalyst Addition: Add a catalytic amount of a base such as sodium acetate or piperidine.[3][9] The base facilitates the deprotonation of the active methylene group of the pyrazolone, initiating the Knoevenagel condensation.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by the precipitation of the product.

  • Isolation: Collect the solid product by filtration, wash with the solvent mixture, and dry to obtain the pure 4,4'-(arylmethylene)bis(1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-ol).

  • This reaction is often high-yielding and can be performed under mild, environmentally friendly conditions.[10]

  • The choice of the aromatic aldehyde allows for the introduction of a wide range of substituents, enabling the creation of a library of compounds for structure-activity relationship (SAR) studies.

Intermediate for Azo Dyes with Potential Pharmaceutical Applications

Pyrazolone derivatives are extensively used as coupling components in the synthesis of azo dyes.[13][14] These dyes are not only important in the textile industry but also have applications in medicine, for instance, as antimicrobial or anticancer agents.[15]

Azo_Dye_Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling AromaticAmine Aromatic Amine NaNO2_HCl NaNO₂ / HCl 0-5 °C DiazoniumSalt Diazonium Salt NaNO2_HCl->DiazoniumSalt Forms Pyrazolone 1-(4-bromophenyl)-3-methyl- 4,5-dihydro-1H-pyrazol-5-one DiazoniumSalt->Pyrazolone Reacts with AzoDye Pyrazolone-based Azo Dye Pyrazolone->AzoDye Coupling in alkaline medium

Caption: Workflow for pyrazolone-based azo dye synthesis.

  • Diazotization: An aromatic amine is treated with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form a diazonium salt.

  • Coupling: The diazonium salt solution is then added to a solution of this compound in a slightly alkaline medium. The electrophilic diazonium salt attacks the electron-rich C4 position of the pyrazolone ring to form the azo linkage.

  • The low temperature during diazotization is critical to prevent the decomposition of the unstable diazonium salt.

  • The pH of the coupling reaction is crucial; an alkaline medium is required to maintain the pyrazolone in its reactive enolate form.

Precursor for Kinase Inhibitors and Celecoxib Analogues

The pyrazole scaffold is a key feature in many kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib.[16][17] The this compound intermediate can be a starting point for the synthesis of analogues of these drugs. The bromine atom can be utilized for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse functionalities. The pyrazolone ring can undergo further reactions to build more complex heterocyclic systems. For instance, reaction with a 1,3-dicarbonyl compound can lead to the formation of pyrazolo[1,5-a]pyrimidines, another important pharmacophore.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[18][19]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[18] Avoid contact with skin and eyes.[19]

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Toxicity: While specific toxicity data for this compound is limited, related pyrazole derivatives are classified as harmful if swallowed and can cause skin and eye irritation.[7][20]

Conclusion

This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward synthesis via the Knorr reaction and the reactivity of its core structure and substituents provide access to a wide range of complex molecules with potential therapeutic applications. The protocols and insights provided in this document are intended to serve as a comprehensive guide for researchers to effectively utilize this compound in their drug discovery and development endeavors.

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  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. ResearchGate. [Link]

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  • Preparation process for 4- bromo phenyl hydrazine.
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  • Pyrazolone Based Dyes Intermediates (1-4-Sulphophenyl -3- Methyl -5 - Pyrazolone). IndiaMART. [Link]

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  • Synthesis of 1-( p -Sulphophenyl)-3-methyl-5-pyrazolone Based Acid Dyes and Their Applications on Leather. ResearchGate. [Link]

  • Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. National Institutes of Health. [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]

  • ChemInform Abstract: Tandem Knoevenagel-Michael Reaction of 1-Phenyl-3-methyl-5-pyrazolone with Aldehydes Using 3-Aminopropylated Silica Gel as an Efficient and Reusable Heterogeneous Catalyst. ResearchGate. [Link]

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Application Notes & Protocols: Investigating 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in modern agrochemical research, forming the core of numerous commercial herbicides, insecticides, and fungicides.[1] Its synthetic accessibility and diverse biological activities make it a "privileged structure" for discovering novel crop protection agents.[2][3] This document provides a comprehensive research framework for the synthesis and evaluation of a specific, under-explored derivative: 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one . We present detailed protocols for its synthesis and a multi-pronged primary screening strategy to assess its potential as a herbicide, insecticide, or fungicide. The methodologies are designed to be self-validating and are grounded in the established mechanisms of action for the broader pyrazole class of compounds.

Introduction: The Pyrazolone Core in Agrochemicals

Nitrogen-containing heterocyclic compounds are integral to the development of therapeutic and agrochemical agents due to their wide occurrence in nature and diverse functionalities. Among these, the pyrazole ring system is particularly prominent.[1][4] The strategic functionalization of the pyrazolone core allows for the fine-tuning of its biological profile, leading to compounds with high efficacy and selectivity.

Commercially successful pyrazole-based agrochemicals operate through several distinct mechanisms of action:

  • Herbicides: Many pyrazole herbicides, such as pyrazolate and topramezone, function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical component in the plant's carotenoid biosynthesis pathway.[5][6][7]

  • Insecticides: Insecticidal pyrazoles can act as mitochondrial electron transport inhibitors (METI), disrupting cellular energy (ATP) production, or as modulators of neuronal targets like ryanodine receptors (RyRs).[2][8][9]

  • Fungicides: A significant class of pyrazole fungicides are Succinate Dehydrogenase Inhibitors (SDHIs), which block the fungal respiratory chain at Complex II, halting energy production and causing cell death.[2][10]

The target compound, this compound, combines the proven pyrazolone core with a bromophenyl group—a common substituent in bioactive molecules used to enhance activity and modulate metabolic stability.[11] This guide outlines a logical, structured workflow for exploring its agrochemical potential.

Research Workflow Overview

The proposed research plan follows a standard discovery pipeline, beginning with synthesis and culminating in the identification of a biological "hit."

G cluster_0 Phase 1: Synthesis & Verification cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Analysis & Decision Synthesis Synthesis of Target Compound Characterization Structural Characterization (NMR, MS, Purity) Synthesis->Characterization Herbicidal Herbicidal Screen (Whole Plant Assay) Characterization->Herbicidal Insecticidal Insecticidal Screen (Contact Toxicity Assay) Characterization->Insecticidal Fungicidal Fungicidal Screen (In Vitro Growth Inhibition) Characterization->Fungicidal DataAnalysis Data Analysis (% Inhibition, IC50/LC50) Herbicidal->DataAnalysis Insecticidal->DataAnalysis Fungicidal->DataAnalysis HitID Hit Identification & Next Steps DataAnalysis->HitID

Figure 1: Proposed workflow for the evaluation of this compound.

Synthesis and Characterization Protocol

The synthesis of 3-methyl-5-pyrazolone derivatives is typically achieved via the condensation reaction between a hydrazine derivative and ethyl acetoacetate.[12][13] This method is robust, high-yielding, and requires readily available starting materials.

Protocol 3.1: Synthesis of this compound

Objective: To synthesize the target compound with high purity for biological screening.

Materials:

  • 4-Bromophenylhydrazine hydrochloride

  • Ethyl acetoacetate

  • Sodium acetate

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Prepare Hydrazine Free Base: In a 250 mL beaker, dissolve 10 mmol of 4-bromophenylhydrazine hydrochloride and 12 mmol of sodium acetate in 50 mL of water. Stir for 15 minutes at room temperature. The sodium acetate neutralizes the hydrochloride salt to generate the free hydrazine base in situ.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 10 mmol of ethyl acetoacetate and 100 mL of ethanol.

  • Initiate Condensation: Add the aqueous solution of 4-bromophenylhydrazine (from Step 1) to the flask. Add 5 mL of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Scientist's Note: The reaction involves the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to form the pyrazolone ring. Acetic acid catalyzes the initial condensation step.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form. If not, reduce the solvent volume by half using a rotary evaporator.

  • Purification: Collect the crude solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL) to remove unreacted starting materials.

  • Drying: Dry the purified solid in a vacuum oven at 50°C to a constant weight.

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). Purity should be >95% for use in biological assays.

Postulated Mechanisms and Biological Screening Protocols

Based on the activities of analogous structures, we propose screening the target compound for herbicidal, insecticidal, and fungicidal properties.

Herbicidal Potential: HPPD Inhibition

The inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) disrupts the biosynthesis of plastoquinone and tocopherols, which are essential for protecting chlorophyll from photooxidation.[6] This leads to a characteristic bleaching or whitening of plant tissues.[14]

HPPD_Pathway cluster_inhibition Inhibition Tyrosine Tyrosine HPPA p-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisate (HGA) HPPD->HGA Bleaching Bleaching Phenotype HPPD->Bleaching Plastoquinone Plastoquinone & Tocopherols HGA->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Compound Pyrazolone Compound Compound->HPPD

Figure 2: The HPPD inhibition pathway, a potential herbicidal mechanism of action for pyrazolone derivatives.

Protocol 4.1.1: Pre- and Post-Emergence Whole Plant Assay

Objective: To assess the compound's ability to control weed growth before and after germination.

Materials:

  • Seeds of a monocot (e.g., Echinochloa crus-galli) and a dicot (e.g., Amaranthus retroflexus) weed species.

  • Potting soil, small pots (10 cm diameter).

  • Growth chamber with controlled light, temperature, and humidity.

  • Target compound dissolved in acetone/water with a surfactant (e.g., Tween 20).

  • Spray chamber.

Procedure:

  • Planting: Fill pots with soil and sow 10-15 seeds per pot. For the pre-emergence test, apply the compound immediately. For the post-emergence test, allow plants to grow to the two-leaf stage before application.

  • Compound Preparation: Prepare a stock solution of the target compound in acetone. Create a series of dilutions (e.g., 1000, 500, 250, 125 g/ha equivalent) in a water/acetone mixture containing 0.1% Tween 20. Include a solvent-only control.

  • Application: Apply the test solutions evenly to the designated pots using a calibrated spray chamber.

  • Incubation: Place pots in a growth chamber (e.g., 25°C, 16h light/8h dark cycle) and water as needed.

  • Evaluation: After 14-21 days, assess herbicidal activity by visually scoring plant injury (0% = no effect, 100% = complete death) and measuring the fresh weight of the above-ground biomass.

    • Trustworthiness Check: The inclusion of both monocot and dicot species provides initial data on the spectrum of activity. The dose-response curve validates the effect and allows for the calculation of a GR₅₀ (the concentration required to reduce growth by 50%).

Insecticidal Potential: METI or Neurotoxicity

Pyrazoline-type insecticides can disrupt mitochondrial function or act on neuronal targets.[8][15] A primary contact toxicity assay is an effective first-pass screen for either mechanism.

Protocol 4.2.1: Contact Toxicity Assay on Plutella xylostella

Objective: To determine the direct toxicity of the compound to a model lepidopteran pest.

Materials:

  • Third-instar larvae of diamondback moth (Plutella xylostella).

  • Cabbage leaf discs (2 cm diameter).

  • Petri dishes.

  • Micropipette.

  • Target compound dissolved in acetone.

Procedure:

  • Compound Application: Prepare serial dilutions of the target compound in acetone (e.g., 100, 50, 25, 10, 1 µg/µL).

  • Dosing: Using a micropipette, apply 1 µL of the test solution to the dorsal thorax of each larva. An acetone-only group serves as the negative control. A commercial insecticide can be used as a positive control.

  • Incubation: Place 10 treated larvae into a Petri dish containing a fresh cabbage leaf disc. Prepare 3-5 replicates for each concentration.

  • Evaluation: Incubate at 25°C for 48 hours. Record mortality, correcting for any control mortality using Abbott's formula.

    • Scientist's Note: This topical application method ensures a precise dose is delivered to each insect, making it a reliable method for determining intrinsic activity and calculating an LD₅₀ (lethal dose for 50% of the population).

Fungicidal Potential: SDHI Activity

Inhibition of the SDH enzyme in the fungal mitochondrial respiratory chain is a validated target for pyrazole carboxamides.[2] An in-vitro assay against a panel of pathogenic fungi can quickly identify potential activity.

Protocol 4.3.1: In Vitro Mycelial Growth Inhibition Assay

Objective: To assess the compound's ability to inhibit the growth of key plant pathogenic fungi.

Materials:

  • Cultures of pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea).

  • Potato Dextrose Agar (PDA).

  • Sterile Petri dishes (90 mm).

  • Target compound dissolved in DMSO.

  • Sterile cork borer (5 mm).

Procedure:

  • Media Preparation: Autoclave PDA and cool to 50-55°C. Add the target compound (dissolved in DMSO) to the molten agar to achieve final concentrations (e.g., 100, 50, 25, 10, 1 µg/mL). Ensure the final DMSO concentration is ≤1% in all plates, including the solvent control. Pour the amended agar into Petri dishes.

  • Inoculation: Use a sterile cork borer to cut a 5 mm disc from the edge of an actively growing fungal culture and place it in the center of each test plate.

  • Incubation: Incubate the plates at 25°C in the dark.

  • Evaluation: When the fungal growth in the control plate reaches the edge of the dish, measure the diameter of the fungal colony in all plates. Calculate the percent inhibition relative to the control.

    • Rationale: This agar dilution method provides a direct measure of fungistatic or fungicidal activity. A clear dose-response relationship validates the observed effect and allows for the calculation of an EC₅₀ (effective concentration for 50% inhibition).

Data Presentation and Interpretation

Quantitative data from the primary screens should be tabulated to facilitate comparison and decision-making.

Table 1: Example Primary Screening Data for Compound X

Assay TypeTarget OrganismTest ConcentrationResult (% Inhibition / Mortality)Calculated Endpoint (EC₅₀/LD₅₀)
Herbicidal (Post-Em) A. retroflexus (Dicot)250 g/ha85% Growth ReductionGR₅₀ = 150 g/ha
E. crus-galli (Monocot)250 g/ha20% Growth Reduction> 1000 g/ha
Insecticidal P. xylostella10 µ g/larva 90% MortalityLD₅₀ = 4.5 µ g/larva
Fungicidal B. cinerea50 µg/mL75% InhibitionEC₅₀ = 22 µg/mL
F. oxysporum50 µg/mL15% Inhibition> 100 µg/mL

Interpretation: Based on the hypothetical data above, the compound shows promising post-emergence herbicidal activity against broadleaf weeds, significant contact insecticidal activity, and moderate, selective fungicidal activity. These results would justify further investigation into the herbicidal and insecticidal potential, including mechanism-of-action studies and evaluation against a broader panel of species.

Conclusion

The compound this compound represents a synthetically accessible starting point for agrochemical discovery. The protocols outlined in this guide provide a robust and scientifically-grounded framework for its initial evaluation. By systematically screening for herbicidal, insecticidal, and fungicidal activity, researchers can efficiently determine the most promising path forward for this molecule, potentially leading to the development of a novel crop protection solution. A positive "hit" in any of the primary screens would trigger more advanced studies, including enzymatic assays, mode-of-action elucidation, and structure-activity relationship (SAR) exploration.

References

  • Multiple Authors. (2016). Review: biologically active pyrazole derivatives. RSC Publishing.
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  • Zeng, H., et al. (2023). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. ACS Publications.
  • Multiple Authors. (n.d.). Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. MDPI.
  • Multiple Authors. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. SpringerLink.
  • Chem-Impex. (n.d.). 3-(4-Bromophenyl)-5-methyl-1H-pyrazole. Chem-Impex.
  • Multiple Authors. (n.d.). Design, synthesis and insecticidal activities of novel 1-substituted-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. Taylor & Francis Online.
  • Multiple Authors. (n.d.). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives. Royal Society of Chemistry.
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Application Notes & Protocols: A Strategic Guide to Developing Anti-inflammatory Agents from 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, technically detailed guide for leveraging the 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one scaffold in the discovery of novel anti-inflammatory agents. Pyrazolone derivatives have a long-standing history in medicine, noted for their analgesic, antipyretic, and anti-inflammatory properties.[1][2] This guide moves beyond theoretical knowledge, offering actionable protocols and strategic insights. We will cover the rationale for scaffold selection, detailed synthetic methodologies for creating a diverse chemical library, a tiered in vitro screening cascade, and protocols for in vivo validation and mechanistic elucidation. The overarching goal is to equip researchers with the necessary tools to efficiently identify and advance promising anti-inflammatory candidates.

Scientific Rationale: Why this compound?

The selection of a starting scaffold is a critical decision in any drug discovery campaign. The pyrazolone core is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity.[3] Our chosen starting material, this compound, offers distinct advantages:

  • The Pyrazolone Core: This heterocyclic system is a cornerstone of many non-steroidal anti-inflammatory drugs (NSAIDs).[4] Its chemical architecture is conducive to forming key interactions with the active sites of inflammatory enzymes.

  • The 4-Bromophenyl Moiety: The bromine atom at the para-position of the N1-phenyl ring is not merely a substituent; it is a versatile synthetic handle. It provides a prime location for introducing molecular diversity through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[5][6] This allows for the systematic exploration of the structure-activity relationship (SAR) to enhance potency and selectivity.

  • The 3-Methyl Group: This small alkyl group influences the electronic and steric profile of the pyrazolone ring, which can be crucial for optimizing binding interactions with target proteins.

Synthesis & Derivatization: Building the Compound Library

A robust and reproducible synthetic strategy is the foundation of the discovery process.

Protocol 1: Synthesis of the Core Scaffold

The parent compound is synthesized via the Knorr pyrazole synthesis, a classic and efficient condensation reaction.[7][8]

StepProcedureRationale & Key Insights
1. Reagent Setup Dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.Acetic acid serves as both a solvent and a catalyst for the condensation and cyclization steps.[9]
2. Addition Add ethyl acetoacetate (1.1 equivalents) dropwise to the stirring solution at ambient temperature.A slight excess of the β-ketoester ensures complete consumption of the hydrazine starting material, simplifying purification.
3. Reaction Heat the mixture to reflux (approx. 118°C) for 4-6 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).Refluxing provides the necessary thermal energy for the reaction to proceed to completion in a reasonable timeframe. TLC allows for real-time monitoring of the conversion of starting materials to the product.
4. Isolation Cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation of the product.The product's solubility decreases significantly at lower temperatures, leading to crystallization and allowing for easy isolation.
5. Purification Collect the solid precipitate by vacuum filtration, washing with cold ethanol. Recrystallize the crude product from ethanol to obtain the pure pyrazolone.Washing with cold solvent removes residual acetic acid and unreacted starting materials without dissolving a significant amount of the product. Recrystallization is a critical step to achieve the high purity required for biological assays.
6. Characterization Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.Unambiguous structural confirmation is mandatory to ensure that the biological data generated is associated with the correct chemical entity.
Derivatization Strategy: A Workflow for Diversity

The bromine atom is a key asset for library development. The following workflow illustrates how different chemical functionalities can be introduced.

Derivatization_Workflow cluster_coupling Palladium-Catalyzed Cross-Coupling Start 1-(4-bromophenyl)-3-methyl- pyrazol-5-one Scaffold Suzuki Suzuki Coupling (+ Aryl/Heteroaryl Boronic Acids) Start->Suzuki Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (+ Amines) Start->Buchwald Pd Catalyst, Base Library Diverse Compound Library (for SAR studies) Suzuki->Library Buchwald->Library NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) Degradation IkBa->Degradation Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, COX-2) Nucleus->Genes Binds to DNA Compound Pyrazolone Derivative Compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

Protocol 3: In Vivo Anti-inflammatory Efficacy

The carrageenan-induced paw edema model is a standard and highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds. [10][11][12]

Step Procedure Rationale & Key Insights
1. Animal Acclimation Acclimate male Wistar rats (180-220g) for at least one week under standard laboratory conditions. Acclimation is essential to minimize stress-induced physiological variations that could confound the results.
2. Grouping & Dosing Randomly assign animals to groups (n=6): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (multiple doses). Administer treatments orally (p.o.) 60 minutes before the carrageenan challenge. A positive control validates the assay's responsiveness. Testing multiple doses allows for the assessment of a dose-response relationship.
3. Induction of Inflammation Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat. Carrageenan is a phlogistic agent that induces a biphasic inflammatory response characterized by edema (swelling). [13][14]
4. Measurement Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (time 0) and at 1, 2, 3, and 4 hours post-injection. The plethysmometer provides a precise and quantitative measurement of the change in paw volume, which directly correlates with the degree of edema.

| 5. Data Analysis | Calculate the percentage of edema inhibition for each treated group relative to the vehicle control group at each time point. | This calculation is the primary endpoint and provides a clear measure of the compound's in vivo anti-inflammatory efficacy. |

Conclusion

The strategic development of novel anti-inflammatory agents from the this compound scaffold represents a scientifically sound and efficient approach to drug discovery. By integrating rational chemical synthesis with a robust cascade of in vitro and in vivo assays, researchers can effectively identify and optimize lead compounds with the potential for significant therapeutic impact. This guide provides the foundational protocols and strategic framework necessary to navigate this complex but rewarding process.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology. Available at: [Link]

  • Slideshare (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Available at: [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. Available at: [Link]

  • Sun, S. C. (2017). The non-canonical NF-κB pathway in immunity and inflammation. Nature Reviews Immunology. Available at: [Link]

  • J&K Scientific LLC (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]

  • Name-Reaction.com (n.d.). Knorr pyrazole synthesis. Available at: [Link]

  • De, S., et al. (2006). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The American Journal of Cardiology. Available at: [Link]

  • MDPI (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Available at: [Link]

  • Wikipedia (n.d.). NF-κB. Available at: [Link]

  • ResearchGate (n.d.). In vitro pharmacological screening methods for anti-inflammatory agents. Available at: [Link]

  • Kaur, P., et al. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. International Journal of Health Sciences. Available at: [Link]

  • ResearchGate (n.d.). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Available at: [Link]

  • Inotiv (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Available at: [Link]

  • Preprints.org (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Available at: [Link]

  • Creative Biolabs (n.d.). Carrageenan induced Paw Edema Model. Available at: [Link]

  • Chem Help Asap (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]

  • Royal Society of Chemistry (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Available at: [Link]

  • Springer Nature (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Protocols. Available at: [Link]

  • Pontiki, E., et al. (2020). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. Available at: [Link]

  • ResearchGate (n.d.). (PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Available at: [Link]

  • PubMed (n.d.). Pyrazolone derivatives. Available at: [Link]

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Application Notes & Protocols: Antimicrobial and Antifungal Assays for 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the antimicrobial and antifungal evaluation of novel 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one derivatives. Pyrazolone scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document outlines detailed, field-proven protocols for preliminary and quantitative susceptibility testing, data interpretation, and best practices. The methodologies are grounded in standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and validity.

Introduction: The Rationale for Screening Pyrazolone Derivatives

Pyrazolone derivatives represent a privileged scaffold in drug discovery, known to exhibit a wide spectrum of pharmacological activities.[1][4] The growing threat of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.[5][6] The this compound core provides a versatile backbone for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) to optimize antimicrobial potency.[7] Halogenated substituents, such as the bromophenyl group, have been shown to enhance the antimicrobial activity of pyrazole compounds.[8]

This guide provides the necessary protocols to move from a newly synthesized library of pyrazolone derivatives to actionable data on their antimicrobial and antifungal efficacy.

Overall Experimental Workflow

The screening process follows a logical progression from qualitative screening to quantitative determination of antimicrobial potency. This workflow ensures that resources are efficiently allocated to the most promising compounds.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Preliminary Screening cluster_2 Phase 3: Quantitative Analysis cluster_3 Phase 4: Data Analysis Compound Compound Synthesis & Purification Solubility Solubility & Stability Testing Compound->Solubility Media Microbial Culture & Media Preparation Solubility->Media AgarWell Agar Well Diffusion Assay (Qualitative) Media->AgarWell BrothMicro Broth Microdilution for MIC (Quantitative) AgarWell->BrothMicro Active Compounds Data Data Collation & Interpretation BrothMicro->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR

Caption: High-level workflow for antimicrobial screening.

Essential Preparatory Steps

Compound Handling and Solubilization
  • Causality: The inherent solubility of your pyrazolone derivatives will dictate the choice of solvent and can significantly impact results. An inappropriate solvent may precipitate the compound in aqueous media or exhibit antimicrobial properties itself, leading to false positives.

  • Protocol:

    • Initially, attempt to dissolve the compounds in sterile distilled water or phosphate-buffered saline (PBS).

    • If insoluble, use dimethyl sulfoxide (DMSO) as the solvent of choice. Prepare a high-concentration stock solution (e.g., 10 mg/mL).

    • Crucial Step: Ensure the final concentration of DMSO in the assay medium does not exceed 1% (v/v), as higher concentrations can inhibit microbial growth. A solvent toxicity control must always be included in your assays.

Microbial Strains and Inoculum Preparation

Standardized microbial inocula are critical for inter-assay reproducibility. The McFarland turbidity standards provide a reference for adjusting the concentration of bacteria or yeast to a specific density.

  • Recommended Strains:

    • Gram-positive Bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

    • Gram-negative Bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

    • Fungi (Yeast): Candida albicans (e.g., ATCC 90028), Aspergillus niger (e.g., ATCC 16404)

  • Inoculum Preparation Protocol (for Bacteria):

    • Aseptically pick 3-5 well-isolated colonies from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline or broth (e.g., Mueller-Hinton Broth).

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • This standardized suspension must be further diluted for the specific assay being performed.[9]

Protocol 1: Agar Well Diffusion Assay (Preliminary Screening)

This method is a cost-effective and straightforward technique for initial screening to identify which derivatives possess antimicrobial activity.[10][11][12] It relies on the diffusion of the compound through the agar, creating a zone of inhibition where microbial growth is prevented.[13]

  • Principle: The diameter of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.

  • Step-by-Step Protocol:

    • Prepare Agar Plates: Use Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi. Pour 20-25 mL of molten agar into sterile Petri dishes and allow to solidify.

    • Inoculate Plates: Dip a sterile cotton swab into the 0.5 McFarland standardized inoculum. Squeeze out excess liquid against the side of the tube. Swab the entire surface of the agar plate evenly in three directions to create a uniform microbial lawn.[9]

    • Create Wells: Aseptically punch uniform wells (typically 6 mm in diameter) into the agar using a sterile cork borer.[11]

    • Load Compounds: Pipette a fixed volume (e.g., 50-100 µL) of each pyrazolone derivative stock solution into a designated well.

    • Controls:

      • Positive Control: Load a well with a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

      • Negative Control: Load a well with the solvent used to dissolve the compounds (e.g., DMSO).

    • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 25-28°C for 48-72 hours for fungi.

    • Data Collection: Measure the diameter of the zone of inhibition (including the well) in millimeters (mm).

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the quantitative antimicrobial susceptibility of a compound.[14][15] It establishes the lowest concentration of the drug that inhibits the visible growth of a microorganism.[14] This protocol is based on CLSI guidelines.[16][17][18][19]

  • Principle: Serial two-fold dilutions of the compound are challenged with a standardized microbial inoculum in a 96-well microtiter plate. After incubation, the wells are visually inspected for turbidity.

  • Workflow Diagram:

G start Start: Prepare Compound Stock (e.g., 1280 µg/mL) plate 96-Well Plate Setup: Add 100 µL broth to all wells start->plate add_cmpd Add 100 µL of Compound Stock to Column 1 (Creates 640 µg/mL) plate->add_cmpd serial_dil Perform Serial Dilutions: Transfer 100 µL from Col 1 to 2, etc. Discard 100 µL from Col 10 add_cmpd->serial_dil add_inoculum Add 100 µL of Standardized Inoculum to wells 1-11 (Final Inoculum ~5x10^5 CFU/mL) serial_dil->add_inoculum controls Controls: Col 11: Growth Control (Inoculum, no drug) Col 12: Sterility Control (Broth only) add_inoculum->controls incubate Incubate Plate (37°C, 18-24h for bacteria) controls->incubate read_mic Read MIC: Lowest concentration with no visible turbidity incubate->read_mic

Caption: Broth microdilution workflow for MIC determination.

  • Step-by-Step Protocol:

    • Plate Preparation: Aseptically add 100 µL of cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to all wells of a 96-well microtiter plate.

    • Compound Dilution:

      • Add 100 µL of the pyrazolone stock solution to the wells in column 1. This creates the highest test concentration.

      • Using a multichannel pipette, mix the contents of column 1 and transfer 100 µL to column 2.

      • Continue this serial two-fold dilution process across the plate to column 10. Discard the final 100 µL from column 10.

    • Inoculum Preparation: Dilute the 0.5 McFarland standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

    • Inoculation: Add 100 µL of the diluted inoculum to wells in columns 1 through 11.

    • Controls Setup:

      • Column 11: Growth Control (100 µL broth + 100 µL inoculum). This well should show turbidity.

      • Column 12: Sterility Control (200 µL broth only). This well should remain clear.

    • Incubation: Cover the plate and incubate under the conditions specified in Protocol 1.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well).[14][15]

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format for easy comparison and analysis of structure-activity relationships.

Table 1: Example MIC Data for this compound Derivatives

Compound IDR-Group ModificationMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
PZD-01 -H128>256>256
PZD-02 -4-Cl3212864
PZD-03 -4-NO₂166432
PZD-04 -4-OCH₃>256>256>256
Ciprofloxacin (Positive Control)10.25N/A
Fluconazole (Positive Control)N/AN/A8
  • Interpretation: From this hypothetical data, one could infer that electron-withdrawing groups (like -Cl and -NO₂) at the R-position enhance antimicrobial activity, while electron-donating groups (like -OCH₃) diminish it. This forms the basis for further SAR studies.

Conclusion

The protocols detailed in these application notes provide a robust framework for the systematic evaluation of this compound derivatives for antimicrobial and antifungal activity. Adherence to these standardized methods, including the diligent use of controls and proper data interpretation, is paramount for generating reliable and publishable results that can guide future drug development efforts.

References

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis and biological evaluation of pyrazolone analogues as potential anti-inflammatory agents targeting cyclooxygenases and 5-lipoxygenase. Archiv der Pharmazie. Available at: [Link]

  • Antifungal Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Broth Microdilution. MI - Microbiology Info. Available at: [Link]

  • Antifungal Susceptibility Test Interpretive Criteria. FirstWord HealthTech. Available at: [Link]

  • Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. ResearchGate. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. Available at: [Link]

  • Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]

  • M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi. Available at: [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Available at: [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. Available at: [Link]

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Eighth Edition. Regulations.gov. Available at: [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. Available at: [Link]

  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies. Available at: [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Antimicrobial activity by Agar well diffusion. Chemistry Notes. Available at: [Link]

  • Antimicrobial Properties Of Pyrazolone Compounds With Their Qsar Investigations. Semantic Scholar. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. Available at: [Link]

  • Overview on Strategies and Assays for Antibiotic Discovery. MDPI. Available at: [Link]

  • Antimicrobial, molecular docking and SAR studies of pyrazole clubbed imino in vitro phenyl derivatives. Journal of the Indian Chemical Society. Available at: [Link]

  • Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Molecules. Available at: [Link]

  • Antimicrobial and Antibiofilm Activities of 4,5-Dihydro-1H-pyrazole-1-carboximidamide Hydrochloride against Salmonella. Journal of Chemistry. Available at: [Link]

  • A series of synthesized compounds and substituted pyrazoles analogs are 2-(3,5-diphenyl-4,5- dihydro-1H-pyrazol-1-yl)-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)-2-oxoacetamide. Journal of Applicable Chemistry. Available at: [Link]

Sources

High-throughput screening protocol for 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one analogs

Author: BenchChem Technical Support Team. Date: January 2026

High-Throughput Screening for Novel Modulators of Inflammatory Pathways: A Protocol for 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one Analogs

Abstract

This application note provides a detailed, field-proven protocol for the high-throughput screening (HTS) of a chemical library of this compound analogs. Pyrazolone scaffolds are privileged structures in medicinal chemistry, known to interact with a variety of biological targets, particularly those involved in inflammation and oncology.[1][2][3] This protocol outlines a robust, cell-based assay designed to identify novel inhibitors of a key inflammatory signaling pathway, offering a comprehensive workflow from initial assay development to hit confirmation and validation. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to establish an efficient and reliable screening cascade for this important class of compounds.

Introduction: The Rationale for Screening Pyrazolone Analogs

The pyrazolone nucleus is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][3][4] The specific analog, this compound, and its related structures serve as versatile scaffolds for chemical modification, making them ideal candidates for library synthesis and subsequent biological screening.[5][6] The goal of this HTS campaign is to identify novel modulators of inflammatory pathways, which are implicated in a multitude of diseases ranging from autoimmune disorders to cancer.

Given the known inhibitory activities of pyrazoline derivatives against enzymes like cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), this protocol will focus on a cell-based assay that measures the downstream effects of a pro-inflammatory stimulus.[1] This approach provides a more physiologically relevant context compared to a purely biochemical assay, as it accounts for cell permeability, stability, and potential off-target effects.[7][8]

Assay Principle and Design

The screening assay is designed to identify compounds that inhibit the production of a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), in a relevant cell line upon stimulation. A human monocytic cell line (e.g., THP-1) will be differentiated into macrophage-like cells and stimulated with lipopolysaccharide (LPS) to induce a robust inflammatory response. The inhibitory activity of the test compounds will be quantified by measuring the levels of secreted TNF-α.

This assay design is underpinned by the following principles:

  • Biological Relevance: Measuring cytokine production in a relevant immune cell line provides a direct readout of anti-inflammatory activity.

  • Robustness and Scalability: The assay is designed for high-density microplate formats (384- or 1536-well) and utilizes a homogenous, luminescence-based detection method for rapid and sensitive measurements.[9][10]

  • Self-Validation: The protocol incorporates multiple controls on each plate to monitor assay performance and identify potential artifacts.

Signaling Pathway Overview

G cluster_0 LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Phosphorylates & Activates Nucleus Nucleus NFkB->Nucleus Translocates to TNFa_Gene TNF-α Gene Transcription TNFa_Protein TNF-α Protein TNFa_Gene->TNFa_Protein Translation Secretion Secretion TNFa_Protein->Secretion Test_Compound Pyrazolone Analog (Potential Inhibitor) Test_Compound->IKK Potential Inhibition Point Test_Compound->NFkB

Caption: Putative inhibitory mechanism of pyrazolone analogs on the LPS-induced TNF-α signaling pathway.

Materials and Reagents

Reagent/MaterialSupplierCatalog No.
THP-1 Human Monocytic Cell LineATCCTIB-202
RPMI-1640 MediumGibco11875093
Fetal Bovine Serum (FBS), HycloneCytivaSH30071.03
Penicillin-StreptomycinGibco15140122
Phorbol 12-myristate 13-acetate (PMA)Sigma-AldrichP8139
Lipopolysaccharide (LPS) from E. coli O111:B4Sigma-AldrichL2630
384-well white, solid-bottom assay platesCorning3570
TNF-α Luminescent Assay KitPromegaG9720
This compound Analog LibraryIn-house or VendorN/A
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichD2650

Detailed Experimental Protocol

Cell Culture and Differentiation
  • Maintain THP-1 Cells: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed THP-1 cells into 384-well assay plates at a density of 2 x 10^4 cells per well in 40 µL of culture medium.

  • Differentiation: Add 10 µL of PMA solution (final concentration 100 ng/mL) to each well to induce differentiation into macrophage-like cells.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • Wash: After incubation, gently aspirate the medium and wash the adherent cells once with 50 µL of pre-warmed serum-free RPMI-1640 medium.

Compound Plating and Treatment
  • Compound Library Preparation: Prepare a stock library of the pyrazolone analogs in 100% DMSO at a concentration of 10 mM. Create intermediate dilutions in serum-free medium for the final assay concentration.

  • Automated Liquid Handling: Use an automated liquid handler to dispense 100 nL of the compound solutions from the library plates to the assay plates.[11] This will result in a final screening concentration of 10 µM with a final DMSO concentration of 0.1%.

  • Controls: Designate specific wells on each plate for controls:

    • Negative Control (0% Inhibition): Wells with cells and 0.1% DMSO.

    • Positive Control (100% Inhibition): Wells with cells, 0.1% DMSO, and a known inhibitor of the pathway (e.g., a potent IKK inhibitor).

  • Pre-incubation: Incubate the plates with the compounds for 1 hour at 37°C.

Cell Stimulation and Assay Readout
  • LPS Stimulation: Add 10 µL of LPS solution (final concentration 1 µg/mL) to all wells except for the unstimulated control wells.

  • Incubation: Incubate the plates for 6 hours at 37°C and 5% CO2 to allow for TNF-α production and secretion.

  • Luminescent Detection:

    • Equilibrate the TNF-α luminescent assay reagents to room temperature.

    • Add 50 µL of the detection reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Read the luminescence signal on a compatible plate reader.

HTS Workflow Diagram

HTS_Workflow cluster_prep Plate Preparation cluster_screening Screening cluster_readout Data Acquisition & Analysis cluster_confirmation Hit Validation seed Seed THP-1 Cells (384-well plate) differentiate Differentiate with PMA (48 hours) seed->differentiate wash Wash Cells differentiate->wash add_compounds Add Pyrazolone Analogs & Controls (100 nL) wash->add_compounds pre_incubate Pre-incubate (1 hour) add_compounds->pre_incubate stimulate Stimulate with LPS (6 hours) pre_incubate->stimulate add_reagent Add TNF-α Detection Reagent stimulate->add_reagent read_plate Read Luminescence add_reagent->read_plate analyze Data Analysis (Z', % Inhibition) read_plate->analyze Hit Confirmation Hit Confirmation analyze->Hit Confirmation confirm_hits Dose-Response Curve (IC50 Determination) counter_screen Counter-Screen (Cytotoxicity Assay) confirm_hits->counter_screen ortho_assay Orthogonal Assay (e.g., Western Blot for p-IκBα) counter_screen->ortho_assay

Caption: High-throughput screening and hit validation workflow.

Data Analysis and Hit Identification

Quality Control

For each assay plate, calculate the Z'-factor to assess the quality and robustness of the assay.[12] The Z'-factor is calculated using the signals from the positive and negative controls:

Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

ParameterAcceptance CriterionRationale
Z'-factor > 0.5Indicates a large separation band between the positive and negative controls, ensuring the assay is robust enough to identify hits reliably.[12]
Signal-to-Background > 5Ensures a sufficient dynamic range of the assay.
CV of Controls < 15%Demonstrates low variability within the control wells, indicating good plate uniformity and dispensing precision.
Hit Selection
  • Normalization: Normalize the raw luminescence data for each well against the plate controls to determine the percent inhibition:

    % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

  • Hit Threshold: A primary hit is defined as a compound that exhibits a percent inhibition greater than three standard deviations from the mean of the negative control wells. This statistical approach helps to minimize the selection of false positives.[13]

Hit Confirmation and Validation

The progression of hits from a primary screen requires a rigorous validation cascade to eliminate false positives and confirm the mechanism of action.[14][15][16]

Re-testing and Dose-Response

All primary hits should be re-sourced and re-tested in the primary assay to confirm their activity. Confirmed hits will then be evaluated in a dose-response format (typically an 8-point, 3-fold serial dilution) to determine their potency (IC50 value).

Counter-Screening for Cytotoxicity

It is crucial to determine if the observed inhibition of TNF-α production is due to a specific anti-inflammatory effect or simply a result of cytotoxicity. A counter-screen using a cell viability assay (e.g., CellTiter-Glo®) should be performed in parallel.[17] True hits will show potent inhibition in the primary assay without significant cytotoxicity at the same concentrations.

Orthogonal Assays

To further validate the mechanism of action, confirmed, non-cytotoxic hits should be tested in an orthogonal assay. This could involve:

  • Western Blot Analysis: Measuring the phosphorylation status of key upstream proteins in the NF-κB pathway, such as IκBα.

  • Reporter Gene Assay: Using a cell line with a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

This multi-step validation process ensures that the identified hits are genuine modulators of the intended signaling pathway and are suitable for progression into lead optimization.[15][18]

Troubleshooting Common HTS Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Z'-factor (<0.5) - High variability in cell seeding or reagent dispensing.- Suboptimal concentration of LPS or control inhibitor.- Verify and calibrate automated liquid handlers.[19]- Optimize concentrations of stimulators and inhibitors during assay development.
High Hit Rate (>2%) - Assay interference from compounds (e.g., autofluorescence if using a fluorescent readout).- Non-specific inhibition.- Implement counter-screens early in the workflow.[20]- Analyze hit structures for known pan-assay interference compounds (PAINS).[15]
Poor Hit Confirmation Rate - Compound instability or aggregation.- Inaccurate primary screen data due to plate edge effects.- Ensure high-quality compound management and QC.[21]- Use appropriate plate layouts and data normalization methods to correct for systematic errors.[22]

Conclusion

This application note provides a comprehensive and robust framework for the high-throughput screening of this compound analogs to identify novel anti-inflammatory agents. By integrating a physiologically relevant cell-based assay with a stringent hit validation cascade, this protocol is designed to maximize the identification of high-quality, tractable hits for downstream drug discovery programs. The principles of assay design, quality control, and data analysis outlined herein are broadly applicable to HTS campaigns targeting other cellular pathways and compound classes.

References

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC. (n.d.). PubMed Central.
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  • Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology. (2020, June 1). Assay Guidance Manual - NCBI.
  • High-Throughput Screening: Best Practice, Trends and Challenges. (n.d.). Pharma IQ.
  • High-Throughput Inhibitor Assays and Screening. (n.d.). Creative Enzymes.
  • Recent advancements in the development of bioactive pyrazoline derivatives. (2020, November 1). PubMed.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PMC - PubMed Central.
  • Basics of Enzymatic Assays for HTS. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Synthetic Strategies of Pyrazoline Derivatives for the Development of New Anticancer Agents: Recent Updates. (n.d.). ResearchGate.
  • 5 Top Tips for the Perfect High-Throughput Screening Lab. (2014, October 29). Select Science.
  • Comprehensive analysis of high-throughput screens with HiTSeekR. (2016, June 21). PMC - NIH.
  • High-Throughput Screening Data Analysis. (n.d.). Basicmedical Key.
  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12).
  • Assay Validation in High Throughput Screening – from Concept to Application. (2015, June 3).
  • Analysis of High Throughput Screening Assays using Cluster Enrichment. (n.d.). PMC - NIH.
  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs.
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  • Hit-to-Lead: Hit Validation and Assessment. (n.d.). PubMed.
  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3).
  • Essentials for High-Throughput Screening Operations. (n.d.). ResearchGate.
  • Early Validation of HTS hits using X-ray Crystallography. (n.d.). Sygnature Discovery.
  • Common HTS Code Mistakes & Fixes. (2025, October 27). FreightAmigo Guide.
  • Three Common Pitfalls of HTS Classification. (2019, April 30). Export Solutions, Inc.
  • A cell-based screen for anticancer activity of 13 pyrazolone derivatives. (n.d.). PubMed.
  • Analysis of HTS data. (2017, November 13). Cambridge MedChem Consulting.
  • Finding the Right Biochemical Assay for HTS and Lead Discovery. (2025, April 22). YouTube.
  • High-throughput screening (HTS) confirmation rate analysis. (A) Primary... (n.d.). ResearchGate.
  • High-Throughput Screening For The Discovery Of Enzyme Inhibitors. (n.d.). ResearchGate.
  • Your Must-Read Roadmap to Optimize for New HTS Codes. (2022, August 8). Flexport.
  • The 10 Most Common HTS Classification Mistakes Made by Importers. (2025, December 19). Flexport.
  • Design and synthesis of pyrazolone-based compounds as potent blockers of SARS-CoV-2 viral entry into the host cells. (n.d.). PMC - PubMed Central.
  • 1-(4-Bromophenyl)-1H-pyrazole. (n.d.). Chem-Impex.
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  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (n.d.). Lifescience Global.
  • Cell-based assays in high-throughput mode (HTS). (n.d.). BioTechnologia.
  • 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. (n.d.). Chem-Impex.
  • High-Throughput Screening in Drug Discovery & Molecular Biology. (n.d.).
  • 1-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine. (n.d.). Sigma-Aldrich.
  • Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. (n.d.). PubMed.
  • 1-(benzenesulfonyl)-3-(4-bromophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole. (n.d.).
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  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). MDPI.
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Probing Molecular Interactions: A Guide to Docking 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one with Key Protein Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazolone Scaffolds

The pyrazolone nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects.[1][2] The compound 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one belongs to this versatile class of heterocyclic compounds. Understanding the molecular basis of its biological activity is crucial for the rational design of new, more potent, and selective therapeutic agents. Molecular docking is a powerful computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex.[3] This application note provides a detailed protocol for the molecular docking of this compound with relevant protein targets, offering insights into its potential mechanisms of action.

Choosing the Right Targets: A Rationale

Given the well-documented anti-inflammatory properties of pyrazolone derivatives, the primary targets for this study are the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][5] These enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[5] While COX-1 is constitutively expressed and involved in physiological processes, COX-2 is inducible and its expression is upregulated at sites of inflammation.[5] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[5]

Additionally, considering the reported antimicrobial activities of pyrazolones, we will briefly discuss potential bacterial protein targets such as glucosamine-6-phosphate synthase, an enzyme essential for bacterial cell wall synthesis.[1]

Experimental Workflow: A Step-by-Step Guide

This protocol will utilize PyRx, a virtual screening software that integrates AutoDock Vina for docking calculations, providing a user-friendly interface for researchers.[6][7]

Part 1: Ligand and Protein Preparation

1.1. Ligand Preparation:

The three-dimensional structure of this compound is the starting point.

  • Action: Obtain the 3D structure of the ligand. This can be done by drawing the molecule in a chemical drawing software (e.g., ChemDraw) and saving it in a suitable format like SDF or MOL2. Alternatively, the structure can be retrieved from chemical databases like PubChem.

  • Causality: A high-quality 3D structure is essential for accurate docking. The initial conformation of the ligand can influence the docking outcome.

  • Protocol:

    • Draw the structure of this compound in ChemDraw.

    • Clean up the structure to ensure correct bond lengths and angles.

    • Save the structure as an SDF file.

    • Use a tool like Open Babel within PyRx to convert the SDF file to the PDBQT format, which is required by AutoDock Vina.[7] This step also adds partial charges and defines rotatable bonds.

1.2. Protein Preparation:

The crystal structures of the target proteins are obtained from the Protein Data Bank (PDB).

  • Action: Download the PDB files for human COX-1 (PDB ID: 1EQH) and COX-2 (PDB ID: 6COX).[8]

  • Causality: The accuracy of the protein structure, including the presence of co-factors and the protonation state of residues, directly impacts the reliability of the docking results.

  • Protocol:

    • Go to the RCSB PDB website (rcsb.org).

    • Search for and download the PDB files for 1EQH and 6COX.

    • Load the PDB files into a molecular visualization software (e.g., PyMOL, Chimera) or directly into PyRx.

    • Prepare the protein for docking by:

      • Removing water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

      • Adding polar hydrogens, as they are crucial for forming hydrogen bonds.

      • Assigning Gasteiger charges to the protein atoms.

      • Converting the prepared protein structure to the PDBQT format using the tools available in PyRx.[9]

Part 2: Molecular Docking Simulation

2.1. Defining the Binding Site (Grid Box Generation):

The search space for the docking simulation needs to be defined.

  • Action: Define a grid box that encompasses the active site of the target protein.

  • Causality: A well-defined grid box focuses the docking search on the region of interest, saving computational time and improving the accuracy of the results. The size and center of the grid box are critical parameters.

  • Protocol:

    • In PyRx, select the prepared protein and ligand.

    • Use the Vina Wizard to define the grid box.

    • For COX-1 and COX-2, the active site is a long hydrophobic channel.[10] The grid box should be centered on the active site, which can be identified from the position of the co-crystallized ligand in the original PDB file or from literature reports.

    • Adjust the dimensions of the grid box to ensure it is large enough to accommodate the ligand in various orientations but not excessively large, which would increase computation time unnecessarily.

2.2. Running the Docking Simulation:

  • Action: Initiate the docking calculation using AutoDock Vina within PyRx.

  • Causality: AutoDock Vina uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box and a scoring function to estimate the binding affinity.[7]

  • Protocol:

    • In the Vina Wizard in PyRx, ensure the prepared protein and ligand are correctly selected.

    • Set the exhaustiveness parameter. A higher exhaustiveness increases the thoroughness of the search but also the computation time. A value of 8 is a good starting point.

    • Click "Forward" to start the docking simulation.

Data Analysis and Interpretation

Binding Affinity and Pose Analysis

Upon completion of the docking run, AutoDock Vina will provide a set of predicted binding poses for the ligand, ranked by their binding affinity (in kcal/mol).

  • Action: Analyze the docking results, focusing on the binding affinity and the interactions of the top-ranked poses.

  • Causality: The binding affinity is an estimate of the binding free energy, with more negative values indicating stronger binding. The analysis of intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) provides insights into the molecular basis of binding.

  • Protocol:

    • The results table in PyRx will display the binding affinity for each predicted pose.

    • Visualize the top-ranked poses in the context of the protein's binding site using the built-in viewer or by exporting the complex to a molecular visualization software like PyMOL or Discovery Studio Visualizer.

    • Identify and analyze the key interactions between the ligand and the protein residues. For COX enzymes, key residues in the active site include Arg120, Tyr355, and Ser530.[11]

    • Compare the binding modes and affinities of the ligand with COX-1 and COX-2 to predict its selectivity.

Quantitative Data Summary
Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
COX-1 1EQH-8.5Arg120, Tyr355, Val349
COX-2 6COX-9.2Arg120, Tyr355, Val523
Glucosamine-6-P Synthase 2VF5-7.8Gln348, Ser349, Gly301

Note: The binding affinity values and interacting residues in this table are hypothetical and for illustrative purposes only. Actual results will be generated from the docking simulation.

Validation of the Docking Protocol

To ensure the reliability of the docking protocol, a validation step is crucial.

  • Action: Re-dock the co-crystallized ligand into the active site of the protein and compare the predicted pose with the experimental pose.

  • Causality: A reliable docking protocol should be able to reproduce the experimentally observed binding mode of a known inhibitor.

  • Protocol:

    • Extract the co-crystallized ligand from the original PDB file (e.g., the inhibitor SC-558 from PDB ID 1CX2 for COX-2).[12]

    • Prepare the ligand and protein as described in Part 1.

    • Perform the docking simulation using the same parameters as for the test ligand.

    • Superimpose the top-ranked docked pose of the co-crystallized ligand with its original crystallographic pose.

    • Calculate the Root Mean Square Deviation (RMSD) between the two poses. An RMSD value of less than 2.0 Å is generally considered a successful validation.[13]

Visualizing the Workflow and Interactions

Molecular Docking Workflow

MolecularDockingWorkflow cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Validation Ligand Ligand Structure (SDF/MOL2) PrepLigand Ligand Preparation (Add Hydrogens, Charges) -> PDBQT Ligand->PrepLigand Protein Protein Structure (PDB) PrepProtein Protein Preparation (Remove Water, Add Hydrogens) -> PDBQT Protein->PrepProtein Grid Grid Box Definition (Define Active Site) PrepLigand->Grid PrepProtein->Grid Docking Molecular Docking (AutoDock Vina) Grid->Docking Results Analyze Results (Binding Affinity, Poses) Docking->Results Validation Protocol Validation (Re-docking, RMSD) Docking->Validation Interactions Interaction Analysis (H-bonds, Hydrophobic) Results->Interactions

Caption: A generalized workflow for molecular docking studies.

Ligand-Protein Interaction Diagram

LigandProteinInteraction cluster_protein Protein Active Site ARG120 Arg120 TYR355 Tyr355 VAL523 Val523 SER530 Ser530 Ligand 1-(4-bromophenyl)-3-methyl- 4,5-dihydro-1H-pyrazol-5-one Ligand->ARG120 H-Bond Ligand->TYR355 H-Bond Ligand->VAL523 Hydrophobic Ligand->SER530 Hydrophobic

Caption: Hypothetical interactions of the ligand with key COX-2 residues.

Conclusion and Future Directions

This application note provides a comprehensive and practical guide for conducting molecular docking studies of this compound with key protein targets. By following this protocol, researchers can gain valuable insights into the potential binding modes and affinities of this compound, which can inform further experimental studies and guide the design of novel pyrazolone-based therapeutic agents. The principles and methods described herein are broadly applicable to the study of other small molecules and protein targets in the field of drug discovery.

References

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  • Levita, J., Nawawi, A., Mutholib, A., & Ibrahim, S. (2010). Docking of pyrazolone derivatives on cyclooxygenase-2 enzyme. Journal of Applied Sciences, 10(21), 2627-2631.
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Sources

Application Notes and Protocols for the Development of Novel Herbicides and Fungicides Using 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the chemical scaffold of 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one for the discovery and development of novel herbicides and fungicides. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for screening and characterizing the potential bioactivity of this compound and its analogs.

Introduction: The Potential of Pyrazolone Scaffolds in Agrochemicals

The pyrazole ring is a privileged pharmacophore in the design of modern agrochemicals due to its versatile biological activities.[1] Pyrazole derivatives have been successfully commercialized as herbicides, fungicides, and insecticides.[1][2] Their efficacy often stems from the inhibition of crucial enzymes in the metabolic pathways of weeds and pathogenic fungi.[2][3]

For instance, many pyrazole-based herbicides function as potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the carotenoid biosynthesis pathway of plants.[2][4] Inhibition of HPPD leads to a characteristic bleaching of the plant tissues, followed by necrosis and death. Similarly, several commercial fungicides with a pyrazole core, such as bixafen and fluxapyroxad, target the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, thereby disrupting their energy production.[1][3]

The subject of this guide, this compound, possesses the core pyrazolone structure that is a key feature in many of these successful agrochemicals.[5][6] The presence of a bromophenyl group suggests potential for halogen bonding interactions with target enzymes, a common strategy in drug design to enhance binding affinity. This document provides a systematic approach to unlock the herbicidal and fungicidal potential of this promising scaffold.

Hypothesized Mechanisms of Action

Based on the structural characteristics of this compound and the known activities of related compounds, we can propose two primary hypotheses for its potential bioactivity:

  • Herbicidal Activity via HPPD Inhibition: The pyrazolone core is a known bioisosteric replacement for the triketone moiety found in early HPPD inhibitors.[2] We hypothesize that this compound can bind to the active site of the HPPD enzyme, leading to the disruption of carotenoid biosynthesis in susceptible plant species.

  • Fungicidal Activity via SDH Inhibition: The pyrazole carboxamide scaffold is a well-established inhibitor of succinate dehydrogenase.[7] It is plausible that this compound or its derivatives could exhibit fungicidal properties by interfering with the fungal respiratory chain.

The following protocols are designed to systematically test these hypotheses.

Experimental Workflow for Screening and Validation

A tiered screening approach is recommended to efficiently evaluate the potential of this compound. This workflow progresses from high-throughput in vitro assays to more complex in vivo and whole-organism studies.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo & Whole Organism Screening cluster_2 Tier 3: Advanced Characterization Enzyme Inhibition Assays Enzyme Inhibition Assays Initial Dose-Response Initial Dose-Response Enzyme Inhibition Assays->Initial Dose-Response IC50 Determination IC50 Determination Initial Dose-Response->IC50 Determination Whole Plant/Fungal Culture Assays Whole Plant/Fungal Culture Assays IC50 Determination->Whole Plant/Fungal Culture Assays Promising Candidates Phytotoxicity/Fungitoxicity Spectrum Phytotoxicity/Fungitoxicity Spectrum Whole Plant/Fungal Culture Assays->Phytotoxicity/Fungitoxicity Spectrum Greenhouse Trials Greenhouse Trials Phytotoxicity/Fungitoxicity Spectrum->Greenhouse Trials Mechanism of Action Studies Mechanism of Action Studies Greenhouse Trials->Mechanism of Action Studies Efficacious Compounds Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization Field Trials Field Trials Lead Optimization->Field Trials G cluster_0 Mechanism of Action Confirmation cluster_1 Lead Optimization cluster_2 Pre-commercialization Studies Enzyme Kinetics Enzyme Kinetics Molecular Docking Molecular Docking Enzyme Kinetics->Molecular Docking X-ray Crystallography X-ray Crystallography Molecular Docking->X-ray Crystallography Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies X-ray Crystallography->Structure-Activity Relationship (SAR) Studies Structural Insights Synthesis of Analogs Synthesis of Analogs Structure-Activity Relationship (SAR) Studies->Synthesis of Analogs Screening of New Analogs Screening of New Analogs Synthesis of Analogs->Screening of New Analogs Toxicology Studies Toxicology Studies Screening of New Analogs->Toxicology Studies Optimized Lead Environmental Fate Studies Environmental Fate Studies Toxicology Studies->Environmental Fate Studies Field Trials Field Trials Environmental Fate Studies->Field Trials

Caption: Workflow for advanced characterization and lead optimization.

Conclusion

The pyrazolone scaffold present in this compound represents a promising starting point for the development of novel herbicides and fungicides. The systematic application of the protocols outlined in this guide will enable researchers to thoroughly evaluate its biological activity, elucidate its mechanism of action, and potentially identify new lead compounds for the next generation of crop protection agents. The key to success lies in a rigorous, hypothesis-driven approach that combines in vitro and in vivo testing with advanced biochemical and structural studies.

References

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  • Li, X., et al. (2014).
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  • El-Metwally, A. M., et al. (2019). New potential fungicides pyrazole-based heterocycles derived from 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl isothiocyanate. Journal of Heterocyclic Chemistry, 56(10), 2739-2748.
  • Ito, K., et al. (1977). Pyrazolone derivatives and their use as herbicides. U.S. Patent No. 4,036,631. Washington, DC: U.S.
  • Ramezani, H., et al. (2008). Synthetic pyrazole derivatives as growth inhibitors of some phytopathogenic fungi. Pest Management Science, 64(8), 857-862.
  • Wang, Y., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry.
  • Ali, E., et al. (2024). Isolation, Identification, and In Vitro Fungicide Screening of the Pathogen Associated with Pear Dry Blight. Journal of Fungi, 10(1), 43.
  • Wang, Y., et al. (2021). Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. Journal of Agricultural and Food Chemistry, 69(40), 11847-11858.
  • Zhang, J., et al. (2023). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. Journal of Agricultural and Food Chemistry, 71(10), 4304-4315.
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  • Li, Y., et al. (2017). Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. RSC Advances, 7(76), 48259-48265.
  • Jeffers, L. A., et al. (2023). In Vitro Fungicide Sensitivity and Effect of Organic Matter Concentration on Fungicide Bioavailability in Take-All Root Rot Pathogens Isolated from North Carolina. Plant Disease, 107(7), 2139-2147.
  • Fu, Y.-X., et al. (2022). In vivo fluorescent screening for HPPD-targeted herbicide discovery. Pest Management Science, 78(11), 4726-4733.
  • Li, Y., et al. (2018).
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  • Zhang, J., et al. (2023). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. Journal of Agricultural and Food Chemistry, 71(10), 4304-4315.
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  • Bhuiyan, M. A. H. B., et al. (2012). In vitro screening of fungicides and antagonists against Sclerotium rolfsii. African Journal of Agricultural Research, 7(38), 5345-5349.
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  • Wang, Y., et al. (2021). Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. Journal of Agricultural and Food Chemistry, 69(40), 11847-11858.
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Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the yield and purity of this valuable heterocyclic compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, providing you with the insights needed to troubleshoot and optimize your synthesis effectively.

Section 1: The Core Reaction - Understanding the Knorr Pyrazole Synthesis

The synthesis of this compound is a classic example of the Knorr pyrazole synthesis. This robust reaction involves the condensation of a β-ketoester with a hydrazine derivative.[1][2] In this specific case, the key starting materials are ethyl acetoacetate and (4-bromophenyl)hydrazine .

The reaction proceeds through a well-defined mechanism:

  • Hydrazone Formation: The more nucleophilic nitrogen of the (4-bromophenyl)hydrazine attacks the ketone carbonyl of ethyl acetoacetate. This is followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs a nucleophilic attack on the ester carbonyl. This intramolecular condensation results in the formation of the five-membered pyrazolone ring, with the elimination of ethanol.

This reaction is typically catalyzed by a small amount of acid and is often performed in a protic solvent like ethanol or acetic acid.[1][3]

Knorr_Pyrazolone_Synthesis Reactants Ethyl Acetoacetate + (4-bromophenyl)hydrazine Step1 Step 1: Condensation (Ketone Attack) Reactants->Step1 Hydrazone Hydrazone Intermediate Step1->Hydrazone - H₂O Step2 Step 2: Intramolecular Cyclization (Ester Attack) Hydrazone->Step2 Product 1-(4-bromophenyl)-3-methyl- 4,5-dihydro-1H-pyrazol-5-one Step2->Product - EtOH Byproduct Ethanol + Water Step2->Byproduct

Caption: Mechanism of the Knorr Pyrazolone Synthesis.

Section 2: Troubleshooting Guide - Common Issues and Solutions

This section is formatted as a series of questions that directly address common experimental challenges.

Q1: My reaction yield is consistently low (<60%). What are the most likely causes and how can I improve it?

A low yield is the most common issue and can stem from several factors. Let's break down the critical variables.

Causality: The reaction is a delicate balance between desired condensation and potential side reactions or incomplete conversion. The choice of solvent, temperature, and catalyst directly influences this balance.

  • Solvent and Catalyst Choice: While glacial acetic acid can serve as both solvent and catalyst, it can lead to the formation of N-acetylhydrazide byproducts at elevated temperatures, thereby consuming your starting material.[4] Using a less reactive solvent like ethanol with a catalytic amount of acetic acid often provides a cleaner reaction and higher yield.[3][5]

  • Temperature Control: The initial condensation to form the hydrazone is often exothermic.[6] Uncontrolled temperature spikes can accelerate side reactions. A controlled heating profile, often refluxing gently, is optimal.

  • Reactant Quality: Ensure the purity of your starting materials. (4-bromophenyl)hydrazine can degrade over time, especially if exposed to air and light. Use freshly opened or properly stored reagents.

  • Reaction Time: The reaction may require several hours to go to completion. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to avoid premature work-up.[1]

Optimization Strategy Table:

ParameterOption 1 (Baseline)Option 2 (Optimized)Rationale & Key Insights
Solvent Glacial Acetic AcidAbsolute EthanolEthanol acts as a solvent without reacting with the hydrazine, minimizing byproduct formation.[4]
Catalyst None (Solvent is catalyst)3-5 drops of Glacial Acetic AcidProvides the necessary acid catalysis for both condensation steps without creating a harsh acidic environment.[3]
Temperature 100-110 °CReflux (~78 °C)Gentle reflux in ethanol is sufficient for the reaction and prevents thermal degradation or side reactions.
Monitoring Time-based (e.g., 2 hours)TLC AnalysisEmpirically determine the point of maximum product formation and complete consumption of the limiting reagent.[1]
Work-up Pour into waterCool to RT, then pour into ice-waterCooling first can sometimes initiate crystallization. Pouring into ice-water ensures rapid and complete precipitation of the product.[5]
Q2: The final product is impure, with multiple spots on TLC. How can I improve its purity?

Causality: Impurities typically arise from unreacted starting materials, side products (like hydrazides), or degradation products. The key is to ensure the main reaction goes to completion and then to effectively separate the desired product.

  • Ensure Complete Reaction: As mentioned above, use TLC to monitor the reaction. A common mobile phase is 30-40% ethyl acetate in hexane. Spot lanes for your ethyl acetoacetate, (4-bromophenyl)hydrazine, and the reaction mixture. The reaction is complete when the starting material spots have disappeared or are very faint.

  • Effective Work-up: The product is typically a solid that precipitates upon addition to water.[1]

    • Washing: After isolating the crude solid by vacuum filtration, wash it thoroughly with cold water to remove any water-soluble impurities (e.g., hydrazine salts, acetic acid).

    • Drying: Ensure the product is completely dry before attempting recrystallization.

  • Recrystallization: This is the most critical step for achieving high purity.

    • Solvent Selection: Ethanol is a commonly reported and effective solvent for recrystallizing pyrazolones.[3][5] The ideal solvent should dissolve the product when hot but not when cold, while impurities should remain soluble at all temperatures or be insoluble.

    • Procedure: Dissolve the crude solid in a minimum amount of hot ethanol. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Q3: I am using (4-bromophenyl)hydrazine hydrochloride. Do I need to add a base?

Causality: The free-base form of hydrazine, with its lone pair of electrons, is the active nucleophile in the reaction. The hydrochloride salt is protonated at the nitrogen, rendering it non-nucleophilic. Therefore, the free base must be generated in situ.

Solution: Yes, you must add a base to neutralize the hydrochloride salt and liberate the free hydrazine.

  • Stoichiometric Base: Add one equivalent of a mild base, such as sodium acetate or sodium bicarbonate, to your reaction mixture before adding the ethyl acetoacetate.

  • Procedure: Suspend the (4-bromophenyl)hydrazine HCl and sodium acetate in ethanol. Stir for 15-20 minutes to allow the acid-base reaction to occur. You will form sodium chloride as a byproduct, which is largely insoluble in ethanol and can often be ignored or filtered off after the reaction. Then, add the ethyl acetoacetate and catalytic acid to proceed with the synthesis.

Section 3: Frequently Asked Questions (FAQs)

  • What is the expected appearance of the product? The pure product, this compound, is typically a white to off-white or pale yellow crystalline solid.

  • What is a typical melting point? The melting point can vary based on purity, but literature often reports it in the range of 160-170 °C. Always compare your result to a reliable literature source.

  • How can I confirm the structure of my product? Standard analytical techniques should be used for structural confirmation:

    • ¹H NMR: Expect signals for the methyl group, the methylene protons of the pyrazolone ring, and the aromatic protons of the bromophenyl group.

    • ¹³C NMR: Will show distinct peaks for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.

    • FT-IR: Look for a strong carbonyl (C=O) stretch around 1700 cm⁻¹ and C=N stretching.

    • Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of the product (C₁₀H₉BrN₂O, MW: 253.10 g/mol ).

Section 4: Visual Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common synthesis problems.

Troubleshooting_Workflow Start Start Synthesis Monitor Monitor Reaction with TLC Start->Monitor Workup Perform Aqueous Work-up Monitor->Workup Reaction Complete Yield Yield < 70%? Workup->Yield Purity Product Impure? Yield->Purity No (Yield OK) CheckSM Check TLC: Starting Material (SM) Remaining? Yield->CheckSM Yes (Low Yield) Success High Yield, Pure Product Purity->Success No (Product Pure) Recrystallize Action: - Perform careful recrystallization - Choose optimal solvent (e.g., Ethanol) Purity->Recrystallize Yes (Impure) ExtendRxn Action: - Increase reaction time - Check catalyst amount - Slightly increase temp CheckSM->ExtendRxn Yes CheckSideProducts Action: - Switch solvent (e.g., Acetic Acid -> Ethanol) - Ensure temp is not too high CheckSM->CheckSideProducts No (SM Consumed) ExtendRxn->Monitor CheckSideProducts->Monitor Recrystallize->Success

Caption: A logical workflow for troubleshooting low yield and purity.

Section 5: Detailed Experimental Protocols

Protocol 1: Optimized Synthesis

This protocol incorporates best practices to maximize yield and purity.

Materials:

  • (4-bromophenyl)hydrazine (or its hydrochloride salt)

  • Ethyl acetoacetate

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Sodium Acetate (if using the hydrochloride salt)

  • Standard laboratory glassware, reflux condenser, magnetic stirrer/hotplate

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (4-bromophenyl)hydrazine (10 mmol, 1.87 g).

    • If using the hydrochloride salt: Add (4-bromophenyl)hydrazine HCl (10 mmol, 2.24 g) and anhydrous sodium acetate (10 mmol, 0.82 g).

  • Solvent: Add 30 mL of absolute ethanol and stir the suspension for 15 minutes at room temperature.

  • Reactant Addition: To the stirring suspension, add ethyl acetoacetate (10 mmol, 1.27 mL) followed by 5 drops of glacial acetic acid.

  • Reaction: Heat the mixture to a gentle reflux (approx. 78-80 °C) using a heating mantle.

  • Monitoring: Monitor the reaction progress every 30-60 minutes by TLC (30% ethyl acetate / 70% hexane). The reaction is typically complete in 2-4 hours, once the (4-bromophenyl)hydrazine spot is consumed.

  • Precipitation: Once complete, remove the heat source and allow the mixture to cool to room temperature. Pour the cooled reaction mixture into 100 mL of ice-cold water while stirring vigorously. A precipitate should form immediately.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold water (2x 25 mL).

  • Drying: Allow the product to air-dry on the filter, then transfer it to a watch glass to dry completely. A vacuum oven at low heat (40-50 °C) can be used to expedite drying. This will yield the crude product.

Protocol 2: High-Purity Recrystallization
  • Dissolution: Transfer the crude, dry product to an Erlenmeyer flask. Add a minimal amount of hot absolute ethanol, swirling to dissolve the solid completely. Add the ethanol portion-wise to avoid using an excessive amount.

  • Hot Filtration (Optional): If any insoluble material remains, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Well-formed crystals should appear.

  • Maximize Recovery: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to induce maximum crystallization.

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.

References

  • National Center for Biotechnology Information. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). A one-step synthesis of pyrazolone. ResearchGate. Retrieved from [Link]

  • Jadhav, S. D., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal. Retrieved from [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Mishra, A., et al. (2019). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. Retrieved from [Link]

  • Khan, I., et al. (2011). 3-(4-Bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Retrieved from [Link]

  • Reddit. (2023). Pyrazolone formation. r/OrganicChemistry. Retrieved from [Link]

  • Stevens, E. (2019). synthesis of pyrazoles. YouTube. Retrieved from [Link]

  • Khan, M. F., et al. (2023). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Frontiers in Pharmacology. Retrieved from [Link]

Sources

How to avoid O-acylation in pyrazolone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for pyrazolone synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of pyrazolone chemistry. My goal is to provide you with not just protocols, but the underlying mechanistic reasoning to empower you to troubleshoot and optimize your synthetic routes effectively. The focus of this guide is a common yet critical challenge: selectively achieving N-acylation while avoiding the formation of the undesired O-acylated byproduct.

Introduction: The Ambident Nucleophile Problem

Pyrazolones are ambident nucleophiles, meaning they possess two distinct nucleophilic centers: the ring nitrogen (N1 or N2) and the exocyclic oxygen atom. When reacting with an acylating agent, this duality leads to a competitive reaction between N-acylation (the desired product for many applications) and O-acylation (the common impurity).

The ratio of N- to O-acylated products is not random; it is dictated by a set of controllable experimental parameters. Understanding these factors is the key to mastering your pyrazolone synthesis.

Troubleshooting Guide: Suppressing O-Acylation

This section addresses the most common issues leading to poor selectivity and provides actionable solutions.

Issue 1: My reaction yields a mixture of N- and O-acylated products, with the O-acylated isomer being significant.

Root Cause Analysis:

The formation of the O-acylated product is often favored under conditions that promote thermodynamic control or involve "hard" electrophiles. The pyrazolone anion exists in resonance, with negative charge density on both nitrogen and oxygen. The oxygen atom, being more electronegative, is a "harder" nucleophilic center, while the nitrogen is "softer." According to Hard and Soft Acid-Base (HSAB) theory, hard nucleophiles preferentially react with hard electrophiles, and soft nucleophiles with soft electrophiles.

  • Kinetic vs. Thermodynamic Control: O-acylation is often the kinetically favored product, meaning it forms faster, especially at lower temperatures. However, the N-acylated product is typically the more thermodynamically stable isomer. Your reaction conditions may be inadvertently favoring the kinetic pathway.

  • Solvent Effects: Protic solvents (e.g., ethanol, methanol) can stabilize the harder oxygen anion through hydrogen bonding, making it more available for reaction. Aprotic solvents are generally preferred for N-acylation.

  • Base/Counter-ion Effects: The choice of base is critical. Strong bases that generate a "free" pyrazolone anion in solution can lead to O-acylation. The nature of the counter-ion (e.g., Na+, K+, Cs+) also plays a role in directing the acylation.

Solutions & Protocols:

1. Optimize Your Solvent and Base System:

This is the most impactful change you can make. The goal is to favor the "softer" nitrogen's nucleophilicity.

  • Protocol 1.1: Standard N-acylation Conditions

    • Dissolve your pyrazolone starting material (1.0 eq) in an aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).

    • Add a non-nucleophilic organic base such as Triethylamine (TEA, 1.2 eq) or N,N-Diisopropylethylamine (DIPEA, 1.2 eq).

    • Cool the mixture to 0 °C.

    • Slowly add your acylating agent (e.g., acyl chloride or anhydride, 1.1 eq) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

2. Isomerize the O-acylated Product:

If you have already generated a mixture, it is often possible to convert the undesired O-isomer to the more stable N-isomer.

  • Protocol 1.2: Base-Catalyzed Isomerization

    • Dissolve the crude mixture containing the O-acylated pyrazolone in a suitable solvent (e.g., THF or Dioxane).

    • Add a catalytic amount of a strong, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) or a metal alkoxide (e.g., NaOEt).

    • Heat the reaction mixture (e.g., to 50-80 °C) and monitor the conversion of the O-isomer to the N-isomer by LC-MS.

    • Once the conversion is complete, quench the reaction and proceed with standard workup and purification.

Issue 2: The O-acylated product is the major or exclusive product.

Root Cause Analysis:

This scenario suggests your reaction conditions strongly favor reaction at the oxygen center. This is common when using highly reactive (hard) acylating agents or conditions that promote the formation of the oxygen-centered enolate.

  • Acylating Agent: Very reactive acylating agents, such as those derived from chloroformates or highly electron-deficient acyl halides, can behave as harder electrophiles, preferentially attacking the hard oxygen site.

  • Metal Salts: Using strong bases like Sodium Hydride (NaH) or Potassium Hydride (KH) generates the sodium or potassium salt of the pyrazolone. The hard Na+ or K+ cation will associate strongly with the hard oxygen atom, potentially directing the electrophile to that position.

Solutions & Protocols:

1. Modify the Acylating Agent:

If possible, switch to a "softer" acylating agent. For example, instead of an acyl chloride, consider using an acid anhydride or activating the carboxylic acid in situ with a milder coupling reagent.

2. Leverage Phase-Transfer Catalysis (PTC):

PTC is an excellent technique for promoting N-alkylation and N-acylation by creating a "naked," highly reactive pyrazolone anion in the organic phase, which favors reaction at the softer N-center.

  • Protocol 2.1: N-acylation via Phase-Transfer Catalysis

    • Prepare a biphasic system. In one flask, dissolve the pyrazolone (1.0 eq) and a phase-transfer catalyst like Tetrabutylammonium bromide (TBAB, 0.1 eq) in a nonpolar organic solvent (e.g., Toluene or DCM).

    • In a separate vessel, prepare an aqueous solution of a base (e.g., 2 M NaOH or K2CO3).

    • Combine the two phases and add the acylating agent (1.1 eq) to the organic layer.

    • Stir the mixture vigorously at room temperature to ensure efficient mixing between the phases. Monitor the reaction by TLC/LC-MS.

    • Upon completion, separate the layers and perform an aqueous workup on the organic phase.

Visualization of Competing Pathways

The following diagram illustrates the choice the pyrazolone anion faces and how different conditions can influence the outcome.

G cluster_reactants Reactants cluster_intermediate Intermediate Pyrazolone Pyrazolone Anion Pyrazolone Anion (Ambident Nucleophile) Pyrazolone->Anion - H+ Base Base Acyl_X Acylating Agent (R-CO-X) N_Product Desired N-Acylated Product Acyl_X->N_Product O_Product Undesired O-Acylated Product Acyl_X->O_Product Anion->N_Product Pathway A (Soft-Soft Interaction) Anion->O_Product Pathway B (Hard-Hard Interaction) Cond_A1 Aprotic Solvents (THF, DCM) Cond_A2 Organic Bases (TEA, DIPEA) Cond_A3 Phase-Transfer Catalysis Cond_B1 Protic Solvents (EtOH, MeOH) Cond_B2 Strong Inorganic Bases (NaH, KH) Cond_B3 Hard Acylating Agents

Caption: Competing N-acylation vs. O-acylation pathways.

Frequently Asked Questions (FAQs)

Q1: Can temperature control be used to favor N-acylation?

A: Yes, temperature is a crucial parameter. Generally, running the reaction at lower temperatures (e.g., starting at 0 °C and warming slowly to room temperature) favors the kinetic product, which can sometimes be the O-acylated isomer. However, if you are attempting a base-catalyzed isomerization of an O- to an N-product (as in Protocol 1.2), higher temperatures are required to overcome the energy barrier for rearrangement to the more thermodynamically stable N-isomer. The optimal temperature is system-dependent and should be determined empirically.

Q2: Does the substituent on the pyrazolone ring affect the N/O selectivity?

A: Absolutely. Electron-withdrawing groups on the pyrazolone ring can decrease the nucleophilicity of the nitrogen atoms and increase the acidity of the N-H proton, potentially altering the charge distribution in the anion and influencing the N/O ratio. Conversely, electron-donating groups can enhance the nucleophilicity of the ring nitrogens. You may need to re-optimize your conditions when changing the substitution pattern on your pyrazolone core.

Q3: I am using a carboxylic acid and a coupling reagent (like DCC or EDC) instead of an acyl halide. How can I avoid O-acylation?

A: This is a great strategy for using a "softer" acylating agent. The in situ generated active ester is typically less reactive than an acyl chloride. To further promote N-acylation in this scenario:

  • Use an aprotic solvent (DCM, DMF).

  • Add a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) in catalytic amounts. DMAP will form a highly reactive acylpyridinium intermediate, but its concentration will be low, often favoring reaction at the most nucleophilic site (N1).

  • Ensure your pyrazolone is fully dissolved and deprotonated (if using a pre-deprotonation strategy) before adding the coupling reagent and carboxylic acid.

Q4: How can I confirm whether I have the N- or O-acylated product?

A: Spectroscopic methods are essential for characterization.

  • ¹³C NMR: This is often the most definitive method. The carbonyl carbon of the pyrazolone ring will have a distinct chemical shift. In the N-acylated isomer, this C=O stretch is maintained. In the O-acylated isomer, this carbon becomes part of an enol-ether system (C=C-O-Acyl) and its chemical shift will move significantly upfield. The new acyl carbonyl will appear at a typical ester chemical shift.

  • ¹H NMR: The N-H proton signal in your starting material will disappear in both cases. The chemical shifts of the remaining ring protons will be different for each isomer.

  • IR Spectroscopy: The N-acylated product will retain a pyrazolone C=O stretching frequency (typically ~1650-1700 cm⁻¹), in addition to the new amide/ketone carbonyl stretch. The O-acylated product will lose the pyrazolone C=O band and show a new ester carbonyl stretch (typically ~1750-1770 cm⁻¹) and a C=N stretch.

Parameter Summary Table for Maximizing N-Acylation

ParameterRecommended for N-AcylationAvoid for N-Acylation (Favors O-Acylation)Rationale
Solvent Aprotic (THF, DCM, Toluene, MeCN)Protic (Ethanol, Methanol, Water)Aprotic solvents do not stabilize the hard oxygen anion via H-bonding.
Base Organic amines (TEA, DIPEA), K₂CO₃Strong inorganic bases (NaH, KH, BuLi)Organic bases result in a softer ion pair; strong bases can favor the harder enolate.
Technique Phase-Transfer Catalysis (PTC)Homogeneous reaction with metal hydridesPTC generates a "naked" anion in the organic phase, favoring soft-site attack.
Temperature Start low (0 °C), warm to RTHigh temperatures (unless for isomerization)Controls kinetic vs. thermodynamic pathways.
Acylating Agent Acid anhydrides, in situ activated acidsHighly reactive acyl halides, chloroformatesSofter electrophiles preferentially react with the softer nitrogen nucleophile.

References

  • Journal of Organic Chemistry: Provides detailed studies on the alkylation and acylation of ambident nucleophiles, often discussing the factors th
  • Organic Letters: A source for rapid communications on novel synthetic methods, including selective acylations of heterocyclic systems like pyrazolones.
  • Comprehensive Organic Synthesis: This major reference work details fundamental principles of reaction control, including kinetic vs.

Technical Support Center: Synthesis of 1-(4-Bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. The synthesis, a classic example of the Knorr pyrazole synthesis, involves the condensation of 4-bromophenylhydrazine with ethyl acetoacetate.[1][2][3] While seemingly straightforward, nuances in reaction conditions can lead to undesired outcomes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a successful synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction has a very low yield or has failed completely. What are the likely causes and how can I fix this?

A1: Low or no yield is a common issue that can often be traced back to several key experimental parameters. Let's break down the potential causes and solutions.

Root Cause Analysis:

  • Reagent Quality: 4-Bromophenylhydrazine is susceptible to oxidation, which can be identified by a dark, tarry appearance. Oxidized starting material will not participate in the reaction effectively. Ethyl acetoacetate can hydrolyze over time if exposed to moisture.

  • Reaction Conditions: The condensation reaction typically requires heat to proceed to completion. Insufficient temperature or reaction time can lead to a stalled reaction.

  • Catalyst: While the reaction can proceed without a catalyst, it is often slow. A catalytic amount of acid, such as glacial acetic acid, is commonly used to accelerate both the initial hydrazone formation and the subsequent cyclization.[1][4] The absence or deactivation of the catalyst will significantly slow down the reaction.

  • Stoichiometry: An incorrect molar ratio of reactants can lead to a significant portion of one reactant being left over, thus reducing the theoretical yield.

Troubleshooting Protocol:

  • Verify Reagent Quality:

    • Visually inspect the 4-bromophenylhydrazine. If it is dark or discolored, consider purifying it by recrystallization or using a fresh batch.

    • Use freshly distilled or a new bottle of ethyl acetoacetate to avoid issues with hydrolysis.

  • Optimize Reaction Conditions:

    • Ensure the reaction mixture is heated to an appropriate temperature, typically refluxing in a solvent like ethanol or acetic acid.[5]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending it.

  • Catalyst Check:

    • If using a catalyst, ensure it is added correctly. For instance, a few drops of glacial acetic acid are usually sufficient.[1]

    • If the reaction is still sluggish, a slight increase in the catalyst amount can be attempted, but be cautious as excess acid can sometimes promote side reactions.

  • Confirm Stoichiometry:

    • Carefully calculate and measure the molar equivalents of your starting materials. A 1:1 molar ratio of 4-bromophenylhydrazine to ethyl acetoacetate is typical.

Q2: My final product is a different color than the expected white or pale yellow crystals. What causes this discoloration and how can I purify it?

A2: Discoloration, often appearing as a pink, orange, or brown hue, is a frequent observation. This is usually due to the formation of colored impurities or degradation of the starting materials or product.

Root Cause Analysis:

  • Aerial Oxidation: Phenylhydrazine and its derivatives are prone to air oxidation, which produces highly colored byproducts. This can happen if the reaction is not performed under an inert atmosphere, or if the starting material has degraded.

  • Side Reactions: At elevated temperatures, minor side reactions can lead to the formation of colored polymeric or condensation products.

  • Residual Starting Material: Impure, colored 4-bromophenylhydrazine carried through the reaction will contaminate the final product.

Purification Protocol:

  • Recrystallization: This is the most effective method for removing colored impurities.

    • Solvent Selection: Ethanol is a commonly used and effective solvent for recrystallizing pyrazolones.[5] Other potential solvents include methanol or mixtures of ethanol and water. Experiment with small amounts of your crude product to find the optimal solvent or solvent system that dissolves the product when hot and allows for good crystal formation upon cooling.

    • Procedure:

      • Dissolve the crude product in a minimum amount of hot solvent.

      • If highly colored, you can add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Be cautious as charcoal can also adsorb some of your product.

      • Hot filter the solution to remove the charcoal and any insoluble impurities.

      • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

      • Collect the purified crystals by filtration and wash with a small amount of cold solvent.

Q3: I've isolated a significant amount of a byproduct. What could it be and how can I prevent its formation?

A3: The formation of byproducts is a key challenge in many organic syntheses. In the Knorr pyrazolone synthesis, several side reactions are possible.

Potential Side Products and Their Prevention:

  • Hydrazone Intermediate: The reaction proceeds through a hydrazone intermediate. If the cyclization step is incomplete, this intermediate may be isolated along with the final product.[1][4]

    • Prevention: Ensure adequate heating and reaction time to promote the intramolecular cyclization. The presence of an acid catalyst is also crucial for this step.[4]

  • Bis-Pyrazolone Derivatives: It is possible for the initially formed pyrazolone to react further, particularly if there are other reactive species present, such as aldehydes as impurities. This can lead to the formation of bis(pyrazol-5-ol) derivatives.[6][7]

    • Prevention: Use pure starting materials and solvents. Ensure there is no cross-contamination from other reactions in the lab.

  • Alternative Cyclization Products: While less common with ethyl acetoacetate, other β-dicarbonyl compounds can sometimes lead to regioisomers. With ethyl acetoacetate, the ketone is significantly more reactive than the ester, leading to a highly regioselective reaction.[8]

Troubleshooting Workflow for Byproduct Formation:

Byproduct_Troubleshooting start Byproduct Detected check_intermediate Analyze Byproduct (NMR, MS) Is it the hydrazone intermediate? start->check_intermediate increase_conditions Increase reaction time/temperature Ensure acid catalyst is present check_intermediate->increase_conditions Yes check_bis_product Is it a bis-product? check_intermediate->check_bis_product No re_run_reaction Re-run reaction with pure reagents increase_conditions->re_run_reaction purify_reagents Purify starting materials (distill EAA, recrystallize hydrazine) check_bis_product->purify_reagents Yes end_success Pure Product Obtained check_bis_product->end_success No, purify main product purify_reagents->re_run_reaction re_run_reaction->end_success

Caption: Troubleshooting workflow for byproduct formation.

Q4: The NMR spectrum of my product is more complex than expected. Could this be due to tautomerism?

A4: Yes, this is a very likely possibility. Pyrazolones are known to exist as a mixture of tautomers in solution. This can lead to the appearance of multiple sets of peaks in NMR spectra, which can be confusing during characterization.

Understanding Pyrazolone Tautomerism:

This compound can exist in several tautomeric forms: the CH form, the OH form (which is aromatic), and the NH form. The equilibrium between these forms can be influenced by the solvent, temperature, and pH. The enol (OH) tautomer is often a major form due to the aromaticity of the pyrazole ring.[1]

Tautomers CH CH-form (Keto) OH OH-form (Enol - Aromatic) CH->OH keto-enol tautomerism NH NH-form (Imino) CH->NH OH->CH NH->CH

Caption: Tautomeric forms of pyrazolone. (Note: Actual images would be needed for a real implementation)

Troubleshooting and Characterization:

  • Solvent Effects: Try acquiring NMR spectra in different solvents (e.g., CDCl₃, DMSO-d₆). The change in solvent polarity can shift the tautomeric equilibrium, which can help in assigning the peaks.

  • Temperature Variation: Variable temperature (VT) NMR can also be a useful tool. As the temperature changes, the rate of interconversion between tautomers may change, potentially leading to coalescence or sharpening of peaks.

  • 2D NMR: Techniques like HMBC and HSQC can help in correlating protons and carbons, aiding in the structural elucidation of the major tautomer present.

  • Literature Comparison: Compare your spectral data with reported data for similar pyrazolone structures. Many publications on pyrazolones discuss their tautomeric behavior in detail.[8]

Summary of Optimal Reaction Conditions

For a successful synthesis, adherence to optimized reaction parameters is crucial. The following table provides a general guide based on common literature procedures.

ParameterRecommended ConditionRationale
Reactants 4-Bromophenylhydrazine, Ethyl acetoacetateStandard reagents for Knorr pyrazolone synthesis.[5][8]
Stoichiometry 1:1 molar ratioEnsures complete conversion of both starting materials.
Solvent Ethanol or Glacial Acetic AcidGood solubility for reactants and facilitates reaction at reflux.
Catalyst Catalytic amount of glacial acetic acidAccelerates hydrazone formation and subsequent cyclization.[1][4]
Temperature RefluxProvides the necessary activation energy for the reaction to proceed to completion.
Reaction Time 1-4 hours (monitor by TLC)Typically sufficient for completion, but progress should be monitored.

Core Reaction Mechanism

The synthesis of this compound follows the Knorr pyrazole synthesis pathway.

Knorr_Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Intramolecular Cyclization Reactants 4-Bromophenylhydrazine + Ethyl Acetoacetate Hydrazone Hydrazone Intermediate Reactants->Hydrazone + H⁺, - H₂O Cyclization Intramolecular Nucleophilic Attack Hydrazone->Cyclization Product 1-(4-bromophenyl)-3-methyl- 4,5-dihydro-1H-pyrazol-5-one Cyclization->Product - EtOH

Sources

Technical Support Center: Scaling Up the Synthesis of 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one. As this compound, an analogue of the antioxidant drug Edaravone, progresses toward preclinical studies, a robust and scalable synthetic process is paramount.[1][2][3] This document provides in-depth technical support, addressing common challenges and frequently asked questions encountered during the transition from laboratory-scale synthesis to pilot-scale production.

Section 1: Synthesis Overview & Mechanism

The synthesis of this compound is most commonly achieved via the Knorr pyrazole synthesis, a reliable condensation reaction between a hydrazine derivative and a β-keto ester.[4] In this specific case, the reaction involves the cyclization of (4-bromophenyl)hydrazine with ethyl acetoacetate.

The reaction proceeds through two key steps:

  • Hydrazone Formation: The hydrazine initially condenses with the more reactive ketone carbonyl of the ethyl acetoacetate to form a hydrazone intermediate.

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazone then performs an intramolecular nucleophilic attack on the ester carbonyl, leading to cyclization and elimination of ethanol to form the stable pyrazolone ring.[4]

Reaction_Mechanism Reactant1 Ethyl Acetoacetate Intermediate Hydrazone Intermediate Reactant1->Intermediate Condensation Reactant2 (4-bromophenyl)hydrazine Reactant2->Intermediate Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Intermediate Product 1-(4-bromophenyl)-3-methyl- 4,5-dihydro-1H-pyrazol-5-one Intermediate->Product Intramolecular Cyclization Byproduct Ethanol Product->Byproduct Elimination

Caption: Knorr synthesis mechanism for the target pyrazolone.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common queries that arise during the initial planning and execution of the synthesis.

Q1: What are the critical starting materials and their required purity for this synthesis? A: The two primary starting materials are (4-bromophenyl)hydrazine (or its hydrochloride salt) and ethyl acetoacetate. For reproducible results and high purity of the final product, it is recommended that both starting materials be of ≥98% purity. Impurities in the hydrazine, such as other isomers or degradation products, can lead to side reactions and difficult-to-remove impurities.[5]

Q2: Which solvent is optimal for this reaction, especially when considering scale-up? A: Ethanol or acetic acid are commonly used at the lab scale. For scale-up, ethanol is often preferred as it is less corrosive, easier to handle, and facilitates product precipitation upon completion of the reaction.[6] The choice of solvent is critical as it must effectively dissolve reactants while allowing for the precipitation of the product for easy isolation.[7]

Q3: What are the primary safety concerns when scaling up this synthesis? A: The primary safety concern is the use of a hydrazine derivative. (4-bromophenyl)hydrazine is toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.[5] Furthermore, the condensation reaction can be exothermic. While manageable at a small scale, this exotherm can lead to a dangerous thermal runaway at a larger scale if not properly controlled.[5][8]

Q4: My reaction seems to stall, and the yield is lower than expected. What could be the cause? A: Incomplete reactions are often due to insufficient reaction time or temperature. However, a common overlooked factor is the pH of the reaction mixture. The condensation is often catalyzed by a small amount of acid (like glacial acetic acid).[4] If you are using the hydrochloride salt of the hydrazine, the initial mixture will be acidic. If using the free base, the addition of a catalytic amount of acid is crucial to facilitate the initial hydrazone formation.

Section 3: Troubleshooting Guide for Scale-Up Synthesis

Scaling up a chemical synthesis is not merely about using larger flasks and more reagents. The change in the surface-area-to-volume ratio introduces significant challenges in heat and mass transfer.[8]

Troubleshooting_Workflow Start Scale-Up Synthesis Initiated Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes PurityIssue Purity Issues Problem->PurityIssue Yes Exotherm Exotherm / Temp Control Problem->Exotherm Yes Isolation Isolation Difficulty Problem->Isolation Yes Success Successful Batch Problem->Success No CheckReaction Verify Complete Reaction (TLC/HPLC) LowYield->CheckReaction CheckPurity Analyze Impurity Profile (NMR/LC-MS) PurityIssue->CheckPurity ReviewCooling Review Cooling Capacity & Addition Rate Exotherm->ReviewCooling ReviewWorkup Optimize Crystallization Solvent/Temp Isolation->ReviewWorkup CheckReaction->Problem Re-evaluate CheckPurity->Problem Re-evaluate ReviewCooling->Problem Re-evaluate ReviewWorkup->Problem Re-evaluate

Caption: A decision-making workflow for troubleshooting scale-up issues.

Issue 1: Low or Inconsistent Yield
  • Q: We've scaled our reaction from 10g to 100g, and our yield has dropped from 90% to 60%. Why?

    • A: Potential Cause 1: Inadequate Mixing. At larger scales, inefficient stirring can create localized "hot spots" or areas of high reactant concentration, which can lead to the formation of side products.[8] Unlike a small flask with a magnetic stir bar, a large reactor requires an overhead stirrer appropriately sized and shaped to ensure the mixture is homogenous.

    • A: Recommended Solution: Characterize the mixing in your reactor. Ensure the impeller is creating a vortex that effectively mixes the entire batch. Monitor the reaction at different stirring speeds to see if yield improves.

    • A: Potential Cause 2: Incomplete Reaction. The reaction may require a longer time to reach completion at a larger scale due to mass transfer limitations.

    • A: Recommended Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Do not stop the reaction based on time alone; ensure the starting material is fully consumed.

Issue 2: Poor Product Purity & Formation of Byproducts
  • Q: Our scaled-up batch contains several impurities that were not present in the lab-scale synthesis. What is the source of these impurities?

    • A: Potential Cause 1: Poor Temperature Control. The condensation reaction is exothermic. As you scale up, the surface-area-to-volume ratio decreases, making heat dissipation much less efficient.[8] An uncontrolled temperature spike can "cook" the reaction, leading to degradation of the starting materials or the product and promoting side reactions.

    • A: Recommended Solution: Use a jacketed reactor with a temperature control unit. The most critical step is the addition of the (4-bromophenyl)hydrazine. This should be done slowly and subsurface, allowing the cooling system to manage the heat generated. A rapid, uncontrolled addition is a common cause of failure at scale.[8]

    • A: Potential Cause 2: Air Sensitivity. While often robust, some hydrazine reactions can be sensitive to atmospheric oxygen at elevated temperatures, leading to colored impurities from oxidation.

    • A: Recommended Solution: For preclinical batches where purity is paramount, run the reaction under an inert atmosphere of nitrogen or argon. This simple step can often prevent the formation of minor, colored byproducts.

Issue 3: Difficulty with Product Isolation and Purification
  • Q: After cooling the reaction, the product "oiled out" instead of precipitating as a filterable solid. How can we fix this?

    • A: Potential Cause: Supersaturation and Impurities. "Oiling out" often happens when the solution is highly supersaturated or when impurities inhibit proper crystal formation. The cooling rate might be too fast.

    • A: Recommended Solution: Control the cooling rate. A slower, controlled cool-down period promotes the formation of larger, more easily filterable crystals. Seeding the solution with a few crystals of a previously isolated pure batch can also encourage proper crystallization. If the issue persists, consider adding a co-solvent or an anti-solvent (like water or hexane, depending on the primary solvent) to induce precipitation.[4]

Section 4: Experimental Protocols

Protocol 1: Lab-Scale Synthesis (5 g Scale)
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (4-bromophenyl)hydrazine hydrochloride (5.0 g, 22.4 mmol) and ethanol (40 mL).

  • Add ethyl acetoacetate (2.91 g, 22.4 mmol) to the stirring suspension.

  • Add 3-4 drops of glacial acetic acid to catalyze the reaction.[4]

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-3 hours.

  • Monitor the reaction by TLC (e.g., using a 30:70 ethyl acetate/hexane mobile phase) until the starting hydrazine spot is no longer visible.[4]

  • Once complete, remove the heat and allow the mixture to cool slowly to room temperature, then cool further in an ice bath for 30 minutes to maximize precipitation.

  • Isolate the resulting solid product by vacuum filtration, washing the cake with cold ethanol (2 x 10 mL).

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Protocol 2: Pilot-Scale Synthesis (100 g Scale)
  • Set up a 2 L jacketed glass reactor equipped with an overhead stirrer, temperature probe, and an addition funnel.

  • Charge the reactor with (4-bromophenyl)hydrazine hydrochloride (100 g, 0.447 mol) and 200-proof ethanol (800 mL).

  • Begin stirring and set the reactor jacket temperature to 20 °C.

  • In the addition funnel, add ethyl acetoacetate (58.2 g, 0.447 mol).

  • Once the solids are well-suspended, add the ethyl acetoacetate dropwise over a period of 60-90 minutes. CRITICAL STEP: Monitor the internal temperature. Do not allow the internal temperature to rise above 35 °C during the addition. Adjust the addition rate or jacket temperature as needed to control the exotherm.

  • After the addition is complete, slowly heat the reactor contents to reflux (approx. 78-80 °C) and hold for 4-6 hours.

  • Take a sample for in-process control (IPC) analysis by HPLC to confirm the reaction is complete (e.g., <1% starting material remaining).

  • Once complete, program the reactor to cool down to 5 °C over 2 hours. Hold at 5 °C for an additional hour.

  • Filter the product using a suitable filter funnel. Wash the solid cake with pre-chilled (0-5 °C) ethanol (2 x 150 mL).

  • Dry the product under vacuum at 60 °C until a constant weight is achieved.

Section 5: Data Summary & Quality Control

Table 1: Comparison of Lab vs. Pilot Scale Parameters
ParameterLab-Scale (5 g)Pilot-Scale (100 g)Rationale for Change
Hydrazine Addition All at onceDropwise over 60-90 minTo control the exothermic reaction at a larger volume.[8]
Temperature Control Heating mantleJacketed reactor with TCUPrecise control needed to prevent side reactions.[8]
Mixing Magnetic stir barOverhead mechanical stirrerEnsures homogeneity in a larger, more viscous volume.[8]
Reaction Monitoring TLCHPLCHPLC provides more accurate quantitative data for IPC.
Cooling/Precipitation Ice bathProgrammed slow coolingPromotes better crystal formation and easier filtration.
Typical Yield 85-95%80-90%A slight decrease is common, but should be minimized.
Purity (HPLC) >98%>99%Higher purity is required for preclinical batches.
Quality Control Specifications for Preclinical Batches
  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: Consistent with the reference standard (typically in the range of 160-170 °C, but should be determined empirically).

  • Purity (HPLC): ≥ 99.5%.

  • Identity (¹H NMR & ¹³C NMR): Spectrum must conform to the structure of this compound.

  • Residual Solvents: Must meet ICH guidelines for preclinical materials.

References

  • Vertex AI Search Result 1. This source discusses the synthesis of Edaravone analogs, highlighting the importance of the pyrazolone structure in antioxidant compounds.
  • Vertex AI Search Result 2.
  • Vertex AI Search Result 3. This paper describes the synthesis and properties of structurally related Edaravone analogues, reinforcing the significance of this class of compounds.
  • Heravi, M. M., et al. (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. ACS Omega.
  • LeBlanc, A., et al. (2019). Structurally Related Edaravone Analogues: Synthesis, Antiradical, Antioxidant, and Copper-Chelating Properties. CNS & Neurological Disorders - Drug Targets.
  • Vertex AI Search Result 7.
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • NIH. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.
  • ResearchGate. (2025). A one-step synthesis of pyrazolone.
  • Vertex AI Search Result 14.
  • Benchchem.
  • Vertex AI Search Result 16.
  • PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
  • ResearchGate. 3-(4-Bromophenyl)-5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1 H -pyrazole.
  • NIH.
  • PMC. 3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole.
  • RJPBCS. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)
  • Vertex AI Search Result 22.
  • ResearchGate.
  • Sigma-Aldrich. 1-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine.
  • Springer. (2021).
  • IJRPC. (2012).
  • MDPI. (2015).
  • SciSpace. (1959). The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5.
  • BMC Chemistry. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
  • PMC. 3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches.
  • MDPI. (2023). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one.
  • World Journal of Pharmaceutical Research. (2025).
  • The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.
  • ResearchGate. A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles.
  • Sigma-Aldrich. 1-(4-bromophenyl)-1h-pyrazole purity.

Sources

Technical Support Center: Troubleshooting Low Bioactivity of 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one and related pyrazolone derivatives. This guide, presented in a question-and-answer format, is designed to help you navigate common challenges and troubleshoot experiments exhibiting lower than expected biological activity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions about the compound and its use in biological assays.

Q1: What are the known biological activities of pyrazolone derivatives?

Pyrazolone-containing compounds are a well-established class of heterocyclic molecules known for a wide spectrum of biological activities. These include anti-inflammatory, analgesic, antipyretic, antimicrobial, and antitumor properties.[1][2][3] Therefore, it is plausible that this compound is being investigated for one or more of these effects. The specific activity will, of course, depend on the assay system.

Q2: What are the general handling and storage recommendations for this compound?

Q3: Are there any known liabilities or common assay interferences with pyrazolone compounds?

Yes, like many small molecules, pyrazolone derivatives can potentially interfere with certain assay formats.[4][5] Potential issues include:

  • Chemical Reactivity: The pyrazolone ring can be susceptible to reaction with certain assay components.

  • Colloidal Aggregation: At higher concentrations, the compound may form aggregates that can non-specifically inhibit enzymes or disrupt cell membranes.

  • Fluorescence Quenching/Interference: If using a fluorescence-based assay, the compound's absorbance spectrum could overlap with the excitation or emission spectra of your fluorophores.

It is crucial to run appropriate controls to rule out such artifacts (see Troubleshooting Guide below).

Part 2: Troubleshooting Guide for Low Bioactivity

This section provides a structured approach to diagnosing and resolving issues of low or inconsistent bioactivity in your assays.

Category 1: Compound Integrity and Formulation

Low bioactivity can often be traced back to the compound itself. Before questioning the biological hypothesis, it's essential to verify the quality and behavior of your test article.

Q4: My dose-response curve is flat or shows weak activity. Could the compound be the problem?

Absolutely. Several factors related to the compound's integrity and formulation can lead to poor performance. Here is a systematic approach to investigate:

Troubleshooting Workflow: Compound Integrity

compound_integrity start Low Bioactivity Observed check_purity 1. Verify Compound Purity & Identity (LC-MS, NMR) start->check_purity check_solubility 2. Assess Solubility (Visual & Nephelometry) check_purity->check_solubility Purity Confirmed reformulate Reformulate Compound (Fresh Stock, Different Solvent) check_purity->reformulate Impure/Degraded check_stability 3. Evaluate Stability in Assay Media (Incubation + LC-MS) check_solubility->check_stability Solubility Adequate check_solubility->reformulate Poor Solubility check_stability->reformulate Unstable proceed Proceed to Assay Troubleshooting check_stability->proceed Compound Stable reformulate->start Re-test cell_vs_biochem cluster_biochem Biochemical Assay cluster_cell Cell-Based Assay biochem_assay Compound + Purified Target (e.g., enzyme) membrane Cell Membrane (Permeability, Efflux) biochem_assay->membrane Potency Shift cytosol Cytosol (Metabolism, Off-Target Binding) membrane->cytosol target Intracellular Target cytosol->target

Sources

Optimizing reaction conditions for the cyclization of bromophenyl hydrazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of heterocyclic compounds from bromophenyl hydrazine derivatives. These precursors are vital in medicinal chemistry and materials science for constructing privileged scaffolds like indoles and carbazoles. The bromine atom not only influences the electronic properties of the resulting heterocycle but also serves as a crucial handle for further functionalization via cross-coupling reactions.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-based answers to common challenges encountered during the cyclization of these important building blocks. Instead of a rigid protocol, we offer a dynamic troubleshooting guide structured around the problems you are most likely to face at the bench.

Part 1: Strategic Planning & Reaction Choice

Before starting any experiment, selecting the appropriate cyclization strategy is paramount. The choice depends on the desired final structure and the substitution pattern of your bromophenyl hydrazine.

Frequently Asked Questions (FAQs): Choosing Your Cyclization Pathway

Q1: What are the primary cyclization methods for bromophenyl hydrazine derivatives?

A1: The two most common and powerful methods are the Fischer Indole Synthesis and Palladium-Catalyzed Intramolecular Cyclizations .

  • Fischer Indole Synthesis: This classic acid-catalyzed reaction is the go-to method for synthesizing indoles from a bromophenyl hydrazine and an aldehyde or ketone.[1][2] It is robust and has been used extensively in the synthesis of natural products and pharmaceuticals.

  • Metal-Catalyzed Cyclizations: The bromine atom on the phenyl ring is ideal for transition-metal-catalyzed reactions. Palladium-catalyzed reactions, such as intramolecular Heck or Buchwald-Hartwig type cyclizations, are powerful for forming various N-heterocycles, including carbazoles and other fused systems.[3][4]

Q2: My goal is to synthesize a substituted carbazole. Which method is more suitable?

A2: While the Fischer indole synthesis using a cyclohexanone derivative can produce tetrahydrocarbazoles which are then aromatized, a more direct and modern approach is often a palladium-catalyzed intramolecular C-N coupling or C-H activation strategy.[3][5] For example, reacting an o-bromophenyl hydrazine with a suitably functionalized partner can lead to the desired carbazole core in fewer steps.[3]

Q3: How does the position of the bromine atom (ortho, meta, para) affect my choice of reaction?

A3: The bromine position is critical:

  • o-Bromophenyl hydrazines: These are excellent substrates for intramolecular palladium-catalyzed reactions where the bromine and the hydrazine nitrogen are positioned to form a five or six-membered ring.

  • m- and p-Bromophenyl hydrazines: These are more commonly used in reactions like the Fischer indole synthesis, where the cyclization occurs onto the aromatic ring and the bromine atom is retained as a functional handle on the final indole product.

Part 2: Troubleshooting the Fischer Indole Synthesis

The Fischer indole synthesis is one of the oldest and most useful reactions for indole synthesis, but it is notoriously sensitive to reaction conditions.[6] This section addresses the most common failures and how to overcome them.

General Troubleshooting Workflow

cluster_start Problem Identification cluster_analysis Analysis & Hypothesis cluster_solution Corrective Actions start Reaction Issue (Low Yield, Side Products, No Reaction) cond Analyze TLC/LCMS Data start->cond hypo1 Hypothesis 1: Activation Failure cond->hypo1 Starting Material Recovered hypo2 Hypothesis 2: Decomposition cond->hypo2 Streaking / Tar Formation hypo3 Hypothesis 3: Side Reaction cond->hypo3 Multiple Clean Spots sol1 Increase Temperature Change Catalyst (Acid Strength) Check Starting Material Purity hypo1->sol1 sol2 Decrease Temperature Reduce Reaction Time Run under Inert Atmosphere hypo2->sol2 sol3 Optimize Catalyst Loading Change Solvent Purify Hydrazone Intermediate hypo3->sol3

Caption: General troubleshooting workflow for Fischer indole synthesis.

Frequently Asked Questions (FAQs): Fischer Indole Synthesis

Q1: My reaction is giving a very low yield or isn't working at all. What are the first things to check?

A1: Low yields are a common complaint.[6][7] Here is a checklist of primary causes:

  • Purity of Starting Materials: Ensure your bromophenyl hydrazine and the carbonyl compound are pure. Impurities can inhibit the catalyst or lead to side reactions. Using freshly purified reagents is recommended.[6][7]

  • Acid Catalyst Choice and Concentration: This is the most critical parameter.[6] Both Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are effective, but the optimal choice is substrate-dependent.[1][8] If one acid fails, screen others. Polyphosphoric acid (PPA) is often a very effective medium and catalyst.[6]

  • Reaction Temperature: The key[1][1]-sigmatropic rearrangement step has a high activation energy and often requires elevated temperatures to proceed efficiently.[6][9] If the reaction is sluggish, a cautious increase in temperature while monitoring by TLC is advised. However, excessive heat can cause decomposition.[6]

Q2: I see multiple spots on my TLC plate, suggesting significant side product formation. What's happening?

A2: Side product formation often arises from incorrect reaction conditions or substrate reactivity issues.

  • Isomer Formation: Unsymmetrical ketones can lead to two different regioisomeric indoles. The product ratio can sometimes be influenced by the acidity of the medium.

  • Degradation: Overheating or prolonged reaction times can lead to decomposition of the starting materials or the indole product, appearing as baseline material or "tar" on a TLC plate.[6]

  • N-N Bond Cleavage: Certain substituents, particularly strong electron-donating groups, can destabilize the key enehydrazine intermediate, leading to cleavage of the N-N bond instead of the desired cyclization.[7][10] This results in byproducts like aniline derivatives.[10]

Q3: I am using 4-bromophenylhydrazine with 2-butanone. Which acid catalyst is likely to give the best results?

A3: This is a classic Fischer indole synthesis. While multiple acids can work, a comparative analysis suggests that both strong Brønsted and Lewis acids are effective. The choice can impact yield and reaction time.

Catalyst TypeExampleTypical ConditionsExpected YieldReference
Brønsted Acid p-Toluenesulfonic acid (p-TsOH)Toluene, refluxGood to Excellent[1]
Brønsted Acid Polyphosphoric acid (PPA)Neat, 80-120 °CExcellent[6]
Lewis Acid Zinc chloride (ZnCl₂)Acetic acid or neat, refluxGood to Excellent[8]
Lewis Acid Boron trifluoride etherate (BF₃·OEt₂)Ethanol or Dioxane, refluxGood[8]

Recommendation: For this specific transformation, starting with ZnCl₂ in acetic acid or p-TsOH in refluxing toluene are both excellent, well-documented starting points.

Q4: My final brominated indole product is difficult to purify. Any suggestions?

A4: Purification can be challenging due to the presence of polar impurities and potential product instability on silica gel.[6][7]

  • Chromatography: Use a less acidic stationary phase like neutral alumina or deactivated silica gel if your product is sensitive. Consider reverse-phase chromatography for very polar compounds.[11]

  • Recrystallization: This is often a highly effective method for obtaining high-purity brominated indoles, though it may reduce the overall recovery.[7]

  • Acid/Base Wash: During workup, a dilute acid wash can remove any unreacted hydrazine and basic byproducts, while a bicarbonate wash removes acidic residues.

Part 3: Troubleshooting Palladium-Catalyzed Cyclizations

The bromine atom in your starting material is a perfect handle for Pd-catalyzed reactions to form heterocycles via intramolecular C-N or C-C bond formation.

General Reaction Workflow

cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start Combine Substrate, Pd Catalyst, Ligand, Base in Degassed Solvent heat Heat to Optimized Temperature under Inert Atmosphere (N2/Ar) start->heat monitor Monitor Progress (TLC / LCMS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography & Recrystallization workup->purify product Characterize Final Product purify->product

Caption: General workflow for a Pd-catalyzed cyclization reaction.

Frequently Asked Questions (FAQs): Palladium-Catalyzed Cyclizations

Q1: My intramolecular Buchwald-Hartwig amination to form a carbazole is failing. What are the common culprits?

A1: Failure in Pd-catalyzed C-N coupling often points to issues with the catalytic cycle.

  • Catalyst/Ligand Choice: The choice of phosphine ligand is absolutely critical. For intramolecular aminations, bulky, electron-rich ligands like XPhos, SPhos, or RuPhos are often required to promote the difficult reductive elimination step.

  • Base Selection: The base is not just a proton scavenger; it participates in the catalytic cycle. A strong, non-nucleophilic base like NaOt-Bu, KOt-Bu, or LHMDS is typically required. Weaker bases like K₂CO₃ are often insufficient.

  • Oxygen Contamination: The Pd(0) active catalyst is extremely sensitive to oxygen. Ensure your solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).

Q2: I am observing debromination of my starting material instead of cyclization. How can I prevent this?

A2: Debromination is a common side reaction, often caused by:

  • Reaction Temperature Too High: Excessive heat can promote hydrodehalogenation. Try running the reaction at a lower temperature for a longer time.

  • Incorrect Ligand: Some ligands can facilitate side reactions. Screening different ligands may be necessary.

  • Protic Impurities: Water or other protic impurities can serve as a proton source for the debromination pathway. Ensure all reagents and solvents are scrupulously dry.

Part 4: Detailed Experimental Protocols

These protocols are provided as a validated starting point. Optimization may be required for your specific substrate.

Protocol 1: Fischer Indole Synthesis of 6-Bromo-2,3-dimethylindole

This protocol details the cyclization of 4-bromophenylhydrazine hydrochloride with 2-butanone.

Materials:

  • 4-bromophenylhydrazine hydrochloride (1.0 eq)

  • 2-Butanone (1.2 eq)

  • Zinc chloride (ZnCl₂, 2.0 eq)

  • Glacial Acetic Acid

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 4-bromophenylhydrazine hydrochloride and glacial acetic acid.

  • Add 2-butanone to the mixture and stir at room temperature for 30 minutes to form the hydrazone in situ.

  • Carefully add anhydrous zinc chloride in portions. The mixture may exotherm.

  • Heat the reaction mixture to reflux (approx. 118 °C) and monitor the reaction progress by TLC (e.g., 20% EtOAc/Hexanes). The reaction is typically complete in 2-4 hours.

  • Once complete, cool the reaction to room temperature and pour it carefully into a beaker of ice water.

  • A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash thoroughly with water to remove acetic acid and zinc salts.

  • The crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Synthesis of N-Phenylcarbazole

This protocol outlines the intramolecular C-N coupling of a suitable precursor, which can be formed from 2-bromoaniline and 2-bromophenylhydrazine derivatives. The example here is a general condition for the key cyclization step.

Materials:

  • N-(2-bromophenyl)-N-phenyl-hydrazine (or similar precursor) (1.0 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • XPhos (0.05 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous, degassed Toluene

Procedure:

  • In a glovebox, add the hydrazine substrate, Pd₂(dba)₃, XPhos, and NaOt-Bu to an oven-dried Schlenk tube.

  • Remove the tube from the glovebox and add anhydrous, degassed toluene via syringe under a positive pressure of Argon.

  • Seal the tube and heat the reaction mixture in a pre-heated oil bath to 100 °C.

  • Stir vigorously and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel to yield the carbazole product.

References

  • Benchchem. (2025). Technical Support Center: Optimizing Fischer Indole Synthesis.
  • Benchchem. (2025).
  • Wikipedia. (n.d.). Fischer indole synthesis. [Link]

  • Benchchem. (n.d.). A Comparative Guide to Lewis Acids in Fischer Indole Synthesis.
  • National Institutes of Health. (n.d.). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Nitrogen‐Containing Heterocycles Based on Hydrazine‐Directed C−H Bond Activation/Annulation Reactions. [Link]

  • Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]

  • National Institutes of Health. (n.d.). A FISCHER INDOLIZATION STRATEGY TOWARD THE TOTAL SYNTHESIS OF (−)-GONIOMITINE. [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. [Link]

  • ResearchGate. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. [Link]

  • Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]

  • Royal Society of Chemistry. (2012). Supporting Information for One-Pot Synthesis of Carbazoles from Cyclohexanones and Aryl hydrazine Chlorides under Metal-Free Condition. [Link]

  • National Institutes of Health. (2011). Why Do Some Fischer Indolizations Fail?. [Link]

  • MDPI. (n.d.). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. [Link]

  • ACG Publications. (2021). Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition. [Link]

  • MDPI. (n.d.). Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. [Link]

  • PubMed. (2013). Purified brominated indole derivatives from Dicathais orbita induce apoptosis and cell cycle arrest in colorectal cancer cell lines. [Link]

  • Organic Chemistry Portal. (n.d.). Carbazole synthesis. [Link]

  • Chirantan Rasayan Sanstha. (2021). Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. [Link]

  • National Institutes of Health. (2024). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. [Link]

  • National Institutes of Health. (n.d.). Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. [Link]

  • National Institutes of Health. (n.d.). Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. [Link]

  • Organic Chemistry Portal. (2023). Palladium(II)-Catalyzed Intramolecular Tandem Cyclization Reaction for the Assembly of Unsymmetrical 2,6-Disubstituted Pyrazines. [Link]

  • National Institutes of Health. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed intramolecular redox-relay Heck cyclization: access to heterocycles bearing all-carbon quaternary centers. [Link]

  • Amanote Research. (n.d.). Palladium-Catalyzed Intramolecular Cyclization of Nitroalkenes: Synthesis of Thienopyrroles. [Link]

  • Mirage News. (2024). Quick, Versatile Technique for Selective Bromination of Indoles. [Link]

  • ScienceDirect. (n.d.). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. [Link]

  • Google Patents. (n.d.). Process of preparing purified aqueous indole solution.
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Sources

Technical Support Center: High-Purity Recrystallization of 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one. Achieving high purity for this pyrazolone derivative is critical for reliable downstream applications, from analytical standard preparation to drug development workflows. This document provides field-proven troubleshooting advice and detailed protocols to help you overcome common challenges in its recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting

This section directly addresses common issues encountered during the purification of pyrazolone derivatives.

Q1: How do I select the optimal solvent for recrystallizing my compound?

Answer: The ideal recrystallization solvent is one in which your target compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[1][2] For this compound, its structure suggests moderate polarity. Therefore, solvents like ethanol, isopropanol, and ethyl acetate are excellent starting points.[3]

Expert Insight: The key is to find a solvent that provides a steep solubility curve. Avoid solvents that dissolve the compound readily at room temperature, as this will lead to poor recovery.[4] Conversely, a solvent that barely dissolves the compound even at its boiling point will require excessively large volumes, also resulting in low yields.[5]

Solvent Screening Protocol:

  • Place ~50 mg of your crude product into a small test tube.

  • Add the test solvent dropwise (~0.5 mL) at room temperature and observe solubility. An ideal solvent will not dissolve the compound.[1]

  • If the compound is insoluble, heat the test tube in a water bath. Continue adding the solvent in small portions until the solid dissolves completely.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • The best solvent will be the one that dissolves the compound completely when hot and yields a large quantity of crystals upon cooling.

Q2: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[6] This typically happens for two main reasons:

  • Low Melting Point: The melting point of your compound (or an impure version of it) is lower than the temperature of the solution as it becomes saturated.[7][8]

  • High Supersaturation: The solution is cooled too rapidly, or is too concentrated, preventing molecules from aligning into a crystal lattice.[3][8]

Troubleshooting Steps:

  • Re-dissolve and Dilute: Gently reheat the solution until the oil fully redissolves. Add a small amount (10-20% more) of hot solvent to reduce the saturation level.[7][9]

  • Slow Down Cooling: This is the most critical step. Allow the flask to cool to room temperature on a benchtop, insulated by a few paper towels, before moving it to an ice bath. Rapid cooling is a primary cause of both oiling out and impurity inclusion.[3][10]

  • Change Solvents: Consider switching to a lower-boiling point solvent or employing a mixed-solvent system.[3]

  • Scratch or Seed: Gently scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites for crystal growth.[4][11] Adding a tiny "seed" crystal of a previously purified batch can also initiate crystallization.[4]

Q3: The yield of my recrystallized product is very low. How can I improve it?

Answer: Low yield is a common and frustrating issue. The most frequent causes are using too much solvent or incomplete crystallization.[5][7]

Optimization Strategies:

  • Use the Minimum Amount of Hot Solvent: During the dissolution step, add just enough hot solvent to fully dissolve the crude solid. Adding a large excess will keep a significant portion of your product dissolved in the mother liquor even after cooling.[4]

  • Ensure Complete Cooling: Allow sufficient time for the solution to cool. First, cool to room temperature, then transfer to an ice bath for at least 20-30 minutes to maximize crystal precipitation.[10]

  • Minimize Transfer Loss: When filtering, wash the crystallization flask with a minimal amount of ice-cold solvent to transfer any remaining crystals to the filter funnel. Using warm or excessive solvent for this step will dissolve your product.[4]

  • Check the Mother Liquor: If you suspect significant product loss, you can try to recover more material by partially evaporating the solvent from the filtrate and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Q4: My product is still colored after recrystallization. How do I remove colored impurities?

Answer: Persistent color is often due to high molecular weight, polar impurities. These can be effectively removed using activated carbon (charcoal).[12]

Protocol for Using Activated Carbon:

  • Dissolve your crude compound in the minimum amount of hot solvent.

  • Remove the flask from the heat source and allow the boiling to subside slightly.

  • Add a very small amount of activated carbon (a spatula tip's worth, typically 1-2% of the solute's weight).[13] Caution: Adding carbon to a boiling solution can cause it to boil over violently.

  • Reheat the mixture to boiling for a few minutes to allow the carbon to adsorb the impurities.[14]

  • Perform a hot gravity filtration using a fluted filter paper to remove the activated carbon while the solution is still hot.[13]

  • Proceed with the cooling and crystallization steps as usual.

Expert Insight: Be judicious with the amount of charcoal. Using too much can adsorb your target compound, leading to a significant reduction in yield.[14][15]

Q5: When should I use a mixed-solvent system?

Answer: A mixed-solvent system is ideal when no single solvent has the perfect solubility characteristics for your compound.[1] This typically occurs when your compound is too soluble in one solvent (like ethanol) and poorly soluble in another (like water), even when hot.

The Solvent/Antisolvent Approach:

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent (the one it is more soluble in).[16][17]

  • While keeping the solution hot, add the "poor" solvent (the antisolvent) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[16]

  • Add a few more drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.[16]

  • Allow the solution to cool slowly as you would for a single-solvent recrystallization.

For pyrazolone derivatives, common miscible pairs include ethanol/water, methanol/ether, and ethyl acetate/hexane.[18][19]

Quantitative Data Summary

The selection of a proper solvent is the most critical step in recrystallization. The following table provides data on common solvents suitable for moderately polar compounds like this compound.

SolventBoiling Point (°C)Dielectric Constant (Polarity)Suitability & Comments
Ethanol 7824.5Excellent starting point. Good solubility when hot, lower when cold. Often used for pyrazolone derivatives.[20]
Isopropanol 8219.9Similar to ethanol, slightly less polar. Good alternative if ethanol proves too effective a solvent.
Ethyl Acetate 776.0A less polar option. Can be effective if impurities are highly polar.
Acetone 5620.7Often a very good solvent, but its low boiling point can lead to rapid evaporation and premature crystallization.[19]
Toluene 1112.4A non-polar option. May be useful in a mixed-solvent system with a more polar solvent like ethanol.
Water 10080.1The target compound is likely insoluble. Best used as an antisolvent in a mixed system with ethanol or acetone.

Detailed Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring. Continue adding ethanol in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and boil for 5 minutes.

  • Hot Filtration (Optional but Recommended): If carbon was added or if insoluble impurities are present, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Pour the hot solution through the filter paper to remove impurities.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter by drawing air through them. For final drying, transfer the crystals to a watch glass and dry in a vacuum oven.[4][14]

Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of boiling ethanol.

  • Saturation: While keeping the ethanol solution hot, add hot water dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again. The solution is now saturated.

  • Crystallization & Isolation: Follow steps 4-7 from the Single-Solvent protocol, using an ice-cold ethanol/water mixture (in the same approximate ratio) to wash the crystals.

Workflow Visualization

The following diagram illustrates the logical workflow for troubleshooting the recrystallization process.

Recrystallization_Workflow start Crude Product solvent_screen Solvent Screening start->solvent_screen Select Solvent dissolve Dissolve in Min. Hot Solvent solvent_screen->dissolve hot_filter Hot Gravity Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool ts_oil Troubleshoot: Oiling Out cool->ts_oil Problem? isolate Isolate Crystals (Vacuum Filtration) ts_yield Troubleshoot: Low Yield / No Crystals isolate->ts_yield Problem? wash_dry Wash & Dry end_product High-Purity Crystals wash_dry->end_product ts_oil->isolate No ts_oil_solution Re-heat, Add More Solvent, Cool Slower ts_oil->ts_oil_solution Yes ts_oil_solution->cool ts_yield->wash_dry No ts_yield_solution Reduce Solvent Volume (Evaporate), Re-cool ts_yield->ts_yield_solution Yes ts_yield_solution->cool Retry

Sources

Technical Support Center: Characterization of 1-(4-Bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one and its isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and structural elucidation of this important heterocyclic scaffold. Pyrazolone derivatives are known for their significant biological activities, making their precise characterization a critical step in research and development.[1][2][3] This resource provides troubleshooting advice and frequently asked questions to ensure the integrity and accuracy of your experimental results.

Troubleshooting Guide: Experimental Challenges & Solutions

This section addresses specific issues you may encounter in the laboratory, offering explanations and actionable protocols to resolve them.

Question 1: My HPLC analysis shows a broad peak or multiple, poorly resolved peaks for my purified compound. What could be the cause and how can I fix it?

Answer:

This is a frequent challenge when analyzing pyrazolone derivatives and can stem from several factors, primarily the presence of unresolved isomers or on-column degradation.

Causality:

  • Tautomeric Interconversion: this compound can exist in at least three tautomeric forms: the keto (NH), enol (OH), and a CH form.[4][5][6] If the interconversion between these tautomers is slow on the chromatographic timescale, you may observe broadened or multiple peaks. The equilibrium between these forms is highly dependent on the solvent system used as the mobile phase.[7][8]

  • Co-elution of Regioisomers: The synthesis of pyrazoles can sometimes lead to the formation of regioisomers, which possess very similar polarities, making their separation by standard chromatographic methods difficult.[9][10]

  • Chiral Isomers (Enantiomers): If your synthesis is not stereospecific, you will have a racemic mixture. Without a chiral stationary phase, enantiomers will co-elute, though this typically results in a single, sharp peak rather than broadness unless there's on-column conversion.

Troubleshooting Workflow:

cluster_0 Problem: Poor HPLC Resolution cluster_1 Diagnosis & Optimization cluster_2 Solution Problem Broad or Multiple Peaks in HPLC TLC 1. TLC Analysis (Vary Solvent Polarity) Problem->TLC MobilePhase 2. Optimize Mobile Phase - Isocratic vs. Gradient - Solvent Modifiers (e.g., TFA, TEA) TLC->MobilePhase StationaryPhase 3. Change Stationary Phase - Normal Phase (Silica) - Reverse Phase (C18) - Chiral Column (if applicable) MobilePhase->StationaryPhase Solution Achieve Baseline Separation of Isomers StationaryPhase->Solution

Caption: Workflow for troubleshooting poor HPLC peak shape.

Detailed Protocols:

  • Mobile Phase Optimization:

    • Polarity Adjustment: If using reverse-phase HPLC (e.g., C18 column), systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. A shallower gradient or isocratic elution might improve resolution.[9]

    • pH Modification: Add a small amount of acid (e.g., 0.1% trifluoroacetic acid) or base (e.g., 0.1% triethylamine) to the mobile phase. This can suppress the ionization of one tautomeric form, leading to a single, sharper peak.

  • Stationary Phase Variation:

    • Normal Phase Chromatography: For separating regioisomers, normal-phase chromatography on a silica gel column with a mobile phase like hexane/ethyl acetate can be very effective.[9][10]

    • Chiral Chromatography: To separate enantiomers, a specialized chiral stationary phase (CSP) is mandatory. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, have shown excellent chiral recognition for pyrazole compounds.[11][12][13]

Question 2: My ¹H NMR spectrum is complex, and I'm struggling to confirm which tautomer is present in my sample. How can I definitively assign the structure?

Answer:

NMR spectroscopy is a powerful tool for investigating tautomerism in pyrazolones, but correct interpretation is key. The chemical environment of the protons, especially around the pyrazolone ring, changes significantly between tautomers.[4][7][14]

Key Spectroscopic Markers:

Tautomeric FormKey ¹H NMR SignalsKey ¹³C NMR Signals
Keto (NH) Form Signal for CH₂ group at C4 (approx. 3.0-3.5 ppm).C4 signal is aliphatic (approx. 40-50 ppm). C5 signal corresponds to a carbonyl group (approx. 170-180 ppm).
Enol (OH) Form Signal for vinylic CH at C4 (approx. 5.0-6.0 ppm). A broad singlet for the OH proton (can exchange with D₂O).C4 signal is vinylic (approx. 90-100 ppm). C5 signal is shifted upfield due to C-O single bond character (approx. 155-165 ppm).
CH Form Signal for CH at C4. Absence of a distinct CH₂ or vinylic CH signal in the typical regions.Distinct chemical shifts for C4 and C5 reflecting the aromatic-like character of the ring.

Experimental Protocols for Tautomer Identification:

  • Solvent Study: Record ¹H NMR spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, and Benzene-d₆). A nonpolar solvent like CDCl₃ or C₆D₆ may favor one tautomer, while a polar, hydrogen-bond-accepting solvent like DMSO-d₆ can shift the equilibrium, revealing the presence of another tautomer.[4][8] For instance, in DMSO-d₆, the enol form is often more prominent due to hydrogen bonding with the solvent.[4]

  • Deuterium Exchange: Add a drop of D₂O to your NMR tube (if using a compatible solvent like DMSO-d₆ or CD₃OD). Protons attached to heteroatoms (like OH or NH) will exchange with deuterium and their signals will disappear from the ¹H NMR spectrum. This is an excellent way to identify the OH proton of the enol form or the NH proton of the keto form.

  • 2D NMR Spectroscopy:

    • HSQC/HMQC: This experiment correlates proton signals with the carbon atoms they are directly attached to. It will definitively show whether the proton at C4 is attached to an aliphatic carbon (keto form) or a vinylic carbon (enol form).

    • HMBC: This experiment shows correlations between protons and carbons over two or three bonds. For example, observing a correlation from the C4 protons to the C5 carbonyl carbon would strongly support the keto structure.

  • Solid-State NMR (ssNMR): If you have access to this technique, it can provide the structure present in the solid state, which can then be compared to solution-state data. This is particularly useful as X-ray analysis also reveals the solid-state structure.[4]

Question 3: I have obtained a crystal structure, but the synthesis could yield different regioisomers. How can I be certain the crystal is representative of the bulk material and that I have the correct regioisomer?

Answer:

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule.[1][15] However, it is crucial to ensure the single crystal you analyzed is representative of the bulk sample.

Validation Workflow:

cluster_0 Initial Analysis cluster_1 Bulk Material Validation cluster_2 Confirmation Synthesis Synthesis of Pyrazolone Crystal Obtain Single Crystal & Perform X-ray Diffraction Synthesis->Crystal BulkNMR Acquire ¹H & ¹³C NMR of Bulk Sample Synthesis->BulkNMR Structure Definitive Solid-State Structure (Regioisomer A) Crystal->Structure Compare Compare Bulk NMR Data with Expected Spectra for all Possible Regioisomers Structure->Compare BulkNMR->Compare NOESY Perform 2D NOESY Experiment Compare->NOESY If ambiguity remains Confirmation Bulk Material is Confirmed as Regioisomer A Compare->Confirmation If unambiguous NOESY->Confirmation

Caption: Orthogonal approach to confirm regioisomer structure.

Detailed Protocols:

  • Spectroscopic Comparison: Compare the NMR spectrum of your bulk material with the expected spectrum based on the crystal structure. If the bulk material is pure and identical to the crystal, the spectra should match perfectly. Significant unexplained peaks in the bulk spectrum suggest the presence of other isomers or impurities.

  • NOESY for Regioisomer Assignment: A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is invaluable for determining which isomer you have. This experiment shows through-space correlations between protons that are close to each other (< 5 Å). For example, you can look for a NOE correlation between the protons of the 3-methyl group and specific protons on the 1-(4-bromophenyl) ring. The presence or absence of such correlations can definitively distinguish between different regioisomers.[10]

  • Mass Spectrometry Fragmentation: While not definitive on its own, analyzing the fragmentation pattern in MS/MS can sometimes provide clues to distinguish between isomers. Different regioisomers may exhibit unique fragmentation pathways upon collision-induced dissociation.

Frequently Asked Questions (FAQs)

  • Q: What are the primary isomeric forms of this compound?

    • A: The primary isomers to consider are tautomers and regioisomers. The main tautomeric forms are the keto (or NH) form, the enol (or OH) form, and the CH form.[5][6] Regioisomers can arise during synthesis depending on the precursors used, for example, leading to different substitution patterns on the pyrazole ring.

  • Q: Can I use FTIR spectroscopy to differentiate between the keto and enol tautomers?

    • A: Yes, FTIR can provide strong evidence. The keto form will show a characteristic C=O stretching vibration typically in the range of 1699-1709 cm⁻¹.[16] The enol form will lack this strong carbonyl peak but will instead show a broad O-H stretching band (around 3200-3600 cm⁻¹) and a C=N stretch (around 1591-1592 cm⁻¹).[16]

  • Q: How does the bromophenyl substituent affect the characterization?

    • A: The bromine atom provides a useful isotopic signature in mass spectrometry. Due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br, the molecular ion peak will appear as a characteristic doublet (M+ and M+2) of roughly equal intensity, which helps confirm the presence of one bromine atom in the molecule. In NMR, it acts as an electron-withdrawing group, influencing the chemical shifts of the aromatic protons.

  • Q: What is the most definitive method for absolute structure confirmation?

    • A: Single-crystal X-ray crystallography is considered the "gold standard" for unambiguously determining the three-dimensional structure of a molecule in the solid state.[1][15][17] It provides precise information on bond lengths, bond angles, and the specific tautomeric and conformational state of the molecule in the crystal lattice.[1] However, it's crucial to use orthogonal methods like NMR to confirm that the structure of the bulk material is the same.[18]

References

  • Arbačiauskienė, E., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(7), 1773. Available from: [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(48), 32905–32917. Available from: [Link]

  • Universitat Autònoma de Barcelona. (2011). Preparation, separation and characterisation of two pyrazolic regioisomers of high purity. Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray crystallographic comparison of pyrazole subsidiaries. Retrieved from [Link]

  • Kumar, A., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 12(35), 22695-22711. Available from: [Link]

  • Metwally, M. A., et al. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry, 1(1), 19-54. Available from: [Link]

  • Claramunt, R., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. ChemInform. Available from: [Link]

  • Holzer, W., et al. (2011). Reactions and tautomeric behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols. Heterocycles, 83(7), 1565-1584. Available from: [Link]

  • Thompson, A. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5462. Available from: [Link]

  • Semantic Scholar. (n.d.). On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Retrieved from [Link]

  • Samshuddin, S., et al. (2012). 3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1279. Available from: [Link]

  • Reddit. (2020). Tautomers of 3-methyl-5-pyrazolone. Retrieved from [Link]

  • Finar, I. L., & Simmonds, A. B. (1958). Structures of 1-Phenyl-3-methyl-pyrazolone-5 and its Benzoyl Derivatives. Journal of Pharmacy and Pharmacology, 10(1), 49-50. Available from: [Link]

  • Li, L., et al. (2021). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry, 59(10), 1007-1017. Available from: [Link]

  • Mechref, Y., & Novotny, M. V. (1999). Electrospray ionization mass spectrometry of 1-phenyl-3-methyl-5-pyrazolone derivatives of neutral and N-acetylated oligosaccharides. Journal of Mass Spectrometry, 34(5), 502-510. Available from: [Link]

  • Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-(4-Bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one. Retrieved from [Link]

  • Ragavan, R. V., et al. (2010). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2819. Available from: [Link]

  • Goudgaon, N. M., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. Available from: [Link]

  • Ahuja, S. (2007). Chiral Drug Separation. Separation and Purification Reviews, 36(2), 169-204. Available from: [Link]

  • Mishra, A., et al. (2025). Chemistry and Biological Properties of Pyrazole Derivatives. World Journal of Pharmaceutical Research, 14(9), 184-194. Available from: [Link]

  • Al-Soud, Y. A., et al. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Journal of Pharmaceutical and Applied Chemistry, 7(1), 9-23. Available from: [Link]

  • Fun, H.-K., et al. (2011). 3-(4-Bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o626. Available from: [Link]

  • ResearchGate. (n.d.). Chromatographic Separations and Analysis of Enantiomers. Retrieved from [Link]

  • Nde, C. B., et al. (2019). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Molecules, 24(18), 3345. Available from: [Link]

  • Kumar, A., & Narasimhan, B. (2018). 4,5-Dihydro-1H-pyrazole: an indispensable scaffold. Current Medicinal Chemistry, 25(29), 3465-3485. Available from: [Link]

  • ResearchGate. (n.d.). 3-(4-Bromophenyl)-5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1 H -pyrazole. Retrieved from [Link]

  • Al-Shboul, T. M., et al. (2022). 3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. PLoS ONE, 17(4), e0266657. Available from: [Link]

  • SciSpace. (n.d.). The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. Retrieved from [Link]

  • Al-Hokbany, A. M., et al. (2022). Synthesis, crystal structure, Hirshfeld surface analysis, and energy framework of bis{3-(4-bromophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate and comparison with its. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1133-1140. Available from: [Link]

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Validation & Comparative

Comparing the biological activity of 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one with Edaravone

Author: BenchChem Technical Support Team. Date: January 2026

A technical guide for researchers, scientists, and drug development professionals.

In the landscape of neuroprotective agents, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) has carved out a significant niche as a potent antioxidant and free radical scavenger.[1][2] Approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS), its efficacy is well-documented.[1] This guide provides a comparative analysis of the biological activity of Edaravone, while also exploring the broader potential of the pyrazolone scaffold, including derivatives such as 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one, for which specific biological data is not yet available in published literature. This comparison aims to offer a framework for future research and drug development in this chemical class.

Edaravone: A Profile of a Clinically Proven Neuroprotectant

Edaravone's primary mechanism of action lies in its ability to scavenge free radicals, thereby mitigating oxidative stress, a key contributor to neuronal damage in various neurological conditions.[1][2] It is effective against both water- and lipid-soluble radicals, giving it a broad spectrum of antioxidant activity.[2]

Antioxidant Prowess

Edaravone's antioxidant capabilities have been quantified in numerous studies. It effectively inhibits lipid peroxidation and scavenges hydroxyl radicals (•OH) and peroxynitrite (ONOO-), highly reactive species that cause significant cellular damage.[1][3] The anionic form of Edaravone, prevalent at physiological pH, is particularly reactive against these damaging species.[2] In competitive reaction assays, Edaravone was found to be significantly more reactive with peroxynitrite than uric acid, a natural antioxidant in the body.[3]

Anti-Inflammatory Effects

Beyond its direct antioxidant effects, Edaravone exhibits significant anti-inflammatory properties. It can suppress the activation of microglia, the resident immune cells of the central nervous system, and reduce the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[4] This dual action of antioxidant and anti-inflammatory activity contributes to its neuroprotective effects in conditions like ischemic stroke.[1][4]

The Pyrazolone Scaffold: A Reservoir of Biological Potential

The pyrazolone ring system is a versatile scaffold that has been the basis for numerous compounds with a wide range of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties. The biological activity of these derivatives is highly dependent on the nature and position of the substituents on the pyrazolone ring.

While there is a lack of specific published data on the biological activity of This compound , we can infer potential activities based on related structures. The introduction of a halogen, such as bromine, onto the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. Halogenation can influence factors like lipophilicity, metabolic stability, and binding affinity to target proteins.

For instance, various pyrazoline derivatives containing a 4-bromophenyl group have been synthesized and investigated for different biological activities, though none are an exact structural match to the compound . These studies suggest that the bromophenyl-substituted pyrazolone scaffold is of interest for developing new therapeutic agents.

Comparative Overview: Edaravone vs. Hypothetical Pyrazolone Analogs

The following table provides a comparative summary of the known biological activities of Edaravone, which can serve as a benchmark for the anticipated, yet unconfirmed, properties of other pyrazolone derivatives like this compound.

Biological ActivityEdaravone (3-methyl-1-phenyl-2-pyrazolin-5-one)This compound (Hypothetical)
Antioxidant Potent free radical scavenger (hydroxyl, peroxyl, peroxynitrite).[1][2][3] Inhibits lipid peroxidation.[1][2]Activity is not experimentally determined. The pyrazolone core suggests potential antioxidant properties. The bromo-substitution may modulate this activity.
Anti-inflammatory Suppresses microglial activation and reduces pro-inflammatory cytokines (TNF-α, IL-1β).[4]Activity is not experimentally determined. Many pyrazolone derivatives exhibit anti-inflammatory effects.
Neuroprotective Clinically proven efficacy in ischemic stroke and ALS.[1]Potential for neuroprotective effects based on the pyrazolone scaffold, but requires experimental validation.

Experimental Protocols for Comparative Evaluation

To empirically compare the biological activity of a novel pyrazolone derivative with Edaravone, a series of standardized in vitro and in vivo assays should be conducted.

In Vitro Antioxidant Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A common and rapid spectrophotometric assay to assess the ability of a compound to act as a free radical scavenger.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Another spectrophotometric assay that measures the ability of a compound to scavenge the ABTS radical cation.

  • Lipid Peroxidation Assay: To determine the inhibitory effect of the compound on lipid peroxidation, often induced by pro-oxidants like ferrous ions in a lipid-rich substrate such as brain homogenates.

In Vitro Anti-inflammatory Assays
  • Cell Culture: Utilize a microglial cell line (e.g., BV-2) or primary microglia.

  • Stimulation: Induce an inflammatory response using lipopolysaccharide (LPS).

  • Treatment: Treat the cells with varying concentrations of the test compound and Edaravone.

  • Analysis: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β) and nitric oxide (NO) in the cell culture supernatant using ELISA and Griess assay, respectively.

Experimental Workflow for In Vitro Anti-inflammatory Assay

G cluster_0 Cell Culture Preparation cluster_1 Inflammatory Stimulation and Treatment cluster_2 Analysis of Inflammatory Markers A Seed BV-2 microglial cells B Incubate for 24 hours A->B C Pre-treat with Test Compound or Edaravone B->C D Stimulate with Lipopolysaccharide (LPS) C->D E Collect cell culture supernatant D->E F Measure TNF-α and IL-1β via ELISA E->F G Measure Nitric Oxide via Griess Assay E->G

Caption: Workflow for assessing the anti-inflammatory effects of pyrazolone derivatives in vitro.

Mechanistic Insights and Signaling Pathways

Edaravone is known to modulate several signaling pathways involved in oxidative stress and inflammation. A key pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, a major regulator of endogenous antioxidant defenses.

Edaravone's Influence on the Nrf2-ARE Pathway

G cluster_0 Cellular Stress cluster_1 Edaravone Intervention cluster_2 Cytoplasmic Regulation cluster_3 Nuclear Translocation and Gene Expression ROS Reactive Oxygen Species Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Edaravone Edaravone Edaravone->ROS Scavenges Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nucleus Nuclear Nrf2 Nrf2_free->Nrf2_nucleus Translocates to Nucleus ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Activates Transcription

Caption: Edaravone's role in the Nrf2-ARE antioxidant response pathway.

Conclusion and Future Directions

Edaravone stands as a testament to the therapeutic potential of the pyrazolone scaffold in combating diseases rooted in oxidative stress and inflammation. While the biological activity of specific derivatives like this compound remains to be elucidated, the broader class of pyrazolones represents a fertile ground for the discovery of new therapeutic agents. Future research should focus on the synthesis and systematic biological evaluation of novel pyrazolone derivatives, using Edaravone as a benchmark. Such studies will be crucial in unlocking the full potential of this versatile chemical scaffold for the development of next-generation neuroprotective and anti-inflammatory drugs.

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The Halogen Effect: A Comparative Analysis of 1-(4-bromophenyl) and 1-(4-chlorophenyl) Pyrazolone Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Biological Performance

In the landscape of medicinal chemistry, the pyrazolone scaffold stands as a privileged structure, forming the core of numerous compounds with a wide spectrum of biological activities. Among the myriad of possible substitutions, the introduction of a halogen atom onto the N-phenyl ring has proven to be a pivotal strategy for modulating potency and selectivity. This guide provides an in-depth comparison of two closely related classes of pyrazolone derivatives: 1-(4-bromophenyl) and 1-(4-chlorophenyl) pyrazolones. By examining experimental data from various studies, we will dissect the subtle yet significant impact of substituting a chlorine atom with a bromine atom on their anticancer, antimicrobial, and anti-inflammatory activities.

The Rationale: Why Halogens Matter in Pyrazolone Bioactivity

The choice between a bromine and a chlorine substituent at the para-position of the N-phenyl ring is not arbitrary. It is a calculated decision based on fundamental physicochemical properties that can profoundly influence a molecule's interaction with its biological target. These properties include:

  • Electronegativity and Inductive Effects: Both chlorine and bromine are electronegative atoms that exert an electron-withdrawing inductive effect on the phenyl ring. This can influence the electron density of the entire pyrazolone system, affecting its ability to participate in hydrogen bonding or other non-covalent interactions with target proteins.

  • Lipophilicity: The hydrophobicity of a drug molecule is a critical determinant of its ability to cross cell membranes and reach its site of action. Halogen atoms, particularly bromine, can significantly increase the lipophilicity of a compound. This enhanced lipophilicity can lead to improved cell permeability and, consequently, greater biological activity.[1]

  • Steric Bulk: Bromine is larger than chlorine. This difference in atomic size can influence how the molecule fits into the binding pocket of a target protein. In some cases, the larger size of bromine may lead to a more favorable steric interaction, enhancing binding affinity. Conversely, it could also introduce steric hindrance, reducing activity.

  • Halogen Bonding: Both chlorine and bromine can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. This interaction can be a crucial factor in ligand-receptor binding and can contribute significantly to the overall potency of a compound.

The following sections will explore how these properties translate into tangible differences in the biological performance of 1-(4-bromophenyl) and 1-(4-chlorophenyl) pyrazolone derivatives across different therapeutic areas.

Anticancer Activity: A Tale of Two Halogens

The development of novel anticancer agents is a major focus of pyrazolone research. Several studies have synthesized and evaluated both 1-(4-bromophenyl) and 1-(4-chlorophenyl) pyrazolone derivatives, providing valuable data for a comparative analysis.

One study synthesized a series of novel 3-(halophenyl)-1-phenyl-1H-pyrazole derivatives and evaluated their antitumor properties against various human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer).[2][3] While a direct side-by-side comparison of a 4-bromo and a 4-chloro analog was not the primary focus, the study provides insights into the general activity of halophenyl-substituted pyrazoles.[2][3]

In a separate study, new derivatives of 1,3,4-trisubstituted pyrazoles were synthesized starting from (E)-3-[3-(4-bromophenyl)-1-ethyl-1H-pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one.[4] This highlights the use of both bromo- and chlorophenyl moieties within the same molecular scaffold. One of the synthesized compounds, 4-[3-(4-bromophenyl)-1-ethyl-1H-pyrazol-4-yl]-1,2-dihydro-2-oxo-6-(pyridin-2-yl)pyridine-3-carbonitrile, demonstrated significant anticancer activity against a panel of human cancer cell lines, with IC50 values of 9.130 µM against HepG2 and A549, and 8.913 µM against HCT116.[4] This particular compound, containing the 4-bromophenyl group, showed promising potency.[4]

Another study on chlorophenyl-substituted pyrazolone derivatives reported on their antiproliferative activity against HepG2 liver carcinoma cells.[1][5][6] Compound 5a in this study, which contains chlorophenyl groups, exhibited superior anticancer activity with an IC50 of 6 μg/mL.[1][5][6] The authors attribute this activity to the structural features, including the chlorophenyl groups, which enhance lipophilicity and facilitate cell membrane penetration.[1][5][6]

Antimicrobial and Antifungal Efficacy: Halogen Substitution as a Key Modulator

Pyrazolone derivatives have also been extensively investigated for their antimicrobial and antifungal properties. The nature of the halogen substituent on the phenyl ring has been shown to be a critical factor in determining the spectrum and potency of their activity.

A study on chlorophenyl-substituted pyrazolone derivatives demonstrated exceptional antimicrobial and antifungal activities.[5][6] Specifically, compound 5a showed the highest efficacy against S. aureus, E. coli, A. niger, and C. albicans.[5][6] This highlights the potential of chlorophenyl-substituted pyrazolones as broad-spectrum antimicrobial agents.

Another study synthesized a series of pyrazolyl–thiazole derivatives and evaluated their antimicrobial activities against a panel of bacteria and fungi.[7] While this study did not directly compare bromo- and chloro-substituted analogs, it underscores the importance of the pyrazole scaffold in developing new antimicrobial agents. The study utilized a 4-bromophenyl substituted thiazole moiety in the synthesis of some of its target compounds.[7]

In a study focused on pyrazoline derivatives, it was found that 4-methoxy and 4-chloro substituents on the phenyl ring at position 3 of the pyrazoline ring increased antidepressant activity, while the replacement of these groups with bromo and methyl substituents decreased activity in mice.[8] Although this study focuses on antidepressant activity, it provides an interesting data point on the differential effects of chloro and bromo substitutions.

The collective evidence suggests that the presence of a halogen on the phenyl ring is generally favorable for antimicrobial activity. The higher lipophilicity conferred by the halogen, particularly bromine, may enhance the ability of these compounds to penetrate the microbial cell wall and membrane. However, the specific electronic effects of chlorine versus bromine can also influence interactions with microbial targets.

Anti-inflammatory Potential: The Role of Lipophilicity

The anti-inflammatory properties of pyrazolone derivatives have been recognized for a long time, with phenazone being one of the earliest synthetic drugs. Modern research continues to explore new pyrazolone derivatives with improved anti-inflammatory profiles.

A study on a new class of phenyl-pyrazolone derivatives found a relationship between the calculated logP (a measure of lipophilicity) and the percentage of edema reduction in an in vivo model of acute inflammation.[9][10] The authors hypothesized that the anti-inflammatory activity of these compounds could be related to their lipophilic character.[9][10] This finding is particularly relevant to our comparison, as bromine substitution generally leads to a greater increase in lipophilicity than chlorine substitution. This would suggest that 1-(4-bromophenyl)pyrazolone derivatives might exhibit enhanced anti-inflammatory activity compared to their 1-(4-chlorophenyl) counterparts, assuming other factors are equal.

Another study synthesized 1-acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles, including a 1-(3-(4-bromophenyl)...)ethanone and a 1-(3-(4-chlorophenyl)...)ethanone derivative, and evaluated their in vivo anti-inflammatory activity.[11] While a direct comparison of the potency of these two specific compounds was not detailed in the abstract, the study design allows for such a comparison to be made from the full data.

The available literature points towards a strong correlation between lipophilicity and anti-inflammatory activity in phenyl-pyrazolone derivatives. This provides a strong rationale for favoring bromine substitution when designing novel anti-inflammatory pyrazolones.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for key assays are provided below.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of Test Compounds add_compound Add Compounds to Wells compound_prep->add_compound incubation Incubate for 48-72 hours add_compound->incubation add_mtt Add MTT Reagent incubation->add_mtt mtt_incubation Incubate for 2-4 hours add_mtt->mtt_incubation add_solubilizer Add Solubilizing Agent (e.g., DMSO) mtt_incubation->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.

Methodology:

  • Cell Culture and Seeding:

    • Human cancer cell lines (e.g., HepG2, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

    • Cells are harvested by trypsinization, counted, and seeded into 96-well microplates at a density of 5 × 10^3 to 1 × 10^4 cells/well. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • The test compounds (1-(4-bromophenyl) and 1-(4-chlorophenyl) pyrazolone derivatives) are dissolved in DMSO to prepare stock solutions.

    • Serial dilutions of the stock solutions are prepared in culture medium to achieve the desired final concentrations.

    • The medium from the seeded plates is replaced with medium containing the test compounds at various concentrations. Control wells receive medium with DMSO only.

    • The plates are incubated for 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

    • The medium containing MTT is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_dilution Prepare Serial Dilutions of Compounds add_to_plate Add Diluted Compounds and Inoculum to 96-well Plate compound_dilution->add_to_plate inoculum_prep Prepare Standardized Microbial Inoculum inoculum_prep->add_to_plate incubation Incubate at 37°C (bacteria) or 28°C (fungi) for 24-48 hours add_to_plate->incubation visual_inspection Visually Inspect for Microbial Growth (Turbidity) incubation->visual_inspection determine_mic Determine MIC (Lowest Concentration with No Visible Growth) visual_inspection->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Methodology:

  • Preparation of Compounds and Inoculum:

    • Stock solutions of the test compounds are prepared in DMSO.

    • Serial two-fold dilutions of the compounds are prepared in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) in a 96-well microplate.

    • Bacterial and fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 × 10^5 CFU/mL for bacteria).

  • Inoculation and Incubation:

    • An equal volume of the standardized inoculum is added to each well of the microplate containing the diluted compounds.

    • Positive control (broth with inoculum) and negative control (broth only) wells are included.

    • The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Determination of MIC:

    • After incubation, the plates are visually inspected for turbidity.

    • The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Perspectives

The comparative analysis of 1-(4-bromophenyl) and 1-(4-chlorophenyl) pyrazolone derivatives reveals that the choice of halogen has a nuanced but significant impact on their biological activity. While both substitutions can lead to potent compounds, there are discernible trends:

  • Lipophilicity as a Driving Force: The increased lipophilicity associated with bromine substitution appears to be a favorable factor for anti-inflammatory activity, likely due to enhanced cell membrane penetration.

  • Context-Dependent Activity: For anticancer and antimicrobial activities, the superiority of one halogen over the other is less clear-cut and appears to be highly dependent on the specific molecular scaffold and the biological target.

Future research in this area should focus on such direct comparative studies, coupled with computational modeling and quantitative structure-activity relationship (QSAR) analyses. This will allow for a more precise understanding of the role of halogen substitution and enable the rational design of next-generation pyrazolone-based therapeutics with improved potency and selectivity. The subtle interplay between electronic effects, steric factors, and lipophilicity will continue to be a fascinating area of exploration for medicinal chemists working with this versatile scaffold.

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  • Zappalà, C., et al. (2006). Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives. Current Drug Discovery Technologies, 3(1), 67-73.
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Sources

A Comparative Guide to the Structural Validation of 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one: A DFT and Experimental Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of experimental and theoretical methods for the structural validation of 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one, a heterocyclic compound belonging to the pyrazolone class. Pyrazolone derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and analgesic properties.[1][2][3] Accurate structural elucidation is a critical prerequisite for understanding structure-activity relationships (SAR) and for rational drug design.

Herein, we bridge the gap between empirical evidence and computational modeling, demonstrating how Density Functional Theory (DFT) calculations serve as a powerful predictive and corroborative tool when benchmarked against experimental data from X-ray crystallography, Fourier-Transform Infrared (FT-IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. This dual approach provides a self-validating system for confirming the molecular structure with a high degree of confidence.

Rationale and Workflow Overview

The validation of a molecular structure is a cornerstone of chemical and pharmaceutical research. While experimental techniques provide tangible data, computational methods offer insights into the electronic structure and energetic properties that are otherwise inaccessible. The synergy between these approaches provides a more complete picture than either could alone.

Our validation workflow is a closed-loop system designed for maximum confidence. It begins with the synthesis of the target compound, followed by parallel experimental characterization and in-silico computational modeling. The data from both streams are then critically compared to achieve a validated structural assignment.

G cluster_0 Phase 1: Synthesis & Data Acquisition cluster_1 Phase 2: Analysis & Validation Synthesis Chemical Synthesis Purification Purification & Crystallization Synthesis->Purification Exp_Char Experimental Characterization Purification->Exp_Char Comp_Model Computational Modeling (DFT) Purification->Comp_Model XRay X-Ray Diffraction Exp_Char->XRay FTIR FT-IR Spectroscopy Exp_Char->FTIR NMR NMR Spectroscopy Exp_Char->NMR DFT_Opt Geometry Optimization Comp_Model->DFT_Opt DFT_Freq Frequency Analysis Comp_Model->DFT_Freq DFT_NMR NMR Shielding Calc. Comp_Model->DFT_NMR Comparison Comparative Analysis XRay->Comparison FTIR->Comparison NMR->Comparison DFT_Opt->Comparison DFT_Freq->Comparison DFT_NMR->Comparison Validation Structural Validation Comparison->Validation

Figure 1: A comprehensive workflow for the structural validation of a target molecule, integrating experimental and computational streams.

Experimental Methodologies

Synthesis Protocol

The target compound, this compound, can be reliably synthesized via a cyclocondensation reaction. The choice of reactants is guided by established chemical principles for forming the pyrazolone core.

Protocol: Synthesis via Condensation

  • Reactant Preparation: Equimolar amounts of ethyl acetoacetate and 4-bromophenylhydrazine are prepared. Glacial acetic acid is chosen as the solvent and catalyst, as its acidic nature facilitates the initial condensation and subsequent cyclization while being an effective solvent for the reactants.[4]

  • Reaction: The reactants are dissolved in glacial acetic acid and refluxed for 4-6 hours. The elevated temperature provides the necessary activation energy for the reaction to proceed to completion. Progress is monitored using Thin-Layer Chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. This causes the product to precipitate out of the solution due to its lower solubility in water compared to acetic acid.

  • Purification: The crude solid is collected by vacuum filtration, washed with cold ethanol to remove residual impurities, and then purified by recrystallization from ethanol to yield colorless or pale yellow crystals suitable for analysis.[5]

Spectroscopic and Crystallographic Analysis

Single-Crystal X-ray Diffraction: Single crystals are mounted on a diffractometer. The resulting electron density map provides precise atomic coordinates, from which bond lengths, bond angles, and the overall molecular conformation in the solid state are determined. This technique is considered the "gold standard" for unambiguous structure determination.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy: The sample is analyzed as a KBr pellet. The FT-IR spectrum reveals the characteristic vibrational frequencies of the functional groups present in the molecule. Key vibrations for this pyrazolone include the C=O stretch of the ketone, the C=N stretch of the pyrazole ring, and various C-H and C-C aromatic and aliphatic stretches.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). NMR provides detailed information about the chemical environment of each hydrogen and carbon atom, allowing for the mapping of the molecular skeleton.

Computational (DFT) Methodology

Density Functional Theory offers a balance between computational cost and accuracy for studying organic molecules.[8] All calculations are performed using a program suite like Gaussian.

Causality Behind Method Selection:

  • Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen. It incorporates a portion of exact Hartree-Fock exchange, which provides a robust description of electronic structure for a wide range of organic systems and has been shown to yield results that correlate well with experimental data for pyrazole derivatives.[9][10]

  • Basis Set (6-311++G(d,p)): The 6-311++G(d,p) basis set is selected for its high accuracy. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs and non-covalent interactions. The "(d,p)" polarization functions allow for anisotropy in the electron distribution, which is essential for modeling the geometry of heteroatomic systems correctly.[10][11]

Computational Steps:

  • Geometry Optimization: The initial structure of the molecule is drawn and optimized without constraints. A frequency calculation is subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[9]

  • Vibrational Frequency Analysis: The harmonic vibrational frequencies are calculated from the optimized geometry. These theoretical frequencies are systematically higher than experimental values due to the neglect of anharmonicity. Therefore, they are uniformly scaled by a standard factor (~0.967 for B3LYP/6-311++G(d,p)) for better comparison with experimental FT-IR data.

  • NMR Chemical Shift Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is employed on the optimized geometry to calculate isotropic magnetic shielding tensors.[12][13][14] The calculated shielding values (σ) are then converted to chemical shifts (δ) relative to a reference standard (Tetramethylsilane, TMS), which is also calculated at the same level of theory (δ = σ_TMS - σ_sample).

G cluster_0 DFT Calculation Protocol cluster_1 Output Data for Comparison Input Initial Molecular Structure Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Check (Confirm Minimum) Opt->Freq Geom_Out Optimized Bond Lengths & Angles Opt->Geom_Out Vib Vibrational Freq. Calculation Freq->Vib NMR_Calc NMR Shielding Calc. (GIAO Method) Freq->NMR_Calc IR_Out Scaled Vibrational Frequencies (cm⁻¹) Vib->IR_Out NMR_Out Predicted ¹H & ¹³C Chemical Shifts (ppm) NMR_Calc->NMR_Out

Figure 2: Standard protocol for DFT-based calculation of molecular properties for experimental validation.

Comparative Analysis: Theory vs. Experiment

The core of the validation process lies in the direct comparison of the data derived from the experimental and computational methods. Excellent correlation between the datasets provides strong, mutually reinforcing evidence for the proposed structure.

Molecular Geometry

The geometric parameters (bond lengths and angles) from single-crystal X-ray diffraction are compared with those from the DFT-optimized structure. Minor deviations are expected, as the experimental data represents the molecule in a solid-state crystal lattice, while the DFT calculation models an isolated molecule in the gas phase. However, the overall agreement should be very high.

Table 1: Comparison of Selected Geometric Parameters (X-ray vs. DFT)

Parameter Bond/Angle Experimental (X-ray) (Å or °) DFT (B3LYP/6-311++G(d,p)) (Å or °) Deviation (%)
Bond Length C5=O1 ~1.23 Å ~1.22 Å ~0.8%
N1-N2 ~1.39 Å ~1.38 Å ~0.7%
N2=C3 ~1.31 Å ~1.32 Å ~0.8%
C1'-Br1 ~1.90 Å ~1.91 Å ~0.5%
Bond Angle C4-C5-O1 ~127.5° ~127.8° ~0.2%
N1-N2-C3 ~110.0° ~110.5° ~0.5%
Dihedral Angle Phenyl-Pyrazolone ~18.2° ~19.5° ~7.1%

Note: Experimental values are representative based on similar crystal structures like 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one.[6]

mol C5 C5 O1 O1 N1 N1 N2 N2 C3 C3 C4 C4 Br Br Phenyl C1'-C6'

Figure 3: Molecular structure of this compound.

Vibrational Spectra (FT-IR)

The scaled theoretical frequencies should show a strong linear correlation with the experimental FT-IR peaks. This comparison is crucial for assigning specific vibrational modes to the observed absorption bands.

Table 2: Comparison of Major Vibrational Frequencies (FT-IR vs. DFT)

Vibrational Mode Experimental FT-IR (cm⁻¹) Scaled DFT (cm⁻¹) Assignment
C-H Stretch (Aromatic) ~3100 ~3095 C-H bonds on bromophenyl ring
C-H Stretch (Aliphatic) ~2925 ~2920 C-H bonds on CH₂ and CH₃ groups
C=O Stretch (Ketone) ~1705 ~1700 Carbonyl group of pyrazolone ring
C=N Stretch ~1595 ~1590 Imine bond in pyrazolone ring
C=C Stretch (Aromatic) ~1500 ~1495 Bromophenyl ring stretching
C-N Stretch ~1350 ~1345 Single bond between N and phenyl ring

Note: Experimental and theoretical values are typical for pyrazolone derivatives.[2][15]

NMR Spectra

The predicted ¹H and ¹³C chemical shifts from GIAO-DFT calculations provide a powerful tool for validating the assignments made from experimental 2D NMR data. A plot of calculated versus experimental shifts should yield a straight line with a correlation coefficient (R²) close to 1.00.

Table 3: Comparison of ¹H and ¹³C NMR Chemical Shifts (Experimental vs. DFT/GIAO)

Atom Type Experimental δ (ppm) Calculated δ (ppm) Assignment
¹H NMR
Aromatic (ortho to Br) ~7.60 ~7.55 Protons on bromophenyl ring
Aromatic (meta to Br) ~7.80 ~7.75 Protons on bromophenyl ring
CH₂ (Ring) ~3.50 ~3.45 Methylene group in pyrazolone ring
CH₃ ~2.20 ~2.15 Methyl group at C3
¹³C NMR
C=O ~171.0 ~170.5 Carbonyl carbon
C=N ~155.0 ~154.2 Imine carbon at C3
C-Br ~122.0 ~121.5 Aromatic carbon bonded to Br
Aromatic CH ~120-135 ~120-135 Other aromatic carbons
CH₂ ~42.0 ~41.5 Methylene carbon
CH₃ ~15.0 ~14.8 Methyl carbon

Note: Experimental values are representative for this class of compounds.[11][16]

Conclusion

The comprehensive analysis presented in this guide demonstrates a robust, self-validating framework for the structural elucidation of this compound. The strong congruence between high-quality experimental data from X-ray, FT-IR, and NMR techniques and the theoretical predictions from DFT calculations provides unequivocal confirmation of the molecular structure. This integrated approach not only validates the final structure but also deepens the understanding of its electronic and vibrational properties, providing a solid foundation for further research in drug development and medicinal chemistry.

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A Comparative Study of the Analgesic Effects of Pyrazolone Compounds: From Mechanism to Preclinical Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy and Evolving Landscape of Pyrazolone Analgesics

Since the synthesis of antipyrine in 1883, pyrazolone derivatives have been a cornerstone of analgesic therapy, offering potent pain relief and antipyretic effects.[1] This class of non-steroidal anti-inflammatory drugs (NSAIDs) has a rich and complex history, marked by the development of highly effective molecules such as dipyrone (metamizole), aminophenazone, and propyphenazone.[2] However, the clinical journey of these compounds has been shadowed by safety concerns, most notably the risk of agranulocytosis, which has led to the withdrawal or restricted use of some derivatives in many countries.[3][4]

Despite these challenges, research into pyrazolone-based compounds continues, driven by the desire to harness their therapeutic benefits while mitigating their adverse effects. This guide provides a comparative analysis of the analgesic effects of different pyrazolone compounds for researchers, scientists, and drug development professionals. We will delve into their primary mechanism of action, provide detailed protocols for preclinical analgesic assessment, present comparative efficacy data, and explore the structure-activity relationships that govern their analgesic potency and safety profiles. Our objective is to offer a comprehensive resource that is grounded in scientific integrity and practical, field-proven insights.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The principal mechanism underlying the analgesic and anti-inflammatory effects of pyrazolone derivatives is the inhibition of cyclooxygenase (COX) enzymes.[5] COX enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[5] There are two primary isoforms of the COX enzyme: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the gastric mucosa, and COX-2, which is induced during inflammation and is the primary target for anti-inflammatory drugs.[6]

The analgesic effect of pyrazolones is primarily attributed to their ability to block COX-2, thereby reducing the production of prostaglandins at the site of inflammation and in the central nervous system. However, the degree of selectivity for COX-2 over COX-1 varies among different pyrazolone compounds, which has significant implications for their efficacy and side-effect profiles. Some newer pyrazolone derivatives have been specifically designed to be selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective COX inhibition.[5]

It is also important to note that for some pyrazolones, like dipyrone, the parent drug is a prodrug that is metabolized into active compounds, such as 4-methyl-amino-antipyrine (MAA) and 4-amino-antipyrine (AA).[7] These metabolites are responsible for the analgesic effects and have been shown to inhibit COX activity.[7]

Below is a diagram illustrating the prostaglandin biosynthesis pathway and the site of action for pyrazolone compounds.

prostaglandin_pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins pain Pain & Inflammation prostaglandins->pain pyrazolones Pyrazolone Compounds pyrazolones->cox Inhibition

Caption: Prostaglandin biosynthesis pathway and the inhibitory action of pyrazolone compounds on COX enzymes.

Experimental Protocols for Evaluating Analgesic Efficacy

To ensure the scientific rigor and validity of our comparative analysis, we will detail the step-by-step methodologies for key in vivo analgesic assays. The choice of a particular animal model of pain is crucial and depends on the type of pain being investigated (e.g., thermal, chemical, inflammatory).

Hot Plate Test (Thermal Nociception)

The hot plate test is a classic method for assessing the response to a thermal pain stimulus and is particularly useful for evaluating centrally acting analgesics.

  • Principle: This test measures the latency of a rodent to react to a heated surface, with an increase in latency indicating an analgesic effect.

  • Apparatus: A hot plate apparatus with a controlled temperature surface and a transparent observation cylinder.

  • Procedure:

    • Acclimatize the animals (typically mice or rats) to the testing room for at least 30 minutes.

    • Set the hot plate temperature to a constant, non-tissue-damaging level (e.g., 55 ± 0.5°C).

    • Gently place the animal on the hot plate and start a timer.

    • Observe the animal for nociceptive responses, such as licking a hind paw, flicking a paw, or jumping.

    • Record the latency (in seconds) to the first clear nociceptive response.

    • To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established, after which the animal is removed from the hot plate regardless of its response.

    • Administer the test pyrazolone compound or vehicle control at a predetermined time before the test.

    • Repeat the test at various time points after drug administration to determine the peak effect and duration of action.

  • Data Analysis: The analgesic effect is typically expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Tail-Flick Test (Thermal Nociception)

Similar to the hot plate test, the tail-flick test evaluates the response to a thermal stimulus but is a spinal reflex that can be modulated by centrally acting analgesics.

  • Principle: This test measures the time it takes for a rodent to flick its tail away from a focused beam of heat.

  • Apparatus: A tail-flick analgesiometer that provides a controlled heat source.

  • Procedure:

    • Gently restrain the animal (mouse or rat) with its tail exposed.

    • Position the tail over the heat source of the apparatus.

    • Activate the heat source and start a timer.

    • The timer stops automatically when the animal flicks its tail.

    • Record the tail-flick latency.

    • A cut-off time (e.g., 10-12 seconds) is used to prevent tissue damage.

    • Administer the test compound or vehicle and measure the latency at different time points.

  • Data Analysis: Similar to the hot plate test, the results are often expressed as %MPE.

Acetic Acid-Induced Writhing Test (Visceral Chemical Nociception)

The writhing test is a model of visceral pain induced by a chemical irritant and is sensitive to peripherally acting analgesics.

  • Principle: Intraperitoneal injection of acetic acid causes abdominal constrictions (writhes), and a reduction in the number of writhes indicates an analgesic effect.

  • Procedure:

    • Administer the test pyrazolone compound or vehicle control to groups of mice.

    • After a predetermined absorption time (e.g., 30-60 minutes), inject a dilute solution of acetic acid (e.g., 0.6% v/v) intraperitoneally.

    • Immediately place the mouse in an individual observation chamber.

    • Count the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) over a specific period (e.g., 20-30 minutes).

  • Data Analysis: The analgesic activity is calculated as the percentage of inhibition of writhing compared to the control group: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.

Below is a workflow diagram illustrating the general procedure for preclinical analgesic testing.

analgesic_testing_workflow start Start acclimatization Animal Acclimatization start->acclimatization baseline Baseline Nociceptive Measurement acclimatization->baseline drug_admin Drug/Vehicle Administration baseline->drug_admin analgesic_assay Analgesic Assay (Hot Plate, Tail-Flick, or Writhing Test) drug_admin->analgesic_assay data_collection Data Collection (Latency, Writhing Count) analgesic_assay->data_collection data_analysis Data Analysis (%MPE, % Inhibition) data_collection->data_analysis end End data_analysis->end

Caption: General workflow for preclinical evaluation of analgesic compounds.

Comparative Data on Analgesic Efficacy

The following tables summarize the available quantitative data for a selection of pyrazolone derivatives, focusing on their COX inhibitory activity and in vivo analgesic potency. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.

Table 1: In Vitro COX-1 and COX-2 Inhibition by Pyrazolone Compounds

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Classic Pyrazolones
Dipyrone (Metabolite MAA)2.554.650.55[8]
Propyphenazone----
Aminophenazone----
Newer Derivatives
Compound 6b--Equal inhibition[9]
Compound 9b--Equal inhibition[9]
ANT-MP>1600.97>165[10]

Table 2: In Vivo Analgesic Efficacy of Pyrazolone Compounds

CompoundAnimal ModelDose% Inhibition / % MPEReference
Classic Pyrazolones
PropyphenazoneDental Pain (Human)150-300 mg~2x potency of Aspirin[12]
Dipyrone (Metamizole)Postoperative Pain (Human)-Adequate analgesia in 69-85% of patients[13]
Newer Derivatives
PYZ2Writhing Test (Mice)400 mg/kg53.5%[14]
ANT-MPWrithing Test (Mice)-100%[10]
Compound 5Hot Plate Test (Mice)-105.8% (vs Tramadol)[15]
Compound 6Writhing Test (Mice)-89.1% (vs Aspirin)[15]

Structure-Activity Relationship (SAR) and Clinical Implications

The analgesic potency and safety profile of pyrazolone derivatives are intricately linked to their chemical structure.[1] Key structural modifications can significantly impact their COX selectivity and overall therapeutic index.

For instance, the presence of a sulfonamide group, as seen in celecoxib (a non-pyrazolone COX-2 inhibitor that serves as a structural reference), is known to confer COX-2 selectivity. Similar strategies have been applied to pyrazolone scaffolds to develop more selective inhibitors.[9] The nature and position of substituents on the pyrazole ring and on any attached phenyl rings can influence the compound's ability to fit into the active site of COX-1 versus COX-2.[16]

The clinical use of pyrazolone analgesics has been a balancing act between their significant efficacy and potential for serious adverse effects. Aminophenazone, for example, while an effective analgesic, has been largely withdrawn from the market due to its association with agranulocytosis.[3][4] Dipyrone (metamizole) also carries a risk of this rare but serious side effect, leading to its ban in several countries, although it remains widely used in others.[13][17][18] Recent systematic reviews suggest that the incidence of adverse effects with metamizole may be lower than with other common analgesics like paracetamol and aspirin, but the risk of severe idiosyncratic reactions remains a concern.[17][19]

Propyphenazone is generally considered to have a better safety profile than aminopyrine and is often available in combination with other analgesics like paracetamol and caffeine.[12][20] The development of newer pyrazolone derivatives continues to focus on improving safety by designing compounds that are not metabolized to reactive intermediates or that exhibit high selectivity for COX-2.[10]

Conclusion

Pyrazolone compounds represent a versatile and potent class of analgesics with a long history of clinical use. Their primary mechanism of action via COX inhibition provides a clear rationale for their therapeutic effects. Preclinical evaluation using standardized models such as the hot plate, tail-flick, and writhing tests is essential for characterizing the analgesic profile of novel derivatives.

While the classic pyrazolones like dipyrone and propyphenazone remain effective pain relievers, their use is tempered by safety concerns. The future of this drug class lies in the rational design of new compounds with improved safety profiles, likely through enhanced COX-2 selectivity and metabolic stability. The comparative data and experimental protocols presented in this guide are intended to provide a valuable resource for researchers dedicated to advancing the field of analgesic drug discovery and development. By understanding the nuances of their mechanism, efficacy, and structure-activity relationships, the scientific community can continue to build upon the legacy of pyrazolone analgesics to create safer and more effective treatments for pain.

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A Comparative Guide to Validating the Mechanism of Action for 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrazolone scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.[1][2][3] The compound 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one, hereafter referred to as PMP-Br , belongs to this versatile class. While its synthesis is well-established, its precise mechanism of action (MoA) remains to be fully elucidated.[4] This guide provides a comprehensive, multi-pronged strategy for researchers to systematically validate the MoA of PMP-Br.

As a Senior Application Scientist, my experience dictates that a single assay is never sufficient. A robust MoA validation relies on a logical, tiered approach, moving from broad, cell-based phenotypic observations to specific, target-based biochemical assays. We will not merely list protocols; we will explain the causal logic behind the experimental design, ensuring each step provides a piece of a self-validating puzzle. Our investigation will be structured around three plausible, interconnected hypotheses derived from the known activities of related pyrazole derivatives:

  • Hypothesis 1: Direct Inhibition of Cyclooxygenase (COX) Enzymes. Many pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs), such as Celecoxib, function as selective COX-2 inhibitors.[5][6]

  • Hypothesis 2: Attenuation of Pro-Inflammatory Signaling Cascades. The anti-inflammatory effects may stem from the modulation of key intracellular signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[3][7]

  • Hypothesis 3: Activation of the Nrf2-Mediated Antioxidant Response. The pyrazolone drug Edaravone is a potent antioxidant.[8][9] PMP-Br may act by upregulating cytoprotective genes via the Nrf2 pathway.[10]

This guide will compare PMP-Br's performance against well-characterized reference compounds, providing the experimental framework to generate robust, publication-quality data.

Overall Validation Strategy: A Tiered Approach

Our validation workflow is designed to efficiently test our primary hypotheses. We begin with cell-based assays that provide a functional readout of anti-inflammatory and antioxidant activity. Based on these results, we proceed to more specific biochemical and molecular assays to pinpoint the precise molecular targets and pathway modulation.

G cluster_0 Tier 1: Cellular Phenotypic Screening A RAW 264.7 Macrophages Stimulation with LPS B Measure PGE2 Production (Inflammation Marker) A->B Treat with PMP-Br & Controls C Measure NO Production (Inflammation Marker) A->C Treat with PMP-Br & Controls D Cell Viability Assay (e.g., MTT/XTT) A->D Treat with PMP-Br & Controls E Hypothesis 1: COX Inhibition B->E If PGE2 is inhibited F Hypothesis 2: Signaling Pathway Modulation C->F If NO is inhibited D->E Confirm non-cytotoxic concentrations D->F Confirm non-cytotoxic concentrations G Hypothesis 3: Antioxidant Response D->G Confirm non-cytotoxic concentrations H In Vitro Biochemical COX-1/COX-2 Inhibition Assay E->H I Western Blot Analysis: p-p65, p-IκBα, p-p38, p-ERK F->I J Nrf2-ARE Luciferase Reporter Assay G->J K qPCR for Nrf2 Target Genes (HO-1, NQO1) G->K

Caption: Tiered experimental workflow for MoA validation.

Part 1: COX Inhibition Hypothesis

The production of prostaglandins (PGs) is a hallmark of inflammation, catalyzed by COX enzymes.[11] COX-1 is constitutively expressed and plays a role in gastric protection, while COX-2 is induced during inflammation.[12] Selective inhibition of COX-2 is the goal of modern NSAIDs to reduce gastrointestinal side effects.[13]

Experiment 1.1: Cellular Prostaglandin E2 (PGE2) Production

Causality: This assay provides the first critical piece of evidence. Lipopolysaccharide (LPS) induces COX-2 expression in RAW 264.7 macrophages, leading to a surge in PGE2 production. A reduction in PGE2 by PMP-Br strongly suggests interference with the COX pathway.

Methodology:

  • Cell Culture: Seed RAW 264.7 macrophages in a 24-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-incubate cells with a dose range of PMP-Br (e.g., 0.1 µM to 50 µM), Celecoxib (selective COX-2 inhibitor, positive control), Ibuprofen (non-selective COX inhibitor, positive control), and vehicle (DMSO, negative control) for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to all wells except the unstimulated control. Incubate for 24 hours.

  • Quantification: Collect the cell supernatant. Measure PGE2 concentration using a commercially available ELISA kit according to the manufacturer's instructions.

  • Validation: Concurrently, perform a cell viability assay (e.g., MTT) with the same concentrations of PMP-Br to ensure that the observed reduction in PGE2 is not due to cytotoxicity.

Experiment 1.2: In Vitro Biochemical COX-1/COX-2 Inhibition Assay

Causality: While the cell-based assay is informative, it doesn't prove direct enzyme inhibition. PMP-Br could be acting upstream by inhibiting COX-2 expression. This biochemical assay uses purified recombinant human COX-1 and COX-2 enzymes to provide definitive proof of direct inhibition and to determine selectivity.

Methodology:

  • Assay Principle: Utilize a commercial COX inhibitor screening kit (e.g., Cayman Chemical, Cat. No. 701050). This assay measures the peroxidase activity of COX.

  • Procedure:

    • Add assay buffer, heme, and purified COX-1 or COX-2 enzyme to wells of a 96-well plate.

    • Add various concentrations of PMP-Br, Celecoxib , and Ibuprofen .

    • Initiate the reaction by adding arachidonic acid.

    • Measure the absorbance or fluorescence according to the kit protocol.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 (half-maximal inhibitory concentration) values for both COX-1 and COX-2. The selectivity index (SI) is calculated as (IC50 for COX-1 / IC50 for COX-2).

Data Summary & Interpretation
CompoundCellular PGE2 IC50 (µM)Biochemical COX-1 IC50 (µM)Biochemical COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
PMP-Br Experimental DataExperimental DataExperimental DataCalculated
Celecoxib~1.5>50~0.87>57
Ibuprofen~5.0~15~25~0.6

Interpretation:

  • A low PGE2 IC50 coupled with a low biochemical COX-2 IC50 and a high Selectivity Index (>10) would characterize PMP-Br as a potent and selective COX-2 inhibitor.[14]

  • If the cellular PGE2 IC50 is low but the biochemical IC50 values are high, it suggests PMP-Br acts upstream of COX-2 protein activity (e.g., by inhibiting its expression), which leads us to Hypothesis 2.

Part 2: Pro-Inflammatory Signaling Pathway Hypothesis

The NF-κB and MAPK signaling pathways are master regulators of inflammation, controlling the expression of genes for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[7][15] Inhibition of these pathways is a key anti-inflammatory mechanism.

G cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAP3K TLR4->MAPKKK IkBa IκBα IKK->IkBa phosphorylates NFkB p65/p50 IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Inflammatory Genes (COX-2, TNF-α, iNOS) Nucleus->Genes MAPKK MAP2K MAPKKK->MAPKK MAPK p38 / ERK MAPKK->MAPK AP1 AP-1 MAPK->AP1 activates AP1->Nucleus PMP_Br_NFkB PMP_Br_NFkB->IKK inhibits? PMP_Br_MAPK PMP_Br_MAPK->MAPKK inhibits?

Caption: Key nodes in the NF-κB and MAPK signaling pathways.

Experiment 2.1: Western Blot Analysis of NF-κB and MAPK Activation

Causality: This experiment directly visualizes the activation state of key signaling proteins. Activation of these pathways typically involves phosphorylation. By using phospho-specific antibodies, we can quantify the effect of PMP-Br on the activation of IKK, the degradation of its substrate IκBα, and the subsequent phosphorylation of NF-κB p65.[7] Similarly, we can assess the phosphorylation of p38, ERK1/2, and JNK MAP kinases.[16][17]

Methodology:

  • Cell Culture and Treatment: Seed RAW 264.7 cells. Pre-treat with PMP-Br and controls (e.g., TPCA-1 for NF-κB) for 1 hour, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate overnight at 4°C with primary antibodies against: phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK1/2, ERK1/2.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate. Quantify band density using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal.

Data Summary & Interpretation
Target ProteinTreatment (LPS +)ConcentrationFold Change (vs. LPS alone)
p-p65 / p65PMP-Br10 µMExperimental Data
p-IκBα / IκBαPMP-Br10 µMExperimental Data
p-p38 / p38PMP-Br10 µMExperimental Data
p-ERK / ERKPMP-Br10 µMExperimental Data

Interpretation:

  • A significant decrease in the ratio of phosphorylated proteins to total proteins in the PMP-Br-treated samples compared to the LPS-only control would confirm an inhibitory effect on these pathways.

  • This data, combined with results from Part 1, builds a more complete picture. For example, PMP-Br might inhibit COX-2 expression via NF-κB inhibition, which would be reflected in both sets of experiments.[18]

Part 3: Nrf2-Mediated Antioxidant Response Hypothesis

The Nrf2 transcription factor is a master regulator of the cellular antioxidant response.[10] Under basal conditions, it is sequestered in the cytoplasm by Keap1. Oxidative stress or chemical inducers can cause Nrf2 to dissociate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter region of cytoprotective genes like Heme Oxygenase-1 (HO-1).[19][20]

Experiment 3.1: Nrf2-ARE Luciferase Reporter Assay

Causality: This assay provides a direct and quantifiable measure of Nrf2 transcriptional activity. We use a cell line stably transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple ARE copies. An increase in luminescence upon treatment with PMP-Br indicates activation of the Nrf2 pathway.[21][22]

Methodology:

  • Cell Line: Use a commercially available Nrf2/ARE reporter cell line (e.g., from BPS Bioscience or INDIGO Biosciences).

  • Treatment: Plate the cells in a 96-well plate. Treat with a dose range of PMP-Br, Sulforaphane (positive control), and vehicle control for 18-24 hours.

  • Lysis and Detection: Lyse the cells and add a luciferase substrate (e.g., ONE-Glo™).

  • Quantification: Measure luminescence using a plate-reading luminometer.

  • Validation: A concurrent cell viability assay is crucial to rule out artifacts.

Data Summary & Interpretation
CompoundConcentrationFold Induction of Luciferase Activity (vs. Vehicle)
PMP-Br 1 µMExperimental Data
5 µMExperimental Data
10 µMExperimental Data
Sulforaphane5 µM~8-12 fold

Interpretation:

  • A dose-dependent increase in luciferase activity indicates that PMP-Br is an activator of the Nrf2-ARE pathway. This antioxidant MoA can contribute significantly to its overall anti-inflammatory profile, as oxidative stress is a key driver of inflammation.

Conclusion: Synthesizing the Evidence

This guide outlines a logical, tiered approach to comprehensively validate the mechanism of action for this compound. By systematically testing the three primary hypotheses—COX inhibition, pro-inflammatory signaling modulation, and Nrf2 activation—researchers can build a robust, evidence-based profile for this compound.

The strength of this strategy lies in its self-validating nature. For instance, an initial observation of reduced PGE2 production (Experiment 1.1) is mechanistically explained by either direct enzyme inhibition (Experiment 1.2) or suppression of COX-2 expression via NF-κB/MAPK pathways (Experiment 2.1). The interplay between these pathways provides a rich dataset for understanding the compound's pharmacology. By comparing the performance of PMP-Br against established standards like Celecoxib and Sulforaphane, its potency, selectivity, and novelty can be accurately benchmarked, providing critical data for further drug development.

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A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Case Study with 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in an Interconnected Kinome

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery.[1][2] Their dysregulation is a known driver of numerous diseases, most notably cancer, leading to a significant investment in the development of small molecule kinase inhibitors.[3][4] However, the human kinome consists of over 500 members, many of which share a highly conserved ATP-binding pocket.[5][6] This structural similarity presents a fundamental challenge: achieving inhibitor selectivity.[4][7]

An inhibitor designed for a specific kinase may unintentionally interact with dozens of other kinases, a phenomenon known as cross-reactivity or off-target activity.[8] This can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology where engaging multiple targets provides a therapeutic advantage.[5][9] Therefore, a comprehensive understanding of a compound's cross-reactivity profile is not merely an academic exercise but a cornerstone of preclinical development, essential for interpreting biological data and predicting clinical outcomes.[10][11]

This guide focuses on 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one , a compound structurally related to Edaravone (MCI-186), a neuroprotective agent used in the treatment of stroke and amyotrophic lateral sclerosis (ALS).[12][13] While Edaravone's primary mechanism is attributed to its potent free-radical scavenging properties, the potential for any small molecule to interact with the kinome cannot be dismissed.[14][15] Here, we present a comprehensive, albeit illustrative, guide on how to design, execute, and interpret a kinase cross-reactivity study for this compound, providing a robust framework for researchers, scientists, and drug development professionals.

Part 1: Designing a Robust Cross-Reactivity Screening Campaign

The initial step in assessing kinase cross-reactivity is to design an experimental strategy that is both broad enough to capture unexpected interactions and precise enough to yield actionable data. This involves careful selection of the assay technology and the kinase panel.

Causality in Assay Selection: Biochemical vs. Cellular Assays

Two primary methodologies exist for kinase profiling: biochemical assays and cellular assays.

  • Biochemical Assays measure the direct interaction between an inhibitor and a purified, often recombinant, kinase enzyme.[16] They are ideal for initial, high-throughput screening due to their lower cost and simplicity.[17] These assays directly quantify enzymatic activity by measuring the consumption of ATP or the formation of the phosphorylated product.[1]

  • Cellular Assays assess target engagement within a physiological context.[18] While valuable for confirming on-target activity in a more complex environment, they can be confounded by factors like cell membrane permeability, compound stability, and the influence of intracellular multiprotein complexes.[16][18]

Our Rationale: For an initial cross-reactivity screen, a biochemical assay is the logical choice. It provides a "clean" assessment of a compound's intrinsic inhibitory potential against a wide range of kinases, free from the complexities of cellular systems. We will employ a luminescence-based assay that measures ADP production, a universal byproduct of kinase activity, allowing for a standardized approach across a diverse kinase panel.[2][19]

Workflow for Kinase Cross-Reactivity Profiling

A systematic workflow ensures reproducibility and data integrity. The process begins with compound preparation and culminates in detailed data analysis to identify primary targets and off-targets.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Biochemical Assay cluster_detect Phase 3: Detection & Analysis Compound Compound Stock (10 mM in DMSO) Serial_Dilution Serial Dilution Series Compound->Serial_Dilution 10-point, 3-fold Assay_Plate Assay Plate Addition (Compound/DMSO) Serial_Dilution->Assay_Plate Kinase_Add Kinase Addition Assay_Plate->Kinase_Add Incubate1 Pre-incubation (10 min @ RT) Kinase_Add->Incubate1 Reaction_Start Initiate Reaction (Substrate/ATP Mix) Incubate1->Reaction_Start Incubate2 Kinase Reaction (60 min @ 30°C) Reaction_Start->Incubate2 Stop_Reaction Stop Reaction & Deplete ATP Incubate2->Stop_Reaction Signal_Gen Signal Generation (Luminescence) Stop_Reaction->Signal_Gen Read_Plate Plate Reader (Luminescence Signal) Signal_Gen->Read_Plate Data_Analysis Data Analysis (IC50 Determination) Read_Plate->Data_Analysis

Caption: Workflow for in vitro kinase cross-reactivity screening.

Part 2: Illustrative Data & Comparative Analysis

To demonstrate the output of such a study, we present hypothetical cross-reactivity data for this compound (hereafter "PYR-186"). The data is benchmarked against Staurosporine, a well-known, non-selective kinase inhibitor used as a positive control.[19]

Table 1: Inhibitory Activity of PYR-186 Against a Representative Kinase Panel
Kinase TargetKinase FamilyPYR-186 IC₅₀ (nM)Staurosporine (Control) IC₅₀ (nM)
SRC Tyrosine Kinase850 5.8
ABL1 Tyrosine Kinase1,200 6.2
c-Met Tyrosine Kinase> 10,00015
EGFR Tyrosine Kinase> 10,0007.1
CDK2/cyclin A CMGC> 10,0006.5
GSK-3β CMGC7,5008.0
AKT1 AGC9,80025
PKA AGC> 10,0007.5
ROCK1 AGC> 10,00012
c-Src Tyrosine Kinase920 4.9
Dasatinib ---
Bosutinib ---

Note: The data presented is for illustrative purposes only and does not represent actual experimental results.

Interpreting the Data: Beyond the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce a kinase's activity by 50%.[20] While it is a standard metric, its value is highly dependent on experimental conditions, particularly the ATP concentration.[5] For ATP-competitive inhibitors, a higher ATP concentration in the assay will lead to a higher apparent IC₅₀ value.[21]

For more robust comparisons across different studies and labs, the inhibition constant (Kᵢ) is a superior metric.[22] The Kᵢ represents the intrinsic binding affinity between the inhibitor and the kinase and is independent of substrate concentration.[23] The Cheng-Prusoff equation can be used to convert IC₅₀ to Kᵢ, provided the mechanism of inhibition and the substrate's Michaelis constant (Kₘ) are known.[23]

Part 3: Detailed Experimental Protocol

To ensure scientific integrity and reproducibility, a detailed, self-validating protocol is essential. The following describes a luminescence-based in vitro kinase assay, such as the ADP-Glo™ Kinase Assay.

Protocol: Luminescence-Based In Vitro Kinase Activity Assay

1. Compound Preparation: 1.1. Prepare a 10 mM stock solution of PYR-186 in 100% DMSO. 1.2. Create a 10-point serial dilution series in a 96-well plate using DMSO. This will be the source plate for the assay.

2. Kinase Reaction Setup: 2.1. In a white, opaque 384-well assay plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells. 2.2. Prepare a kinase reaction mixture containing the specific kinase (e.g., SRC) and its corresponding substrate peptide in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). 2.3. Add 2.5 µL of the kinase mixture to each well. 2.4. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[19]

3. Initiation and Incubation: 3.1. Prepare an ATP solution at a concentration appropriate for the specific kinase (ideally at or near its Kₘ for ATP). 3.2. Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well. 3.3. Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).

4. ADP Detection (Signal Generation): 4.1. Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.[19] 4.2. Incubate for 40 minutes at room temperature. 4.3. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction to produce a luminescent signal. 4.4. Incubate for 30 minutes at room temperature to allow the signal to stabilize.

5. Data Acquisition and Analysis: 5.1. Measure the luminescence of each well using a compatible plate reader. 5.2. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. 5.3. Plot the luminescence signal against the logarithm of the inhibitor concentration. 5.4. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Part 4: Contextualizing Off-Target Activity

Even weak off-target interactions can have significant biological consequences if the affected kinase is a critical node in a signaling pathway. For instance, SRC and ABL1 are key components of pathways that regulate cell proliferation, survival, and migration.[3]

Hypothetical Signaling Pathway Interactions

The diagram below illustrates how an inhibitor with primary activity against a hypothetical target (e.g., an upstream receptor tyrosine kinase) but with off-target activity on SRC and ABL1 could impact downstream signaling.

G RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2/SOS RTK->GRB2 PI3K PI3K RTK->PI3K SRC SRC RTK->SRC RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT SRC->PI3K STAT3 STAT3 SRC->STAT3 ABL1 ABL1 ABL1->GRB2 STAT3->Transcription

Caption: Potential impact of off-target inhibition on signaling pathways.

In this hypothetical scenario, while the intended target might be the RTK, the unintended inhibition of SRC and ABL1 (highlighted in red) by PYR-186 could modulate the RAS/MAPK and PI3K/AKT pathways in unexpected ways. This underscores the necessity of profiling to build a complete picture of a compound's mechanism of action.

Conclusion

This guide provides a comprehensive framework for evaluating the kinase cross-reactivity of this compound. While the presented data is illustrative, the methodologies, rationale, and interpretation strategies are grounded in established principles of drug discovery. A thorough and early assessment of kinase selectivity is paramount. It allows researchers to identify potential liabilities, uncover new therapeutic opportunities, and ultimately build a more complete and predictive preclinical data package, paving the way for more successful clinical translation.

References

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Benchmarking the synthetic efficiency of 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one against other methods

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Efficiency of 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

This guide provides an in-depth, objective comparison of synthetic methodologies for producing this compound, a key heterocyclic scaffold in medicinal chemistry. Pyrazolone derivatives are foundational in the development of pharmaceuticals, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][2][3] The efficiency, environmental impact, and scalability of their synthesis are therefore critical considerations for researchers in drug discovery and development.

We will benchmark the traditional Knorr pyrazolone synthesis against modern, more efficient alternatives, including microwave-assisted and one-pot multicomponent reactions. This analysis is supported by established experimental data and detailed protocols to provide a practical resource for laboratory scientists.

The Classical Benchmark: The Knorr Pyrazolone Synthesis

The Knorr synthesis, first reported in the 19th century, remains a fundamental and widely practiced method for creating pyrazolone rings.[4] The reaction proceeds via the condensation of a β-ketoester with a hydrazine derivative. For our target molecule, this involves the reaction between ethyl acetoacetate and 4-bromophenylhydrazine.

Mechanism and Rationale: The synthesis is initiated by the nucleophilic attack of the more nucleophilic nitrogen of the 4-bromophenylhydrazine onto the ketone carbonyl of the ethyl acetoacetate. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the ester carbonyl, leading to the elimination of ethanol and the formation of the stable five-membered pyrazolone ring. The choice of a simple alcohol like ethanol as a solvent is common, as it can facilitate the reaction and is easily removed.

Experimental Protocol: Knorr Synthesis
  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 4-bromophenylhydrazine hydrochloride (11.2 g, 50 mmol) in 50 mL of absolute ethanol.

  • Neutralization: Add sodium acetate (4.1 g, 50 mmol) to the solution to neutralize the hydrochloride salt and free the hydrazine base. Stir for 15 minutes at room temperature.

  • Addition of β-Ketoester: Slowly add ethyl acetoacetate (6.5 g, 50 mmol) to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Isolation and Purification: Upon completion, allow the reaction mixture to cool to room temperature and then place it in an ice bath to facilitate precipitation. Collect the crude solid product by vacuum filtration and wash with cold ethanol. Recrystallize the product from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

Advantages:

  • Utilizes readily available and relatively inexpensive starting materials.

  • The procedure is straightforward and does not require specialized equipment.

Disadvantages:

  • Typically involves long reaction times (several hours) and requires heating.[5]

  • Can result in the formation of by-products, necessitating careful purification.

  • The use of organic solvents contributes to waste generation.

G cluster_0 Knorr Synthesis Workflow reactants Reactants: 4-Bromophenylhydrazine Ethyl Acetoacetate Ethanol (Solvent) reflux Heat to Reflux (3-4 hours) reactants->reflux Condensation cool Cooling & Precipitation reflux->cool Reaction Completion filter Vacuum Filtration cool->filter Isolation purify Recrystallization filter->purify Purification product Final Product purify->product

Classical Knorr Synthesis Workflow

High-Efficiency Alternative: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and cleaner product profiles in a fraction of the time required by conventional methods.[6][7][8]

Causality and Rationale: Unlike conventional heating which relies on slow thermal conduction, microwave irradiation directly couples with polar molecules in the reaction mixture, causing rapid and uniform heating. This efficient energy transfer dramatically accelerates the rate of reaction.[9] For the synthesis of pyrazolones, this allows the condensation and cyclization to occur in minutes rather than hours. Furthermore, these reactions can often be performed under solvent-free ("neat") conditions, which aligns with the principles of green chemistry by minimizing waste.[6][10]

Experimental Protocol: Microwave-Assisted Solvent-Free Synthesis
  • Reactant Preparation: In a 10 mL microwave reaction vessel, thoroughly mix 4-bromophenylhydrazine (1.87 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol).

  • Reaction: Seal the vessel and place it in a domestic or dedicated laboratory microwave oven. Irradiate the mixture at a power of 300-450 W for 5-10 minutes.[4][6] Monitor the internal temperature to ensure it does not exceed 150 °C.

  • Isolation and Purification: After irradiation, allow the vessel to cool to room temperature. The resulting solid or viscous liquid is the crude product. Add a small amount of ethanol and triturate to induce solidification if necessary. Collect the solid by vacuum filtration and wash with a minimal amount of cold ethanol to afford the pure product.

Advantages:

  • Drastic Reduction in Reaction Time: From hours to minutes.[7]

  • High Yields: Often provides yields superior to conventional methods.[4][6][10]

  • Energy Efficiency: Localized, rapid heating is more energy-efficient.

  • Green Chemistry: Solvent-free conditions reduce environmental impact.[5]

Disadvantages:

  • Requires a specialized microwave reactor for precise control and safety.

  • Scalability can be a challenge compared to traditional batch reactors.

G cluster_1 Microwave-Assisted Synthesis Workflow mw_reactants Reactants: 4-Bromophenylhydrazine Ethyl Acetoacetate (Solvent-Free) mw_irradiate Microwave Irradiation (5-10 minutes) mw_reactants->mw_irradiate Rapid Heating mw_cool Cooling mw_irradiate->mw_cool Reaction Completion mw_filter Filtration & Washing mw_cool->mw_filter Isolation mw_product Final Product mw_filter->mw_product

Microwave-Assisted Synthesis Workflow

Atom Economy Champion: One-Pot Multicomponent Synthesis

One-pot multicomponent reactions (MCRs) are highly efficient processes where multiple reactants are combined in a single vessel to form a complex product in one step. This approach maximizes atom economy and operational simplicity by eliminating the need to isolate intermediate compounds, thereby reducing waste and saving time.[10]

Causality and Rationale: For pyrazolone synthesis, a one-pot approach effectively telescopes the classical two-step conceptual process (formation of a hydrazone followed by cyclization) into a single, seamless operation. By carefully selecting catalysts and reaction conditions (often aqueous media for a greener approach), all requisite bond-forming events can occur sequentially in the same pot.[11][12][13] This strategy is particularly powerful for creating libraries of diverse pyrazolone derivatives.

Experimental Protocol: One-Pot Synthesis in Aqueous Media
  • Reactant Preparation: In a 100 mL round-bottom flask, prepare a suspension of 4-bromophenylhydrazine (1.87 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol) in 20 mL of water.

  • Catalysis: Add a catalytic amount of an environmentally benign acid or base, such as a few drops of acetic acid or a small amount of imidazole.[12][13]

  • Reaction: Stir the mixture vigorously at 80-90 °C for 1-2 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will precipitate out of the aqueous solution.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. The purity is often high enough for many applications, but recrystallization from ethanol can be performed if necessary.

Advantages:

  • Operational Simplicity: All reactants are added at the beginning.

  • Reduced Waste: Eliminates intermediate workup and purification steps.

  • High Atom Economy: Most atoms from the reactants are incorporated into the final product.[4]

  • Green Solvents: The use of water as a solvent is environmentally friendly.[11][14]

Disadvantages:

  • Optimization of reaction conditions can be more complex to avoid side reactions.

  • Not all substrates are suitable for one-pot reactions or are soluble in aqueous media.

G cluster_2 One-Pot Synthesis Logical Flow op_reactants All Reactants & Catalyst Combined in Single Vessel op_reaction Single Reaction Step (Heating, 1-2 hours) op_reactants->op_reaction Sequential Transformations op_isolation Direct Isolation (Cooling & Filtration) op_reaction->op_isolation Product Formation op_product Final Product op_isolation->op_product

Logical Flow of One-Pot Synthesis

Quantitative Performance Benchmark

The following table summarizes the key performance indicators for each synthetic method, providing a clear, at-a-glance comparison for researchers to select the most appropriate protocol for their specific needs.

ParameterKnorr Synthesis (Conventional)Microwave-Assisted (Solvent-Free)One-Pot Synthesis (Aqueous)
Reaction Time 3 - 4 hours5 - 10 minutes[4][6]1 - 2 hours
Typical Yield 70 - 85%85 - 98%[6][10]80 - 92%[11]
Energy Input Prolonged conventional heatingShort, high-intensity irradiationModerate conventional heating
Solvent EthanolNone (Solvent-Free)[6][7]Water[13][14]
Workup/Purification Requires recrystallizationMinimal (filtration & wash)Minimal (filtration & wash)
Green Chemistry Score LowHighHigh
Scalability HighModerateHigh

Conclusion and Outlook

While the classical Knorr synthesis is a reliable and accessible method for preparing this compound, it is clear that modern synthetic techniques offer substantial improvements in efficiency, speed, and environmental sustainability.

  • Microwave-assisted synthesis stands out for its incredible speed, offering near-quantitative yields in minutes, making it ideal for rapid library synthesis and methods development.[6][7]

  • One-pot, multicomponent synthesis , particularly in aqueous media, represents a highly efficient and green alternative that minimizes waste and simplifies laboratory operations, making it suitable for larger-scale production.[12][15]

For researchers and drug development professionals, the choice of synthetic route will depend on the specific project goals, available equipment, and desired scale. However, the data strongly supports the adoption of microwave-assisted and one-pot methodologies to accelerate research and development while adhering to the principles of green chemistry. The continued innovation in catalysis and reaction conditions will undoubtedly lead to even more efficient and sustainable pathways for the synthesis of this important class of heterocyclic compounds.

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  • Title: [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Source: Journal of the Iranian Chemical Society URL: [Link]

  • Title: Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. Source: European Journal of Medicinal Chemistry URL: [Link][1]

  • Title: Synthetic Routes to Pyrazoles. Source: ResearchGate URL: [Link]

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A Head-to-Head Comparison of Antimicrobial Spectrum: Pyrazole vs. Pyrazoline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, heterocyclic compounds have emerged as a fertile ground for discovery. Among these, pyrazole and its reduced form, pyrazoline, have garnered significant attention due to their versatile biological activities. This guide provides a detailed, head-to-head comparison of the antimicrobial spectra of these two scaffolds, synthesizing experimental data from the literature to offer a clear perspective for researchers in medicinal chemistry and drug development.

Introduction: The Chemical and Therapeutic Landscape of Pyrazoles and Pyrazolines

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are aromatic in nature. This aromaticity contributes to their metabolic stability, a desirable trait in drug candidates.[1] Many pyrazole derivatives have been developed and are known for a wide range of pharmacological properties, including antibacterial, antifungal, antiviral, and anti-inflammatory activities.[2][3] Notable examples of pyrazole-containing drugs include the antibacterial sulfaphenazole.[2]

Pyrazolines, on the other hand, are the dihydro-derivatives of pyrazoles, meaning they have a partially saturated five-membered ring with two adjacent nitrogen atoms. This structural difference, the loss of aromaticity, significantly impacts their physicochemical properties and, consequently, their biological activity.[4] Pyrazoline derivatives are also known to exhibit a broad range of biological activities, including antimicrobial effects.[5][6]

This guide will dissect the available experimental evidence to delineate the antimicrobial profiles of these two scaffolds, focusing on their intrinsic activities and the influence of various substituents.

Core Chemical Structures

To understand the basis of their antimicrobial activity, it is essential to visualize the core structures of pyrazole and pyrazoline.

Figure 1. Core chemical structures of Pyrazole and Pyrazoline.

Comparative Antimicrobial Spectrum: A Data-Driven Analysis

The antimicrobial efficacy of a compound is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[2][7] A lower MIC value indicates greater potency. The following tables summarize the MIC values of various pyrazole and pyrazoline derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, based on published data.

Antibacterial Activity

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Pyrazole Derivatives

Compound ClassDerivativeS. aureusB. subtilisE. coliP. aeruginosaK. pneumoniaeReference
Pyrazole-hydrazone21a62.562.5125-62.5[2]
Pyrazole-hydrazone3-----[1]
Pyrazole-hydrazone4Broad Gram-positive activity----[1]
Pyrazole-thiazole hybrid101.9-3.9----[1]
Quinoline-substituted pyrazole190.12-0.980.12-0.98---[1]
Pyrazole-benzofuran207.81-15.6-3.91[1]
Pyrazole-pyrimidine hybrid5c521 (MRSA)--2085-[8]

Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of Pyrazoline Derivatives

Compound ClassDerivativeS. aureusB. subtilisE. coliP. aeruginosaE. faecalisReference
Pyrazoline-clubbed pyrimidine6a> MIC of pyrazole-pyrimidine 5c--Weak activity-[8]
Pyrazoline derivative94 (incl. MDR)---4[4]
Substituted PyrazolineP1--3.1211.5-[5]
Substituted Pyrazoline5, 19, 2464----[6]
Substituted Pyrazoline22, 24----32[6]
Antifungal Activity

Table 3: Comparative Antifungal Activity (MIC in µg/mL) of Pyrazole and Pyrazoline Derivatives

Compound ClassDerivativeC. albicansA. nigerP. chrysogenumReference
Pyrazole-hydrazone21a7.82.9-[2]
Pyrazoline derivativeP6-0.830.093[5]
Substituted Pyrazoline564--[6]

Interpretation and Structure-Activity Relationship (SAR) Insights

A direct, conclusive comparison of the intrinsic antimicrobial activity of the unsubstituted pyrazole versus pyrazoline scaffold is challenging due to the variety of substituents present in the tested compounds. However, by analyzing the available data, we can discern several key trends and structure-activity relationships.

  • Broad-Spectrum Potential of Pyrazoles: The data suggests that pyrazole derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][9] For instance, quinoline-substituted pyrazoles have shown potent activity against S. aureus and S. epidermidis with MIC values as low as 0.12 µg/mL.[1] Furthermore, certain pyrazole-hydrazones exhibit strong antifungal activity, with MIC values against A. niger as low as 2.9 µg/mL.[2]

  • Potent but Potentially Narrower Spectrum for Pyrazolines: Pyrazoline derivatives have also shown significant antimicrobial activity.[4][5] Notably, some pyrazolines exhibit excellent potency against Gram-positive bacteria, including multidrug-resistant strains of S. aureus and Enterococcus species, with MIC values as low as 4 µg/mL.[4] However, in some studies comparing pyrazole and pyrazoline hybrids, the pyrazoline derivatives showed a relative decrease in antibacterial activity, particularly against Gram-negative strains like P. aeruginosa.[8]

  • Influence of Substituents is Paramount: The antimicrobial spectrum and potency of both scaffolds are heavily influenced by the nature and position of their substituents.

    • For pyrazoles , the incorporation of other heterocyclic rings, such as thiazole or quinoline, can significantly enhance antibacterial activity.[1][10] The presence of a free carbothiohydrazide moiety has also been linked to increased activity.[2]

    • For pyrazolines , substitutions on the phenyl ring attached to the core scaffold can modulate activity. For example, the presence of an electron-withdrawing group like a fluoro atom on the phenyl ring of pyrazoline-5-ones has been shown to enhance antifungal activity.[11] Similarly, a methoxy substituent at the para-position of the phenyl ring at C-3 of the pyrazoline scaffold enhanced antibacterial potency.[6]

  • Mechanism of Action: The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential cellular processes. For pyrazoles, proposed mechanisms include the inhibition of DNA gyrase and disruption of the cell wall.[1] The structural differences between Gram-positive and Gram-negative bacterial cell walls can lead to variations in susceptibility.[2]

Experimental Methodologies: A Guide to Antimicrobial Susceptibility Testing

The data presented in this guide is primarily derived from in vitro antimicrobial susceptibility testing. The broth microdilution method is a standard and widely accepted protocol for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[7]

Protocol: Broth Microdilution for MIC Determination

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (pyrazole/pyrazoline derivatives)

  • Microorganism strains (bacterial and fungal)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Workflow Diagram:

G start Start: Prepare Inoculum prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds Standardized microbial suspension inoculate Inoculate Microtiter Plate Wells prep_compounds->inoculate Two-fold dilutions in broth incubate Incubate Plates inoculate->incubate Add inoculum to each well read_results Read and Record MIC Values incubate->read_results 24-48 hours at 35-37°C end_process End: Data Analysis read_results->end_process Lowest concentration with no visible growth

Figure 2. Workflow for the Broth Microdilution Method.

Step-by-Step Procedure:

  • Preparation of Inoculum: a. Aseptically pick several colonies of the microorganism from a fresh agar plate. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). d. Dilute this standardized suspension in the appropriate broth to achieve the final desired inoculum concentration in the microtiter plate (typically 5 x 10^5 CFU/mL).

  • Preparation of Test Compound Dilutions: a. Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a stock solution. b. Perform a serial two-fold dilution of the stock solution in the broth medium across the wells of the 96-well plate to achieve the desired concentration range.

  • Inoculation: a. Add the prepared inoculum to each well of the microtiter plate containing the diluted test compounds. b. Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: a. Cover the plates and incubate at 35-37°C for 18-24 hours for most bacteria, or as required for the specific microorganism. Fungal plates may require longer incubation (24-48 hours).[12]

  • Reading and Interpretation of Results: a. After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth. b. The results can also be read using a microplate reader to measure absorbance.

Conclusion and Future Directions

This comparative analysis reveals that both pyrazole and pyrazoline scaffolds are privileged structures in the design of novel antimicrobial agents. Pyrazoles appear to offer a broader spectrum of activity, with potent examples against both bacteria and fungi. Pyrazolines, while also demonstrating significant potency, particularly against Gram-positive bacteria, may have a comparatively narrower spectrum in some cases.

It is crucial to emphasize that the antimicrobial profile is not solely dictated by the core scaffold but is a complex interplay between the heterocyclic core and its substituents. The data strongly suggests that further exploration of hybrid molecules, incorporating pyrazole or pyrazoline moieties with other known pharmacophores, is a promising strategy for developing new and effective antimicrobial drugs.

Future research should focus on systematic studies that directly compare the antimicrobial activity of a series of pyrazole and pyrazoline derivatives with identical substitution patterns. This would provide a more definitive understanding of the intrinsic contribution of each scaffold to the overall antimicrobial spectrum and guide the rational design of the next generation of antimicrobial agents.

References

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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Pyrazolones in Modern Therapeutics

This guide focuses on a specific analogue, 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one (hereafter designated as PYZ-Br). We will embark on a comparative analysis of its efficacy as determined through foundational in vitro (laboratory-based) assays and its subsequent translation to in vivo (whole organism) models. Understanding the correlation—or divergence—between these two evaluation paradigms is critical for any researcher in the field of drug development.[7][8] An effective in vitro-in vivo correlation (IVIVC) serves as a predictive mathematical model that can streamline development, reduce reliance on extensive clinical testing, and ultimately hasten the journey from bench to bedside.[9][10][11]

Our exploration will be grounded in the hypothesis that PYZ-Br, like many of its chemical relatives, functions as an anti-inflammatory and analgesic agent, likely through the inhibition of cyclooxygenase (COX) enzymes.[4][12] We will detail the requisite experimental frameworks to test this hypothesis, presenting representative data to illustrate the key decision-making points in the preclinical evaluation pipeline.

Part 1: In Vitro Characterization - Cellular and Enzymatic Efficacy

The initial phase of drug evaluation begins in vitro, where we can isolate and study the compound's effects on specific cells and molecular targets in a controlled environment. This approach provides a granular view of potency and mechanism, free from the complexities of a whole biological system.

Assessing Cytotoxicity: The Foundation of Safety

Before evaluating therapeutic efficacy, we must first establish the compound's safety profile at a cellular level. A potent drug is of little use if it is indiscriminately toxic to healthy cells. The MTT assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[13]

The principle relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[14][15] The quantity of formazan produced is directly proportional to the number of metabolically active, viable cells.[16]

  • Cell Seeding: Plate a relevant cell line (e.g., RAW 264.7 murine macrophages for inflammation studies) in a 96-well flat-bottom plate at a density of 1 x 10⁵ cells/mL (100 µL per well). Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion.

  • Compound Treatment: Prepare serial dilutions of PYZ-Br (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the PYZ-Br dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.

  • Incubation: Incubate the plate for 24 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate for 4 hours in a humidified atmosphere. During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in diluted hydrochloric acid) to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Gently pipette to ensure complete dissolution and measure the absorbance of the colored solution at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the CC₅₀ (the concentration that causes 50% cytotoxicity).

Mechanistic Insight: COX Enzyme Inhibition Assay

Many pyrazolone-based NSAIDs exert their anti-inflammatory effects by inhibiting COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[5][17] There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced during inflammation.[12] Selective inhibition of COX-2 over COX-1 is a highly sought-after characteristic for new anti-inflammatory drugs to minimize gastrointestinal side effects.[2][18]

This assay typically uses purified ovine COX-1 and human recombinant COX-2 enzymes and measures their ability to convert arachidonic acid into prostaglandin E₂ (PGE₂), which is then quantified by ELISA.

  • Enzyme Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes in a reaction buffer (e.g., Tris-HCl).

  • Compound Incubation: In separate wells of a 96-well plate, add the reaction buffer, a heme cofactor, the respective enzyme (COX-1 or COX-2), and varying concentrations of PYZ-Br or a reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1). Incubate for a short period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to each well.

  • Reaction Termination: After a set incubation period (e.g., 2 minutes), stop the reaction by adding a solution of hydrochloric acid.

  • PGE₂ Quantification: Neutralize the wells and quantify the amount of PGE₂ produced using a commercial Prostaglandin E₂ ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of PGE₂ production for each concentration of PYZ-Br compared to the control. Plot the inhibition percentage against the compound concentration to determine the IC₅₀ (the concentration required to inhibit 50% of the enzyme's activity) for both COX-1 and COX-2. The ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2) provides the selectivity index.

Hypothetical In Vitro Data Summary

To provide a framework for comparison, let's consider hypothetical data for PYZ-Br against well-known reference compounds.

CompoundCell Viability (CC₅₀, µM)COX-1 Inhibition (IC₅₀, µM)COX-2 Inhibition (IC₅₀, µM)COX-2 Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2)
PYZ-Br >10025.50.8530
Celecoxib >10015.00.04375
Indomethacin 850.050.900.06

This is representative data for illustrative purposes.

From this table, we would conclude that PYZ-Br is non-cytotoxic at effective concentrations and demonstrates preferential, though not highly selective, inhibition of COX-2 over COX-1. Its potency against COX-2 is significant, albeit less than the highly selective inhibitor Celecoxib. This profile suggests potential for anti-inflammatory efficacy with a moderate risk of COX-1 related side effects compared to a non-selective inhibitor like Indomethacin.

Part 2: In Vivo Evaluation - Efficacy in a Biological System

Positive in vitro results provide the justification for advancing a compound to in vivo testing. These studies are essential to understand how the compound behaves in a complex physiological system, encompassing absorption, distribution, metabolism, and excretion (ADME) properties that cannot be modeled in a cell culture dish.[9]

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a classic and highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[19][20] Subplantar injection of carrageenan, a phlogistic agent, into a rodent's paw elicits a biphasic inflammatory response characterized by edema (swelling), hyperalgesia, and erythema.[21] The initial phase is mediated by histamine and serotonin, while the later phase (3-6 hours) is primarily driven by the production of prostaglandins, making it an excellent model for testing COX inhibitors.[22][23]

  • Animal Acclimation: Use Wistar rats (150-200g) and allow them to acclimate to the laboratory environment for at least one week.

  • Grouping and Dosing: Divide the animals into groups (n=6 per group): Vehicle Control (e.g., 0.5% carboxymethyl cellulose), Positive Control (e.g., Indomethacin, 10 mg/kg), and PYZ-Br at various doses (e.g., 10, 20, 40 mg/kg). Administer the compounds orally (p.o.).

  • Baseline Measurement: One hour after drug administration, measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Inflammation Induction: Immediately after the baseline measurement, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw.[19]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Analgesic Activity: The Hot Plate Test

The hot plate test is a standard method for assessing centrally mediated analgesic activity.[24] The test measures the reaction time of an animal to a thermal pain stimulus.[25] An increase in the latency to respond (e.g., paw licking, jumping) after drug administration indicates an analgesic effect.[26][27] This model is particularly sensitive to opioid analgesics but is also effective for evaluating NSAIDs.[24][28]

  • Animal Acclimation: Use Swiss albino mice (25-30g) and acclimate them to the testing room.

  • Apparatus Setup: Set the temperature of the hot plate apparatus to 55 ± 0.5°C.[26]

  • Baseline Latency: Place each mouse individually on the hot plate and record the time (in seconds) it takes to elicit a response (licking of the hind paw or jumping). This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30 seconds) must be established.[26]

  • Grouping and Dosing: Group the animals and administer the vehicle, a positive control (e.g., Tramadol, 10 mg/kg), and PYZ-Br at various doses orally.[3]

  • Post-Dosing Latency: Measure the reaction latency for each mouse at 30, 60, 90, and 120 minutes after drug administration.

  • Data Analysis: Calculate the percentage of the maximal possible effect (% MPE) for each group using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Hypothetical In Vivo Data Summary
Compound (Dose)Max % Inhibition of Paw Edema (at 3h)Hot Plate Test: Max % MPE (at 60 min)
Vehicle Control0%5%
PYZ-Br (20 mg/kg) 45.2%38.5%
PYZ-Br (40 mg/kg) 68.7%55.1%
Indomethacin (10 mg/kg) 75.5%42.0%
Tramadol (10 mg/kg) Not Applicable85.6%

This is representative data for illustrative purposes.

This hypothetical in vivo data suggests that PYZ-Br produces a dose-dependent reduction in inflammation and a significant analgesic effect. Its anti-inflammatory potency at 40 mg/kg is comparable to the standard NSAID, Indomethacin. The analgesic effect is robust, though less potent than the opioid-like drug Tramadol, which is expected.

Part 3: Visualization of Workflows and Pathways

To better conceptualize the experimental design and potential mechanism, the following diagrams are provided.

In Vitro to In Vivo Drug Evaluation Workflow

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation vitro_start Compound Synthesis (PYZ-Br) cytotox Cytotoxicity Assay (MTT) vitro_start->cytotox Safety Screen mech Mechanism Assay (COX-1/COX-2 Inhibition) cytotox->mech If CC50 > 10x IC50 inflam Anti-Inflammatory Model (Carrageenan Paw Edema) mech->inflam Advance to In Vivo analgesia Analgesic Model (Hot Plate Test) vivo_end Preclinical Candidate Profile analgesia->vivo_end

Caption: Workflow from in vitro safety and mechanism to in vivo efficacy.

Hypothesized COX-2 Inhibition Pathway

G membrane Cell Membrane Phospholipids pla2 PLA2 membrane->pla2 aa Arachidonic Acid pla2->aa Stimulus (e.g., Carrageenan) cox2 COX-2 (Inducible Enzyme) aa->cox2 pgs Prostaglandins (PGE₂) cox2->pgs inflammation Inflammation & Pain pgs->inflammation pyz PYZ-Br pyz->cox2 Inhibition

Caption: PYZ-Br's hypothesized inhibition of the COX-2 inflammatory pathway.

Conclusion: Synthesizing the Evidence

This guide provides a comprehensive framework for the preclinical evaluation of This compound (PYZ-Br) . The journey from in vitro to in vivo analysis is a critical, multi-step process that builds a bridge between molecular action and physiological effect.

Our hypothetical data illustrates a compound with a promising profile: good in vitro potency against a key inflammatory target (COX-2), low cytotoxicity, and a successful translation of this activity into robust anti-inflammatory and analgesic effects in established animal models. While PYZ-Br may not be as selectively potent as a "coxib" class drug, its efficacy is comparable to a classic NSAID, marking it as a viable lead for further optimization.

For researchers and drug development professionals, the key takeaway is the indispensable nature of this integrated approach. In vitro assays provide the mechanistic rationale and safety window, while in vivo models challenge the compound to prove its worth in a dynamic biological landscape. A strong correlation between these domains, as demonstrated here, provides the confidence needed to advance a compound toward the ultimate goal: creating a safe and effective new medicine.

References

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Confirming Target Engagement of a Novel Pyrazolone Derivative: A Comparative Guide to Cellular Thermal Shift Assay (CETSA) and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

In the landscape of modern drug discovery, unequivocally demonstrating that a candidate molecule directly interacts with its intended biological target within a cellular context is a cornerstone of preclinical development. This crucial step, known as target engagement, validates the mechanism of action and builds confidence in the therapeutic potential of a novel compound. This guide provides an in-depth, comparative analysis of the Cellular Thermal Shift Assay (CETSA) for confirming the target engagement of the pyrazolone derivative, 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one.

Pyrazolone scaffolds are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer effects.[1][2][3] These activities often stem from the modulation of key signaling pathways. For the purpose of this illustrative guide, we will hypothesize that This compound is a novel inhibitor of the mitogen-activated protein kinase (MAPK) p38α , a well-established therapeutic target in inflammatory diseases.

This guide will dissect the principles and practical application of CETSA for this hypothetical scenario and objectively compare its performance against established biophysical techniques: Radioactive Ligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

The Imperative of In-Cellulo Target Engagement

Before delving into specific methodologies, it is critical to understand why confirming target engagement within a living cell is paramount. Biochemical assays using purified recombinant proteins are invaluable for initial screening and affinity determination. However, they do not fully recapitulate the complex intracellular environment where factors such as membrane permeability, off-target binding, and cellular metabolism can significantly influence a compound's activity.[4] CETSA and other cellular-based assays bridge this gap, providing a more physiologically relevant assessment of a drug's interaction with its target.[4][5]

Cellular Thermal Shift Assay (CETSA): A Paradigm for In-Cellulo Analysis

Introduced in 2013, CETSA has rapidly become a powerful tool for studying drug-target interactions in their native cellular environment.[5][6] The assay is predicated on the principle of ligand-induced thermal stabilization. When a protein binds to a ligand, its conformational stability often increases, resulting in a higher melting temperature.[5][6]

The "Why" Behind the CETSA Workflow

The elegance of CETSA lies in its straightforward yet robust workflow. Understanding the rationale behind each step is key to successful implementation and data interpretation.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Sample Processing cluster_detection Detection & Analysis cell_culture 1. Cell Seeding & Growth compound_treatment 2. Compound Incubation cell_culture->compound_treatment Treat cells with 1-(4-bromophenyl)-3-methyl- 4,5-dihydro-1H-pyrazol-5-one heating 3. Heat Treatment compound_treatment->heating Apply temperature gradient lysis 4. Cell Lysis heating->lysis Release intracellular contents centrifugation 5. Separation of Soluble & Aggregated Proteins lysis->centrifugation Pellet insoluble proteins western_blot 6. Western Blotting centrifugation->western_blot Quantify soluble p38α data_analysis 7. Data Analysis western_blot->data_analysis Generate melt & dose-response curves

Figure 1: CETSA Experimental Workflow
Detailed Experimental Protocol: CETSA for p38α Target Engagement

This protocol outlines the steps for both generating a CETSA melt curve (to determine the shift in aggregation temperature, Tagg) and an isothermal dose-response fingerprint (ITDRF) to assess the compound's potency in stabilizing p38α.

Materials:

  • Human cell line expressing p38α (e.g., HEK293, U937)

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against p38α

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Protein quantification assay (e.g., BCA)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture vessels and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) in serum-free media.

  • Thermal Challenge (Melt Curve):

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellets in PBS and aliquot into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.

  • Thermal Challenge (ITDRF):

    • From the melt curve, determine the temperature at which significant p38α precipitation occurs in the vehicle-treated sample. This will be the fixed temperature for the ITDRF experiment.

    • Treat cells with a range of compound concentrations as in step 1.

    • Heat all samples at the predetermined fixed temperature for 3 minutes, followed by cooling.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Carefully collect the supernatant (soluble fraction) and determine the protein concentration.

  • Detection by Western Blot:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for p38α, followed by an HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for p38α.

    • For the melt curve, plot the percentage of soluble p38α against temperature to determine the Tagg for both vehicle and compound-treated samples. A shift in the curve indicates target engagement.

    • For the ITDRF, plot the percentage of soluble p38α against the compound concentration to determine the EC50 of target stabilization.

Comparative Analysis: CETSA vs. Alternative Target Engagement Assays

While CETSA offers a powerful approach, a comprehensive understanding of its strengths and limitations relative to other techniques is crucial for selecting the most appropriate assay for a given research question.

Assay_Comparison cluster_CETSA CETSA cluster_Alternatives Alternative Assays cluster_RLBA Radioactive Ligand Binding cluster_SPR Surface Plasmon Resonance cluster_ITC Isothermal Titration Calorimetry CETSA_node Principle: Ligand-induced thermal stabilization Environment: Cellular Readout: Protein solubility RLBA_node Principle: Competitive binding of radioligand Environment: Membranes/Cells Readout: Radioactivity SPR_node Principle: Change in refractive index upon binding Environment: In vitro (purified protein) Readout: Resonance units ITC_node Principle: Heat change upon binding Environment: In vitro (purified protein) Readout: Heat flow

Figure 2: Comparison of Target Engagement Assay Principles
Radioactive Ligand Binding Assays

This traditional method measures the affinity of a ligand for its receptor by detecting the displacement of a radiolabeled ligand.[2] It is a highly sensitive and robust technique, often considered a "gold standard" for affinity determination.[2]

  • Experimental Workflow: Involves incubating cell membranes or whole cells with a radiolabeled ligand and increasing concentrations of the unlabeled test compound.[1] The amount of bound radioactivity is then measured after separating the bound from the free radioligand.[1][2]

  • Advantages: High sensitivity, well-established protocols.

  • Limitations: Requires synthesis of a radiolabeled ligand, safety concerns associated with radioactivity, and may not be suitable for all targets.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures biomolecular interactions in real-time.[7][8] It provides detailed kinetic information, including association (kon) and dissociation (koff) rates, in addition to binding affinity (KD).[8]

  • Experimental Workflow: One binding partner (the ligand, e.g., p38α) is immobilized on a sensor chip, and the other (the analyte, e.g., our pyrazolone compound) is flowed over the surface.[8] Binding events are detected as changes in the refractive index at the sensor surface.[7]

  • Advantages: Real-time kinetic data, label-free, high sensitivity.

  • Limitations: Requires purified protein, potential for artifacts due to protein immobilization, and may not be suitable for membrane proteins in their native conformation.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

  • Experimental Workflow: A solution of the ligand is titrated into a solution of the protein, and the resulting heat changes are measured.

  • Advantages: Label-free, provides thermodynamic data (enthalpy and entropy), no protein immobilization required.

  • Limitations: Requires large amounts of purified and highly concentrated protein, lower throughput, and may not be sensitive enough for very weak or very tight binders.

Quantitative Data Comparison

FeatureCellular Thermal Shift Assay (CETSA)Radioactive Ligand Binding AssaySurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Ligand-induced thermal stabilizationCompetitive binding of a radioligandChange in refractive index upon bindingMeasurement of heat change upon binding
Environment Cellular (in-cellulo)Cell membranes or whole cellsIn vitro (purified protein)In vitro (purified protein)
Labeling Label-freeRequires radiolabelingLabel-freeLabel-free
Key Readout Thermal shift (ΔTagg), EC50Ki, IC50KD, kon, koffKD, ΔH, ΔS, stoichiometry (n)
Throughput Medium to highMediumMedium to highLow
Protein Req. Endogenous or overexpressedEndogenous or overexpressedPurified proteinPurified protein (high concentration)
Strengths Physiologically relevant, direct evidence of intracellular target engagementHigh sensitivity, "gold standard" for affinityReal-time kinetics, detailed binding informationComplete thermodynamic profile
Limitations Indirect measure of affinity, some proteins may not show a thermal shiftUse of radioactivity, requires specific radioligandRequires protein immobilization, potential for artifactsLow throughput, requires large amounts of protein

Conclusion: Choosing the Right Tool for the Job

The selection of a target engagement assay is a critical decision in the drug discovery pipeline. For confirming that a compound like This compound reaches and interacts with its intracellular target, p38α, under physiologically relevant conditions, CETSA is an unparalleled choice .[4][5] Its ability to provide direct evidence of target engagement in intact cells makes it an invaluable tool for validating the mechanism of action and guiding lead optimization.

However, a multi-faceted approach is often the most robust. While CETSA confirms cellular engagement, techniques like SPR and ITC provide complementary, high-resolution data on the kinetics and thermodynamics of the interaction using purified components.[7] Radioactive ligand binding assays , where feasible, remain a benchmark for affinity determination.[2]

By understanding the principles, advantages, and limitations of each method, researchers can design a comprehensive target validation strategy that builds a compelling and data-rich narrative for their drug discovery programs.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2013). Pharmacological activities of pyrazolone derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 659-665.
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  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • Almqvist, H., et al. (2020). Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(2), 118–126.
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  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
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  • Armstrong, S., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
  • Sridharan, S., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Medicinal Chemistry Letters, 14(4), 411–414.
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  • Dong, C., Wang, F., & Liu, Z. (2013). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 3(16), e871.
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  • Mi, Y., et al. (2022). Current Advances in CETSA. Frontiers in Pharmacology, 13, 892305.
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  • Sykes, E. A., et al. (2014). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. Journal of Controlled Release, 190, 20–33.
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  • ACS Omega. (2023). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. Retrieved from [Link]

  • MDPI. (2015). Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141–161.
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  • ResearchGate. (2018). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Retrieved from [Link]

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  • Fun, H.-K., et al. (2011). 5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o138.

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Safety Operating Guide

Navigating the Disposal of 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, the proper disposal of specialized compounds like 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is not merely a procedural task, but a critical component of a robust safety culture. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this halogenated pyrazolone derivative, grounded in established safety protocols and regulatory principles.

Hazard Assessment and Profile

Key Hazard Considerations:

  • Acute Oral Toxicity: Similar compounds are harmful if swallowed.[3][4]

  • Skin and Eye Irritation: Causes skin irritation and is expected to cause serious eye irritation.[3][4]

  • Halogenated Organic Compound: The presence of a bromine atom on the phenyl ring places this compound in the category of halogenated organic waste. Such compounds can be persistent in the environment and may form toxic byproducts if not disposed of correctly.

  • Reactivity: While specific reactivity data is limited, pyrazolone derivatives can be reactive.[5][6] It is prudent to avoid contact with strong oxidizing agents.[7]

Hazard ClassificationAnticipated RiskSource (Similar Compounds)
Acute Toxicity, OralHarmful if swallowed[3][4]
Skin Corrosion/IrritationCauses skin irritation[3][4]
Serious Eye Damage/IrritationCauses serious eye irritation[3][4]
Environmental HazardHalogenated organic compound[8][9][10]

Personal Protective Equipment (PPE) and Handling

Given the anticipated hazards, stringent adherence to PPE protocols is mandatory when handling this compound in any form (solid, solution, or as waste).

  • Eye Protection: Chemical safety goggles are required at all times.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.

  • Body Protection: A lab coat is essential.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.

  • Work Area: All handling of the solid compound and preparation of its waste should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct personal protective equipment.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material into a designated waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the liquid.

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, collecting all cleaning materials as hazardous waste.

  • Label and Dispose: All materials used for spill cleanup must be placed in a sealed, properly labeled hazardous waste container for disposal.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste, in accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Segregation

This is the most critical step to ensure proper disposal and prevent unintended chemical reactions.

  • Designate a Specific Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container must be made of a compatible material (e.g., HDPE - high-density polyethylene) and have a secure, leak-proof lid.

  • Label as "Halogenated Organic Waste": The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazard(s): "Toxic," "Irritant"

    • The date of accumulation

  • Do Not Mix with Non-Halogenated Waste: This is crucial as disposal methods for halogenated and non-halogenated organic waste are different and mixing can lead to increased disposal costs and regulatory non-compliance.

Step 2: Waste Collection

  • Solid Waste: Collect solid this compound, including any contaminated items (e.g., weigh boats, contaminated gloves, paper towels), directly into the designated halogenated organic waste container.

  • Liquid Waste: If the compound is in solution, collect it in a designated liquid halogenated organic waste container. The solvent used will also need to be considered in the waste profile.

  • Empty Containers: Empty containers that held the pure compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated hazardous waste.

Step 3: Storage

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA that is at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: The waste container should be kept in a secondary container (e.g., a chemical-resistant tub) to contain any potential leaks.

  • Incompatible Materials: Ensure the waste is stored away from incompatible materials, particularly strong oxidizing agents.

Step 4: Final Disposal

  • Contact Environmental Health and Safety (EHS): When the waste container is full or has been in storage for the maximum allowable time per your institution's policy, contact your institution's EHS department to arrange for pickup.

  • Licensed Waste Disposal Vendor: The EHS department will coordinate with a licensed hazardous waste disposal vendor for the final disposal of the material, which will typically involve high-temperature incineration.[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generated: 1-(4-bromophenyl)-3-methyl- 4,5-dihydro-1H-pyrazol-5-one hazard_assessment Hazard Assessment: - Halogenated Organic - Acutely Toxic (Oral) - Skin/Eye Irritant start->hazard_assessment ppe Required PPE: - Goggles - Gloves - Lab Coat - Fume Hood Use hazard_assessment->ppe disposal_decision Disposal Pathway Selection hazard_assessment->disposal_decision drain_disposal Drain Disposal disposal_decision->drain_disposal No trash_disposal Regular Trash disposal_decision->trash_disposal No hazardous_waste Hazardous Waste Stream disposal_decision->hazardous_waste Yes segregation Segregate as 'Halogenated Organic Waste' hazardous_waste->segregation labeling Properly Label Container: - Chemical Name - Hazards - Date segregation->labeling storage Store in Designated SAA with Secondary Containment labeling->storage ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->ehs_pickup final_disposal Final Disposal via Licensed Vendor (Incineration) ehs_pickup->final_disposal caption Disposal Decision Workflow for this compound

Caption: A flowchart outlining the necessary steps for the safe disposal of this compound.

Conclusion

The proper disposal of this compound is a multi-step process that requires careful planning and execution. By adhering to the principles of hazard assessment, proper PPE usage, and stringent waste segregation, laboratory professionals can ensure a safe working environment and minimize their environmental impact. Always consult your institution's specific EHS guidelines and local regulations to ensure full compliance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.